molecular formula C4H11NO B145691 (R)-(-)-2-Amino-1-butanol CAS No. 5856-63-3

(R)-(-)-2-Amino-1-butanol

Cat. No.: B145691
CAS No.: 5856-63-3
M. Wt: 89.14 g/mol
InChI Key: JCBPETKZIGVZRE-SCSAIBSYSA-N
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Description

(R)-(-)-2-Amino-1-butanol, also known as this compound, is a useful research compound. Its molecular formula is C4H11NO and its molecular weight is 89.14 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-2-Aminobutan-1-ol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.22 m. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-aminobutan-1-ol
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InChI

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBPETKZIGVZRE-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
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DSSTOX Substance ID

DTXSID9029275
Record name (R)-2-Aminobutan-1-ol
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Molecular Weight

89.14 g/mol
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Physical Description

Liquid
Record name 1-Butanol, 2-amino-, (2R)-
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CAS No.

5856-63-3
Record name (R)-2-Amino-1-butanol
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Record name 2-Amino-1-butanol, (-)-
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Record name 1-Butanol, 2-amino-, (2R)-
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Record name (R)-2-Aminobutan-1-ol
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Record name (R)-2-aminobutan-1-ol
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Record name 1-Butanol, 2-amino-, (2R)-
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Record name 2-AMINO-1-BUTANOL, (-)-
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Foundational & Exploratory

(R)-(-)-2-Amino-1-butanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of (R)-(-)-2-Amino-1-butanol. Designed for researchers, scientists, and professionals in drug development, this document consolidates critical data, detailed experimental protocols, and key biological pathway information to support advanced research and application.

Core Properties of this compound

This compound is a chiral amino alcohol that serves as a crucial building block in the synthesis of various organic molecules, most notably the antituberculosis drug, ethambutol. Its bifunctional nature, possessing both a primary amine and a primary alcohol, makes it a versatile intermediate in synthetic organic chemistry.

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

PropertyValueReference(s)
IUPAC Name (2R)-2-aminobutan-1-ol[1][2]
Synonyms (-)-2-Aminobutanol, L-2-Amino-1-butanol[1]
CAS Number 5856-63-3[1][3][4][5][6]
Molecular Formula C₄H₁₁NO[1][4][6]
Molecular Weight 89.14 g/mol [3][4][6]
Appearance Colorless liquid[3]
Melting Point -2 °C[3][5]
Boiling Point 172-174 °C[3][5]
Density 0.943 g/mL at 20 °C[3][5]
Refractive Index (n20/D) 1.452[3]
Specific Rotation ([α]19/D) -10° (neat)[3]

Table 2: Solubility and Safety Information

PropertyValueReference(s)
Solubility Soluble in water, ether, and alcohols.[7]
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[8]
Precautionary Statements P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[8]
Stability Stable under normal temperatures and pressures. Air-sensitive and hygroscopic.[7]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its structure. The chemical shifts (δ) are approximately: 0.94 ppm (triplet, 3H, -CH₂CH₃ ), 1.29-1.44 ppm (multiplet, 2H, -CH₂ CH₃), 2.73 ppm (multiplet, 1H, -CH(NH₂)-), 3.28 ppm (dd, 1H, one of -CH₂OH), 3.57 ppm (dd, 1H, one of -CH₂OH). The protons of the amine and hydroxyl groups are typically broad and may exchange with deuterium in D₂O.[2]

¹³C NMR: The carbon NMR spectrum provides further structural confirmation with expected peaks around: 10-15 ppm (-CH₂C H₃), 25-30 ppm (-C H₂CH₃), 55-60 ppm (-C H(NH₂)-), and 65-70 ppm (-C H₂OH).

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H and N-H stretching vibrations. C-H stretching vibrations are observed around 2850-3000 cm⁻¹. The C-O stretching vibration typically appears in the 1050-1150 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of the corresponding amino acid, D-2-aminobutyric acid.

  • Reaction Scheme: D-2-Aminobutyric acid + LiAlH₄ → this compound

  • Detailed Protocol:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

    • D-2-Aminobutyric acid is slowly added to the suspension in portions at a controlled temperature (typically 0 °C to room temperature).

    • After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC or other suitable methods).

    • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.

    • The resulting precipitate is filtered off, and the filter cake is washed with THF.

    • The combined filtrate and washings are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by distillation or chromatography.[7]

An alternative approach involves the resolution of a racemic mixture of 2-amino-1-butanol using a chiral resolving agent, such as L-(+)-tartaric acid.

  • Workflow:

G racemic Racemic 2-Amino-1-butanol dissolve Dissolve in Solvent (e.g., Methanol) racemic->dissolve tartaric L-(+)-Tartaric Acid tartaric->dissolve crystallize Selective Crystallization dissolve->crystallize diastereomeric_salt (R)-2-Amino-1-butanol L-(+)-tartrate (less soluble) crystallize->diastereomeric_salt mother_liquor Mother Liquor with (S)-2-Amino-1-butanol L-(+)-tartrate crystallize->mother_liquor isolate Isolate Crystals diastereomeric_salt->isolate liberate Liberate Free Amine (e.g., with NaOH) isolate->liberate product This compound liberate->product

Figure 1: Chiral resolution of racemic 2-amino-1-butanol.

  • Detailed Protocol:

    • Racemic 2-amino-1-butanol is dissolved in a suitable solvent, such as methanol or ethanol.

    • A stoichiometric amount of L-(+)-tartaric acid is added to the solution.

    • The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the selective crystallization of the less soluble diastereomeric salt, (R)-2-amino-1-butanol L-(+)-tartrate.

    • The crystals are collected by filtration and washed with a small amount of cold solvent.

    • The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to liberate the free this compound.

    • The product is extracted into an organic solvent, dried, and purified by distillation.

Application in Drug Synthesis: Ethambutol

This compound is a key precursor for the synthesis of the (S,S)-(+)-enantiomer of ethambutol, an important anti-tuberculosis drug.

  • Reaction Scheme: 2 this compound + 1,2-Dichloroethane → (S,S)-(+)-Ethambutol

  • Detailed Protocol:

    • An excess of this compound is heated with stirring in a reaction vessel equipped with a condenser.

    • 1,2-Dichloroethane is added slowly to the heated aminobutanol, maintaining the reaction temperature typically between 110-140 °C.

    • After the addition is complete, the reaction mixture is held at this temperature for several hours to ensure complete reaction.

    • The excess this compound is removed by vacuum distillation.

    • The resulting crude ethambutol is dissolved in a suitable solvent (e.g., ethanol) and treated with hydrochloric acid to form the dihydrochloride salt, which is less soluble and can be purified by crystallization.

Biological Significance and Applications

The primary importance of this compound in the pharmaceutical industry lies in its role as a chiral building block for ethambutol. The stereochemistry of the two chiral centers in ethambutol is critical for its biological activity.

Mechanism of Action of Ethambutol

Ethambutol functions by inhibiting the enzyme arabinosyl transferase, which is essential for the biosynthesis of the mycobacterial cell wall.[4][5] This inhibition disrupts the formation of arabinogalactan, a key component of the cell wall, leading to increased cell wall permeability and ultimately inhibiting bacterial growth.[6]

G cluster_0 Mycobacterial Cell Wall Synthesis UDP_Galp UDP_Galp Arabinogalactan Arabinogalactan UDP_Galp->Arabinogalactan Arabinan Synthesis Mycolyl_AG_peptidoglycan Mycolyl_AG_peptidoglycan Arabinogalactan->Mycolyl_AG_peptidoglycan Ligation Cell_Wall_Integrity Cell_Wall_Integrity Mycolyl_AG_peptidoglycan->Cell_Wall_Integrity Maintains Mycolic_acids Mycolic_acids Mycolic_acids->Mycolyl_AG_peptidoglycan Peptidoglycan Peptidoglycan Peptidoglycan->Mycolyl_AG_peptidoglycan Ethambutol Ethambutol Arabinosyl_Transferase Arabinosyl_Transferase Ethambutol->Arabinosyl_Transferase Inhibits Arabinosyl_Transferase->Arabinogalactan Catalyzes

Figure 2: Mechanism of action of Ethambutol.

Other Applications and Derivatives

Derivatives of this compound have been explored for other biological activities. For instance, various amino alcohol derivatives have been synthesized and investigated for their antimicrobial properties against a range of bacteria and fungi. The presence of both a hydrogen bond donor (amine and hydroxyl groups) and a lipophilic alkyl chain provides a scaffold for the development of new therapeutic agents.

Conclusion

This compound is a fundamentally important chiral molecule with well-defined physical, chemical, and spectroscopic properties. Its primary application as a key intermediate in the synthesis of ethambutol underscores its significance in medicinal chemistry. The synthetic routes to this compound are well-established, offering pathways through both the reduction of chiral precursors and the resolution of racemic mixtures. A thorough understanding of its properties and synthetic methodologies is crucial for its effective utilization in research and pharmaceutical development.

References

(R)-(-)-2-Amino-1-butanol chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-(-)-2-Amino-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, properties, and experimental protocols related to this compound, a chiral molecule of significant interest in chemical synthesis and pharmaceutical development.

This compound is an organic compound containing both an amine and a hydroxyl functional group.[1][2][3][4][5] Its chemical formula is C4H11NO.[1][2][4][5] The molecule is a chiral amino alcohol, and the (R)-(-)- isomer is one of two enantiomers.

Molecular Identifiers:

  • IUPAC Name: (2R)-2-aminobutan-1-ol[4]

  • CAS Number: 5856-63-3[1][2][3][4]

  • Molecular Weight: 89.14 g/mol [1][3][4]

  • Synonyms: (-)-2-Aminobutanol, L-2-Amino-1-butanol, (R)-2-aminobutan-1-ol[2][4]

Chemical Structure

The structure consists of a four-carbon butane chain. An amino group (-NH2) is attached to the second carbon (C2), and a primary alcohol group (-CH2OH) is attached to the first carbon (C1). The carbon at the second position is a chiral center.

Chemical Structure of 2-Amino-1-butanol cluster_legend Legend C1 HO-CH₂- C2 C*H(NH₂) C1->C2 C3 -CH₂- C2->C3 C4 CH₃ C3->C4 C C = Chiral Center Synthesis of this compound Start D-2-Aminobutyric Acid Reaction Reduction Reaction (Stirring/Reflux) Start->Reaction Reagent LiAlH₄ in THF Reagent->Reaction Quench Quenching (Water/NaOH) Reaction->Quench Filter Filtration (Remove Al salts) Quench->Filter Purify Purification (Distillation or Chromatography) Filter->Purify Product This compound Purify->Product Enzymatic Resolution of Racemic 2-Amino-1-butanol Start Racemic N-Acyl 2-Amino-1-butanol Reaction Enantioselective Hydrolysis Start->Reaction Enzyme Stereoselective Enzyme (e.g., Penicillin G Acylase) Enzyme->Reaction Mixture Mixture: (S)-2-Amino-1-butanol + N-Acyl-(R)-2-Amino-1-butanol Reaction->Mixture Separation Separation (e.g., Extraction) Mixture->Separation ProductS (S)-Enantiomer Separation->ProductS IntermediateR N-Acyl-(R)-Enantiomer Separation->IntermediateR Hydrolysis Chemical Hydrolysis IntermediateR->Hydrolysis ProductR (R)-Enantiomer Hydrolysis->ProductR

References

Spectroscopic Analysis of (R)-(-)-2-Amino-1-butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chiral compound (R)-(-)-2-Amino-1-butanol. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and quality control. Detailed experimental protocols and tabulated data are presented to facilitate ease of use and reproducibility.

Spectroscopic Data Summary

The following sections present the characteristic spectroscopic data for this compound. The data is organized into tables for clear and concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Data

The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. Data for the (S)-(+)-enantiomer is often similar, with key shifts provided for comparison.

AssignmentChemical Shift (δ) ppm - (R)-enantiomerChemical Shift (δ) ppm - (S)-enantiomer
H-1a3.573.55
H-1b3.283.27
H-22.732.74
H-3 (CH₂)1.29 - 1.441.34
H-4 (CH₃)0.940.95

Note: Spectra are typically recorded in CDCl₃. Specific chemical shifts and multiplicities can vary slightly based on solvent and concentration.

¹³C NMR Data

Carbon NMR provides information on the carbon skeleton of the molecule.

AssignmentChemical Shift (δ) ppm
C-1 (CH₂OH)65.8
C-2 (CHNH₂)55.4
C-3 (CH₂)25.9
C-4 (CH₃)10.8

Note: Data presented is for the (S)-(+)-enantiomer, which is expected to be identical to the (R)-(-)-enantiomer.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. Alcohols show a characteristic broad O-H stretch, while primary amines show N-H stretching bands.[2][3]

Wavenumber (cm⁻¹)AssignmentIntensity/Shape
3500-3200O-H stretch (alcohol), N-H stretch (amine)Strong, Broad
2960-2850C-H stretch (alkane)Strong
~1600N-H bend (scissoring)Moderate
1260-1050C-O stretch (primary alcohol)Strong

Note: The O-H and N-H stretching bands often overlap in the 3500-3200 cm⁻¹ region.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 89.14 g/mol . Electron ionization (EI) is a common method for analyzing such compounds.

The fragmentation of alcohols is characterized by alpha-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration.[4]

Mass-to-Charge Ratio (m/z)Proposed FragmentRelative Intensity
89[M]⁺ (Molecular Ion)Low / Not observed
58[CH(NH₂)CH₂OH]⁺100% (Base Peak)
41[C₃H₅]⁺High
30[CH₂NH₂]⁺Moderate

Note: The molecular ion peak for primary alcohols can be very small or absent.[4] The base peak at m/z 58 results from the loss of an ethyl radical (•CH₂CH₃) via alpha-cleavage.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.

  • Sample Preparation : Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) directly in a 5 mm NMR tube.[5]

  • Instrument Setup : Place the NMR tube in the spectrometer (e.g., 400 MHz or 500 MHz).[6]

  • Data Acquisition :

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • For ¹³C NMR , use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be necessary.

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Attenuated Total Reflectance (ATR) FTIR Spectroscopy Protocol

ATR-FTIR is a convenient method for analyzing liquid samples.[7]

  • Background Spectrum : Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Take a background spectrum of the empty crystal to account for atmospheric and instrument absorptions.[7]

  • Sample Application : Place a single drop of neat this compound directly onto the center of the ATR crystal, ensuring it is fully covered.[3]

  • Data Acquisition : Lower the pressure arm to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.[8]

  • Data Processing : The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance IR spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is used to obtain the electron ionization (EI) mass spectrum.

  • Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrument Setup :

    • Gas Chromatograph (GC) : Use a suitable capillary column (e.g., a nonpolar DB-5 or a chiral column like Chirasil-L-Val for enantiomeric separation).[9] Set up a temperature program, for example, starting at 50°C and ramping up to 250°C at 10°C/min.

    • Mass Spectrometer (MS) : Set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.[10] Set the mass analyzer to scan a range of m/z values (e.g., 25-200 amu).

  • Injection and Acquisition : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. The compound will be vaporized, separated on the column, and then enter the MS detector.

  • Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Extract the mass spectrum associated with this peak. Analyze the molecular ion (if present) and the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chiral chemical compound, from initial sample handling to final structural confirmation.

Spectroscopic_Workflow cluster_sample 1. Sample Preparation cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Processing & Interpretation cluster_conclusion 4. Final Confirmation Sample This compound (Pure Sample) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Use Neat Liquid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR IR Spectroscopy (ATR-FTIR) Prep_IR->IR MS Mass Spectrometry (GC-MS) Prep_MS->MS Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR Data_IR Functional Group Frequencies IR->Data_IR Data_MS Molecular Weight, Fragmentation Pattern MS->Data_MS Conclusion Structural Elucidation & Purity Assessment Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

Workflow for Spectroscopic Analysis of a Chemical Compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (R)-(-)-2-Amino-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Amino-1-butanol, a chiral amino alcohol, serves as a critical building block in modern organic synthesis, particularly in the development of pharmaceuticals. Its stereospecific nature and versatile reactivity make it a valuable intermediate for creating complex molecules with precise three-dimensional structures. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and a discussion of its reactivity and applications.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below, providing essential data for its handling, application, and analysis.

General and Physical Properties

This table outlines the fundamental physical constants and identifiers for this compound.

PropertyValueCitations
Molecular Formula C₄H₁₁NO[1][2][3]
Molecular Weight 89.14 g/mol [1][2][3]
Appearance Clear, colorless liquid[4][5]
Melting Point -2 °C (lit.)[3][5]
Boiling Point 172-174 °C (lit.)[2][3]
Density 0.943 g/mL at 20 °C (lit.)[2][3]
Refractive Index (n₂₀/D) 1.452 (lit.)[3][5]
Solubility Soluble in water.[2][5]
Chemical and Spectroscopic Properties

This table details the chemical and spectroscopic identifiers for this compound.

PropertyValueCitations
CAS Number 5856-63-3[1][3][6]
pKa 12.88 ± 0.10 (Predicted)[2][5]
Optical Rotation [α]¹⁹/D -10° (neat)[3]
SMILES String CC--INVALID-LINK--CO[3]
InChI Key JCBPETKZIGVZRE-SCSAIBSYSA-N[3][6]

Experimental Protocols

Detailed methodologies for determining key physical properties of this compound are provided below. These protocols are foundational for quality control and characterization in a research setting.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Methodology:

  • Sample Preparation: Ensure the this compound sample is anhydrous. As it is a liquid at room temperature with a melting point of -2°C, this determination requires a cooling bath.

  • Apparatus: A cryostat or a low-temperature melting point apparatus is required.

  • Procedure:

    • Place a small amount of the sample into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Cool the apparatus to a temperature below the expected melting point (e.g., -10°C).

    • Slowly increase the temperature at a rate of 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For a pure compound, this range should be narrow.

MeltingPoint_Workflow cluster_prep Preparation cluster_measurement Measurement A Anhydrous Sample B Load Capillary Tube A->B C Place in Cryostat B->C D Cool to -10°C C->D E Heat at 1-2°C/min D->E F Record Melting Range E->F

Workflow for Melting Point Determination
Determination of Boiling Point

The boiling point is a key physical constant for a liquid.

Methodology:

  • Sample Preparation: Place a small volume (a few mL) of this compound into a small test tube.

  • Apparatus: A Thiele tube or a similar heating apparatus, a thermometer, and a capillary tube sealed at one end.

  • Procedure:

    • Place the test tube containing the sample in the heating apparatus.

    • Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

    • Heat the apparatus gently.

    • A stream of bubbles will emerge from the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

    • Continue heating until a rapid and continuous stream of bubbles is observed.

    • Remove the heat and allow the apparatus to cool slowly.

    • The temperature at which the liquid begins to enter the capillary tube is the boiling point.

BoilingPoint_Workflow cluster_setup Setup cluster_heating Heating & Observation A Sample in Test Tube B Inverted Capillary A->B C Assemble in Thiele Tube B->C D Gentle Heating C->D E Observe Bubble Stream D->E F Remove Heat E->F G Record Temperature at Liquid Entry F->G

Workflow for Boiling Point Determination
Determination of Solubility

Understanding a compound's solubility is vital for its formulation and application.

Methodology:

  • Solvent: Deionized water.

  • Procedure:

    • To a test tube, add a known volume of deionized water (e.g., 1 mL).

    • Add a small, measured amount of this compound to the water.

    • Vortex or shake the mixture vigorously for a set period (e.g., 1-2 minutes).

    • Visually inspect the solution for any undissolved droplets or phase separation. A clear, homogeneous solution indicates solubility.

    • For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Solubility_Workflow A Add Known Volume of Water B Add Measured Amount of Sample A->B C Vigorous Mixing B->C D Visual Inspection C->D E Homogeneous Solution? D->E F Soluble E->F Yes G Insoluble/Partially Soluble E->G No

Workflow for Qualitative Solubility Determination
Determination of Optical Rotation

Optical rotation is a definitive characteristic of a chiral compound.[7][8][9][10][11]

Methodology:

  • Apparatus: A polarimeter.

  • Sample Preparation: As the literature value is for the neat liquid, no solvent is required.[3] Ensure the sample is free of any particulate matter.

  • Procedure:

    • Calibrate the polarimeter with a blank (an empty sample cell).

    • Carefully fill the polarimeter sample cell with this compound, ensuring no air bubbles are present in the light path.

    • Place the sample cell in the polarimeter.

    • Measure the angle of rotation. The negative sign indicates levorotatory rotation.

    • The measurement is typically performed using the sodium D-line (589 nm) at a specified temperature (e.g., 19°C).[3]

OpticalRotation_Workflow A Calibrate Polarimeter (Blank) B Fill Sample Cell (Neat Liquid) A->B C Ensure No Air Bubbles B->C D Place Cell in Polarimeter C->D E Measure Angle of Rotation D->E F Record Value (°) E->F

Workflow for Optical Rotation Measurement

Chemical Reactivity and Applications

This compound is a stable compound under normal conditions.[4] It is, however, a reactive intermediate in various chemical syntheses due to the presence of both an amino and a primary alcohol functional group.

Reactivity Profile
  • Basicity: The amino group imparts basic properties to the molecule.

  • Nucleophilicity: Both the amino and hydroxyl groups can act as nucleophiles.

  • Chiral Building Block: Its primary utility lies in its role as a chiral building block.[12][13][14][15][] This means it is used to introduce a specific stereocenter into a larger molecule, which is crucial in drug development where enantiomers can have vastly different biological activities.[14]

Role in Synthesis: The Example of Ethambutol

A prominent application of this compound is in the synthesis of the antitubercular drug, Ethambutol.[17][18][19][20][21] The specific stereoisomer, (S,S)-Ethambutol, is the active drug, while the (R,R)-enantiomer is inactive and contributes to side effects. The synthesis relies on the chirality of this compound to produce the desired stereoisomer of the final drug.

The simplified synthesis involves the reaction of two molecules of this compound with 1,2-dichloroethane.

Ethambutol_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product R_AmBu This compound (2 equivalents) Reaction Condensation R_AmBu->Reaction DCE 1,2-Dichloroethane DCE->Reaction Ethambutol (S,S)-Ethambutol Reaction->Ethambutol

Simplified Synthesis of Ethambutol

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][22][23][24][25][26][27] It is also harmful if swallowed.[4][22]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this chemical.[4][23][24][25][26][27]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[25] Avoid contact with skin, eyes, and clothing.[4][24][25]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][23][24][26] Keep away from heat, sparks, and open flames.[23][24][26]

  • Spills: In case of a spill, absorb with an inert material such as clay or diatomaceous earth and collect for disposal.[4]

This technical guide provides a detailed overview of the physical and chemical properties of this compound, equipping researchers and professionals with the necessary information for its safe and effective use in the laboratory and in the development of new chemical entities.

References

An In-depth Technical Guide on (R)-(-)-2-Amino-1-butanol: Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-2-Amino-1-butanol is a chiral amino alcohol of significant interest in synthetic organic chemistry, primarily as a crucial building block in the synthesis of various chiral compounds. Its history is inextricably linked with the development of the anti-tuberculosis drug, ethambutol. While the racemic mixture of 2-amino-1-butanol was first synthesized in the mid-20th century, the importance of its individual enantiomers became paramount with the discovery of the stereospecific bioactivity of ethambutol. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and resolution of this compound. Detailed experimental protocols for key synthetic and resolution methodologies are presented, alongside a compilation of its physicochemical properties.

Historical Context and Discovery

The journey of this compound is not one of isolated discovery but rather a story driven by the quest for effective pharmaceuticals. The initial synthesis of racemic 2-amino-1-butanol was reported by Vanderbilt and coworkers in 1940, achieved through the condensation of 1-nitropropane with formaldehyde, followed by reduction of the resulting nitroalcohol.[1][2]

The pivotal moment that brought prominence to the enantiomers of 2-amino-1-butanol came in 1961. A team of researchers led by Wilkinson at Lederle Laboratories synthesized and reported the potent anti-tuberculosis activity of ethambutol.[3] Crucially, they discovered that the biological activity resided almost exclusively in the (S,S)-enantiomer of ethambutol, which is dextrorotatory. This highlighted the necessity of obtaining optically pure (S)-(+)-2-amino-1-butanol for the synthesis of the effective drug. Consequently, methods for resolving the racemic mixture became a critical area of research.

The resolution of racemic amines and alcohols was a well-established practice, and the classical method of fractional crystallization of diastereomeric salts using a chiral resolving agent was readily applied to 2-amino-1-butanol. Tartaric acid, a naturally occurring and readily available chiral acid, proved to be an effective resolving agent. To isolate this compound, the enantiomer of the precursor to the active ethambutol isomer, D-(-)-tartaric acid is employed as the resolving agent.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₁₁NO[4]
Molecular Weight 89.14 g/mol [4]
Appearance Colorless to pale yellow liquid[5]
Melting Point -2 °C (lit.)
Boiling Point 172-174 °C (lit.)
Density 0.943 g/mL at 20 °C (lit.)
Specific Rotation ([α]D) -9.8° (c=10.6, methanol)[3]
CAS Number 5856-63-3[4]

Synthesis and Resolution Workflow

The general pathway to obtaining enantiomerically pure this compound involves two key stages: the synthesis of the racemic mixture and its subsequent resolution.

G cluster_0 Synthesis of Racemic 2-Amino-1-butanol cluster_1 Resolution of Enantiomers 1-Nitropropane 1-Nitropropane Condensation Condensation 1-Nitropropane->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation 2-Nitro-1-butanol 2-Nitro-1-butanol Condensation->2-Nitro-1-butanol Reduction Reduction 2-Nitro-1-butanol->Reduction Racemic 2-Amino-1-butanol Racemic 2-Amino-1-butanol Reduction->Racemic 2-Amino-1-butanol Racemic_2_AB Racemic 2-Amino-1-butanol Salt_Formation Diastereomeric Salt Formation Racemic_2_AB->Salt_Formation D_Tartaric_Acid D-(-)-Tartaric Acid D_Tartaric_Acid->Salt_Formation Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-2-aminobutanol-D-tartrate and (S)-2-aminobutanol-D-tartrate) Salt_Formation->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization R_Salt (R)-2-aminobutanol-D-tartrate (less soluble, crystallizes out) Fractional_Crystallization->R_Salt S_Salt_Solution (S)-2-aminobutanol-D-tartrate (remains in solution) Fractional_Crystallization->S_Salt_Solution Liberation_R Liberation of Free Base R_Salt->Liberation_R R_Amine This compound Liberation_R->R_Amine

Figure 1: Overall workflow for the synthesis and resolution of this compound.

Experimental Protocols

Synthesis of Racemic 2-Amino-1-butanol (Based on the Vanderbilt method)

This protocol is based on the historical synthesis method. Modern, higher-yielding methods are now more common in industrial settings.

Step 1: Condensation of 1-Nitropropane with Formaldehyde

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a mixture of 1-nitropropane and an aqueous solution of formaldehyde (e.g., 37%) is prepared.

  • A basic catalyst, such as an alkali metal hydroxide or a phase transfer agent like triethylamine, is added portion-wise while maintaining the temperature below a certain threshold (e.g., 30-35°C) to control the exothermic reaction.[6]

  • The reaction mixture is stirred for an extended period (e.g., 48 hours) to ensure complete conversion to 2-nitro-1-butanol.[6]

  • The resulting mixture containing 2-nitro-1-butanol can be concentrated under reduced pressure.

Step 2: Reduction of 2-Nitro-1-butanol

  • The crude 2-nitro-1-butanol is dissolved in a suitable solvent, such as methanol.

  • A hydrogenation catalyst, typically Raney nickel, is added to the solution.

  • The mixture is subjected to catalytic hydrogenation under a hydrogen atmosphere (a mixture of hydrogen and nitrogen can also be used) at elevated pressure (e.g., 8-12 bars) and a controlled temperature (e.g., below 70°C).[6]

  • Upon completion of the reaction (cessation of hydrogen uptake), the catalyst is removed by filtration.

  • The filtrate is then subjected to distillation under reduced pressure to isolate the racemic 2-amino-1-butanol.

Resolution of Racemic 2-Amino-1-butanol to yield this compound

This protocol is a generalized procedure based on the principles outlined in various patents for the resolution using D-(-)-tartaric acid.[7]

Step 1: Formation of Diastereomeric Salts

  • Dissolve 30g of D-(-)-tartaric acid in a minimal amount of distilled water in a flask.[7]

  • Cool the solution in an ice-water bath.[7]

  • While stirring, slowly add 18g of racemic 2-amino-1-butanol to the cooled tartaric acid solution. The rate of addition should be controlled to prevent rapid solidification of the mixture.[7]

  • After the addition is complete, the solution is kept in a dark place at a controlled temperature (e.g., 5-20°C) for 20-30 hours to allow for the crystallization of the less soluble diastereomeric salt, this compound-D-(-)-tartrate.[7]

Step 2: Isolation of the Diastereomeric Salt

  • The crystalline precipitate is collected by filtration.

  • The collected crystals are washed with ice-cold absolute ethanol to remove any adhering mother liquor containing the more soluble (S)-(+)-2-amino-1-butanol-D-(-)-tartrate.[7]

  • The washed crystals are then dried.

Step 3: Liberation of the Free Amine

  • The dried diastereomeric salt is dissolved in distilled water.

  • An aqueous solution of a strong base, such as sodium hydroxide or calcium hydroxide, is added to the solution until the pH reaches 11-13.[7][8] This neutralizes the tartaric acid and liberates the free this compound.

  • If calcium hydroxide is used, the resulting calcium tartrate will precipitate and can be removed by filtration.

  • The filtrate, containing the desired enantiomer, is collected and subjected to distillation under reduced pressure to isolate the pure this compound.

G Start Racemic 2-Amino-1-butanol + D-(-)-Tartaric Acid in Water Cool Cool and Stir Start->Cool Crystallize Crystallize for 20-30h at 5-20°C Cool->Crystallize Filter Filter Slurry Crystallize->Filter Solid Solid: (R)-2-aminobutanol-D-tartrate Filter->Solid Filtrate Filtrate: (S)-2-aminobutanol-D-tartrate in solution Filter->Filtrate Wash Wash with cold Ethanol Solid->Wash Washed_Solid Washed Solid Wash->Washed_Solid Dissolve Dissolve in Water Washed_Solid->Dissolve Add_Base Add Base (e.g., NaOH) to pH 11-13 Dissolve->Add_Base Distill Vacuum Distillation Add_Base->Distill Final_Product This compound Distill->Final_Product

Figure 2: Experimental workflow for the resolution of this compound.

Conclusion

This compound, while historically overshadowed by its enantiomer due to the latter's role in the synthesis of ethambutol, remains a valuable chiral building block for organic synthesis. Its preparation is a classic example of the industrial application of chemical resolution principles. The historical synthesis of the racemic mixture and the subsequent development of efficient resolution techniques underscore the importance of stereochemistry in drug development. The methodologies presented in this guide provide a solid foundation for researchers and scientists working with this and other chiral amino alcohols.

References

Molecular weight and formula of (R)-(-)-2-Amino-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-2-Amino-1-butanol is an organic compound with key applications in chiral synthesis and as a precursor for various pharmaceutical compounds. This guide outlines its fundamental molecular and physical properties.

Molecular Formula and Weight

The empirical and molecular formula, along with its molecular weight, are foundational data points for any chemical compound, crucial for stoichiometric calculations in reaction chemistry and for analytical characterization.

PropertyValueSource
Molecular Formula C4H11NO[1][2][3]
Molecular Weight 89.14 g/mol [2][4][5]
Linear Formula C2H5CH(NH2)CH2OH[4]
CAS Number 5856-63-3[1][2]

Experimental Protocols

Detailed experimental protocols for determining the molecular weight of a compound like this compound typically involve mass spectrometry.

Protocol: Molecular Weight Determination by Mass Spectrometry

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is calibrated using a known standard.

  • Ionization: The sample is introduced into the ion source. Electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) can be used to generate molecular ions.

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum. The peak corresponding to the molecular ion ([M]+ or [M+H]+) is identified to determine the molecular weight. For this compound, this would be observed at approximately m/z 89.14.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its fundamental identifiers.

molecular_properties compound This compound CAS: 5856-63-3 formula Molecular Formula C4H11NO compound->formula has formula mol_weight Molecular Weight 89.14 g/mol compound->mol_weight has weight

Core properties of this compound.

References

(R)-(-)-2-Amino-1-butanol: A Technical Guide on its Mechanism of Action and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-2-Amino-1-butanol is a chiral amino alcohol recognized primarily for its role as a crucial building block in the synthesis of pharmaceuticals, most notably the antitubercular drug ethambutol. While its direct pharmacological applications are limited, research has elucidated a specific mechanism of action against the malaria parasite, Plasmodium falciparum. This technical guide provides an in-depth analysis of its antiplasmodial activity, focusing on its interference with phospholipid metabolism. Additionally, it details its principal application as a synthetic intermediate. The information presented herein is intended to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, also known as D-2-amino-1-butanol, is a chiral compound with significant utility in asymmetric synthesis. Its primary industrial application lies in its use as a precursor for the production of ethambutol, a first-line medication for tuberculosis. Beyond its role as a synthetic intermediate, this compound has been investigated for its own biological activities, revealing a targeted mechanism of action against the malaria parasite, Plasmodium falciparum. This document provides a detailed overview of this antiplasmodial mechanism and outlines its established role in pharmaceutical synthesis.

Mechanism of Action as an Antiplasmodial Agent

The primary mechanism of action of this compound against Plasmodium falciparum involves the disruption of phospholipid metabolism, a critical process for the parasite's membrane biogenesis and survival within infected erythrocytes.

Inhibition of Phospholipid Biosynthesis

Research has demonstrated that this compound is an effective inhibitor of P. falciparum growth in vitro.[1] The compound exerts its effect by acting as an analogue of ethanolamine, a natural precursor in the synthesis of major phospholipids.

The key events in its mechanism of action are:

  • Incorporation into an Unnatural Phospholipid: this compound is incorporated into a novel, unnatural phospholipid within the parasite. This aberrant phospholipid can constitute a significant portion (up to 30-40%) of the total newly synthesized lipids.[1]

  • Disruption of Phosphatidylethanolamine (PE) Biosynthesis: The formation of this unnatural phospholipid occurs at the expense of normal phosphatidylethanolamine (PE) biosynthesis.[1] PE is a crucial component of cellular membranes.

  • Inhibition of Phosphatidylserine (PS) Decarboxylation: The synthesis of PE in Plasmodium can occur through the decarboxylation of phosphatidylserine (PS). The presence of this compound and its subsequent metabolic products interferes with this decarboxylation step, further depleting the pool of PE.[1]

This disruption of phospholipid composition has a deleterious impact on the parasite's membrane integrity and function, ultimately leading to the inhibition of its growth and multiplication.[1] Notably, this effect on phospholipid metabolism occurs without a parallel impact on nucleic acid synthesis, protein synthesis, or glucose metabolism over a wide range of concentrations, indicating a specific mode of action.[1]

Signaling and Metabolic Pathway

The following diagram illustrates the interference of this compound in the phospholipid biosynthesis pathway of Plasmodium falciparum.

Figure 1. Interference of this compound in Plasmodium phospholipid pathways.
Quantitative Data

The inhibitory activity of this compound and related compounds against P. falciparum growth has been quantified.

CompoundIC50 (µM)Target ParasiteReference
This compound (D-isomer)50-80P. falciparum[1]
(S)-(+)-2-Amino-1-butanol (L-isomer)50-80P. falciparum[1]
DL-2-amino-1,3-propanediol50-80P. falciparum[1]
1-Aziridineethanol50-80P. falciparum[1]

Table 1. In vitro inhibitory activity of this compound and related analogs against P. falciparum.

Experimental Protocols

The following outlines the general methodologies employed in the investigation of the antiplasmodial activity of this compound. The specific details are based on established protocols for studying phospholipid metabolism in Plasmodium.

In Vitro Culture of Plasmodium falciparum
  • P. falciparum strains are maintained in continuous culture in human erythrocytes (typically O+) at a 2-5% hematocrit in RPMI 1640 medium supplemented with human serum or Albumax, hypoxanthine, and gentamicin.

  • Cultures are incubated at 37°C in a controlled atmosphere with low oxygen and elevated carbon dioxide (e.g., 5% O₂, 5% CO₂, 90% N₂).

  • Parasite growth and stage development are monitored by microscopic examination of Giemsa-stained thin blood smears.

In Vitro Antimalarial Assay
  • Synchronized ring-stage parasites are typically used for susceptibility testing.

  • Parasitized erythrocytes are incubated in 96-well microtiter plates with serial dilutions of the test compound for a full growth cycle (e.g., 48-72 hours).

  • Parasite growth inhibition is assessed by measuring the incorporation of a radiolabeled nucleic acid precursor, such as [³H]-hypoxanthine, or by using fluorescent DNA-intercalating dyes.

  • The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curve.

Analysis of Phospholipid Biosynthesis
  • Synchronized trophozoite-stage parasites are incubated with the test compound for a defined period.

  • Radiolabeled precursors of phospholipid synthesis (e.g., [¹⁴C]-ethanolamine, [³H]-serine, [¹⁴C]-glycerol) are added to the culture medium.

  • After incubation, the cells are harvested, and the lipids are extracted using a standard method such as the Bligh-Dyer procedure (chloroform:methanol:water).

  • The extracted lipids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • The distribution of radioactivity among the different phospholipid species is quantified by autoradiography or scintillation counting to determine the effect of the compound on the synthesis of individual phospholipids.

Experimental_Workflow start P. falciparum Culture (Synchronized) incubation Incubation with This compound start->incubation radiolabeling Addition of Radiolabeled Precursors (e.g., [14C]-ethanolamine) incubation->radiolabeling harvesting Cell Harvesting radiolabeling->harvesting extraction Lipid Extraction (Bligh-Dyer) harvesting->extraction separation Lipid Separation (TLC/HPLC) extraction->separation analysis Quantification of Radioactivity in Phospholipid Species separation->analysis end Determination of Inhibition Profile analysis->end

Figure 2. General workflow for analyzing the effect on phospholipid biosynthesis.

Application in Pharmaceutical Synthesis: Ethambutol

The most significant application of this compound is as a chiral starting material for the synthesis of the bacteriostatic antituberculosis drug, ethambutol. The stereochemistry of the starting material is critical for the therapeutic activity of the final product.

Synthetic Pathway

The synthesis of ethambutol from this compound is a well-established industrial process. The core of the synthesis involves the N-alkylation of two molecules of this compound with a two-carbon linking agent, typically 1,2-dichloroethane or 1,2-dibromoethane.

The overall reaction is as follows:

2 x this compound + Cl-CH₂-CH₂-Cl → [(R,R)-Ethambutol] + 2 HCl

The reaction is typically carried out at elevated temperatures, and a base may be used to neutralize the hydrochloric acid formed during the reaction.

Synthetic Protocol Example

The following is a representative, generalized protocol for the synthesis of ethambutol.

  • Reaction Setup: A reaction vessel is charged with an excess of this compound.

  • Heating: The this compound is heated to a temperature in the range of 100-140°C.

  • Addition of Dihaloethane: 1,2-Dichloroethane is added slowly to the heated this compound.

  • Reaction: The reaction mixture is maintained at the elevated temperature for several hours to ensure complete reaction.

  • Work-up: The excess this compound is removed by vacuum distillation. The resulting crude ethambutol is then purified, often by conversion to its dihydrochloride salt, which can be crystallized from a suitable solvent such as ethanol.

Ethambutol_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products R_2_AB This compound Ethambutol Ethambutol R_2_AB->Ethambutol DCE 1,2-Dichloroethane DCE->Ethambutol Heat Heat (100-140°C) Excess_Amine Excess Amine HCl HCl Ethambutol->HCl

References

A Technical Guide to the Synthesis of (R)-(-)-2-Amino-1-butanol from D-2-aminobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(R)-(-)-2-Amino-1-butanol is a valuable chiral building block, notably serving as a key intermediate in the synthesis of the antitubercular agent (S,S)-ethambutol. The stereochemical integrity of this intermediate is critical, as other stereoisomers can lead to undesirable side effects. This technical guide provides an in-depth overview of the synthetic routes to produce high-purity this compound starting from the readily available chiral pool precursor, D-2-aminobutyric acid. The core of this synthesis lies in the reduction of the carboxylic acid moiety while preserving the stereocenter at the C-2 position. This document details three primary methodologies: direct reduction using powerful hydride agents like Lithium Aluminum Hydride (LAH), a two-step esterification-reduction sequence, and catalytic hydrogenation. Detailed experimental protocols, comparative data, and process visualizations are provided to assist researchers in the selection and implementation of the most suitable synthetic strategy.

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. This compound (CAS: 5856-63-3) is a critical chiral intermediate whose demand is driven by its role in manufacturing ethambutol.[1] The synthesis strategy explored herein leverages D-2-aminobutyric acid, a non-proteinogenic α-amino acid, as a starting material. This approach is advantageous as the stereocenter is pre-defined, avoiding complex asymmetric synthesis or resolution steps which can be economically and technically challenging.

The fundamental transformation is the reduction of a carboxylic acid to a primary alcohol:

R-COOH → R-CH₂OH

This guide will focus on practical, well-documented methods to achieve this transformation efficiently while maintaining high enantiomeric purity.

Synthetic Methodologies & Experimental Protocols

The conversion of D-2-aminobutyric acid to this compound is primarily achieved through reduction. The choice of method often depends on scale, available equipment, cost, and safety considerations.

Method 1: Direct Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, non-selective reducing agent capable of reducing carboxylic acids directly to primary alcohols.[2][3][4] This method is common in laboratory-scale synthesis due to its effectiveness, though its high reactivity with protic solvents (including atmospheric moisture) necessitates careful handling under anhydrous conditions.[3]

Reaction Scheme: D-2-aminobutyric acid --(1. LiAlH₄, Anhydrous THF) / (2. H₂O Workup)--> this compound

Detailed Experimental Protocol:

  • Preparation: A three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is dried thoroughly in an oven and assembled while hot under a stream of dry nitrogen or argon.

  • Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of Lithium Aluminum Hydride (LAH) powder to form a suspension. The suspension is typically cooled to 0°C in an ice bath.

  • Substrate Addition: D-2-aminobutyric acid is dissolved in a separate portion of anhydrous THF and added dropwise to the LAH suspension via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quenching (Workup): The flask is cooled again to 0°C. The reaction is cautiously quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup). This procedure is highly exothermic and generates hydrogen gas, requiring proper ventilation and care.[3]

  • Isolation: The resulting granular precipitate of aluminum and lithium salts is removed by filtration. The filter cake is washed thoroughly with additional THF or diethyl ether.

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.[5]

Method 2: Esterification Followed by Reduction

This two-step approach involves first converting the carboxylic acid to an ester, which can then be reduced under milder conditions or with alternative reagents. Esterification can also improve the solubility of the substrate in organic solvents.

Reaction Scheme:

  • Step 1 (Esterification): D-2-aminobutyric acid + R'OH --(SOCl₂, H⁺)--> D-2-aminobutyrate ester

  • Step 2 (Reduction): D-2-aminobutyrate ester --(Reducing Agent)--> this compound

Detailed Experimental Protocol (Example with Thionyl Chloride/Ethanol):

  • Esterification:

    • Absolute ethanol is cooled to 0°C in a round-bottom flask. Thionyl chloride (SOCl₂) is added dropwise with stirring.

    • D-2-aminobutyric acid is added portion-wise to the acidic ethanol solution.

    • The mixture is stirred at room temperature or gently refluxed for several hours until ester formation is complete.

    • The solvent is evaporated under reduced pressure to yield the crude D-2-aminobutyric acid ethyl ester, often as a hydrochloride salt.

  • Reduction:

    • The crude ester is dissolved in a suitable anhydrous solvent (e.g., THF or diethyl ether).

    • This solution is added dropwise to a cooled (0°C) suspension of a reducing agent, such as LAH or, in some cases, sodium borohydride (NaBH₄), in the same solvent.[6]

    • The reaction and workup follow a similar procedure to Method 1. The use of NaBH₄ is generally safer than LAH but may require longer reaction times or additives.

Method 3: Direct Catalytic Hydrogenation

For larger-scale and industrial applications, direct catalytic hydrogenation is often preferred due to its lower cost, higher safety profile, and reduced waste generation compared to metal hydride reductions.[6][7] This method involves the reduction of the carboxylic acid using hydrogen gas in the presence of a heterogeneous metal catalyst at elevated temperature and pressure.

Reaction Scheme: D-2-aminobutyric acid + H₂ --(Catalyst, Acid, High P, T)--> this compound

Detailed Experimental Protocol:

  • Reactor Setup: A high-pressure hydrogenation reactor (autoclave) is charged with D-2-aminobutyric acid, deionized water (as solvent), a strong acid (e.g., sulfuric or hydrochloric acid), and a catalyst.[7] Common catalysts include ruthenium-on-carbon (Ru/C), palladium-on-carbon (Pd/C), or platinum-on-carbon (Pt/C).[7]

  • Reaction Conditions: The reactor is sealed, purged several times with nitrogen, and then pressurized with hydrogen gas. The reaction is carried out at elevated temperatures (e.g., 70-140°C) and pressures (e.g., 2-15 MPa).[6][7]

  • Monitoring: The reaction is monitored by the cessation of hydrogen uptake.

  • Isolation: After cooling and venting the reactor, the catalyst is removed by filtration.

  • Workup and Purification: The aqueous filtrate is concentrated under reduced pressure. The concentrate is neutralized with a base (e.g., NaOH), and the resulting salts are often precipitated by adding a solvent like ethanol and removed by filtration. The final product is isolated from the filtrate by vacuum distillation.[7]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes typical quantitative data for the described synthetic routes. Values can vary based on specific reaction scales and optimization.

ParameterMethod 1: LAH ReductionMethod 2: Esterification-ReductionMethod 3: Catalytic Hydrogenation
Starting Material D-2-aminobutyric acidD-2-aminobutyric acidD-2-aminobutyric acid
Key Reagents LiAlH₄, Anhydrous THFSOCl₂/Ethanol, LiAlH₄ or NaBH₄H₂, Ru/C (or other), H₂SO₄
Typical Molar Yield ~60-75%[5]~60-80% (overall)~75-90%[7]
Product Purity >98% (after purification)>98% (after purification)>99% (after purification)[6][7]
Reaction Temp. 0°C to 65°C0°C to 80°C70°C to 140°C[7]
Reaction Pressure AtmosphericAtmosphericHigh Pressure (2-15 MPa)[6][7]
Key Advantages High reactivity, effectiveMilder reduction possibleScalable, safer, "greener"
Key Disadvantages Hazardous reagent, strict anhydrousTwo-step processRequires specialized high-pressure equipment

Mandatory Visualizations

Stereochemical Pathway

The reduction of the carboxylic acid group does not affect the chiral center at the adjacent carbon. This retention of configuration is crucial for the synthesis.

Caption: Stereochemical relationship showing retention of configuration.

General Experimental Workflow

This diagram outlines the typical sequence of operations for synthesizing and purifying this compound.

start D-2-aminobutyric acid (Starting Material) reaction Reduction Reaction (e.g., LAH or Hydrogenation) start->reaction quench Reaction Quenching & Workup reaction->quench filter Filtration (Removal of Salts/Catalyst) quench->filter extract Solvent Evaporation filter->extract purify Purification (e.g., Vacuum Distillation) extract->purify product This compound (Final Product) purify->product analysis QC Analysis (Purity, ee%) product->analysis

Caption: Generalized workflow for synthesis and purification.

Conclusion

The synthesis of this compound from D-2-aminobutyric acid is a well-established process with several viable routes. The direct reduction with Lithium Aluminum Hydride is a reliable lab-scale method, while catalytic hydrogenation presents a more scalable and environmentally benign alternative for industrial production. The choice of methodology will ultimately be guided by the specific requirements of the research or manufacturing goal, including scale, cost, safety protocols, and available infrastructure. All methods, when performed correctly, can yield a high-purity product with the requisite stereochemical integrity for subsequent pharmaceutical applications.

References

Methodological & Application

Synthesis of (R)-(-)-2-Amino-1-butanol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of (R)-(-)-2-Amino-1-butanol, a chiral amino alcohol of significant interest to researchers, scientists, and professionals in drug development. Its versatile applications as a chiral building block and intermediate in the synthesis of pharmaceuticals, such as the tuberculostatic drug Ethambutol, underscore the importance of reliable and efficient synthetic methodologies.

Introduction

This compound is a valuable chiral intermediate in organic synthesis. Its utility spans from being a precursor for emulsifiers, surfactants, and vulcanization accelerators to its critical role in the pharmaceutical industry.[1][2] The stereochemistry at the C2 position is crucial for the biological activity of many of its derivatives, necessitating enantiomerically pure starting materials. This document outlines three primary methods for obtaining enantiomerically enriched 2-amino-1-butanol: enantioselective reduction of a chiral precursor, catalytic hydrogenation, and chiral resolution of a racemic mixture.

Synthetic Pathways Overview

The synthesis of this compound can be approached through several strategic routes. Below is a summary of the common pathways, with detailed protocols provided in the subsequent sections.

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Products D-2-Aminobutyric Acid D-2-Aminobutyric Acid Reduction Reduction D-2-Aminobutyric Acid->Reduction L-2-Aminobutyric Acid L-2-Aminobutyric Acid Catalytic Hydrogenation Catalytic Hydrogenation L-2-Aminobutyric Acid->Catalytic Hydrogenation Racemic 2-Amino-1-butanol Racemic 2-Amino-1-butanol Chiral Resolution Chiral Resolution Racemic 2-Amino-1-butanol->Chiral Resolution R_Product This compound Reduction->R_Product S_Product (S)-(+)-2-Amino-1-butanol Catalytic Hydrogenation->S_Product Chiral Resolution->R_Product Chiral Resolution->S_Product Ethambutol_Synthesis S-2-Amino-1-butanol S-2-Amino-1-butanol Reaction Condensation S-2-Amino-1-butanol->Reaction 1,2-Dichloroethane 1,2-Dichloroethane 1,2-Dichloroethane->Reaction Ethambutol Ethambutol Reaction->Ethambutol

References

Applications of (R)-(-)-2-Amino-1-butanol in Asymmetric Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-2-Amino-1-butanol is a versatile chiral building block utilized in asymmetric synthesis, primarily as a precursor to chiral auxiliaries and as a chiral ligand for enantioselective reactions. Its utility is particularly notable in the stereoselective formation of carbon-carbon bonds, which is a cornerstone of modern pharmaceutical and fine chemical synthesis.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in two key areas of asymmetric synthesis:

  • As a Chiral Auxiliary: Formation of a chiral oxazolidinone for diastereoselective alkylation reactions.

  • As a Chiral Ligand: Application in the enantioselective reduction of prochiral ketones.

Application 1: (4R)-4-Ethyl-oxazolidin-2-one as a Chiral Auxiliary in Asymmetric Alkylation

This compound can be readily converted into the chiral oxazolidinone, (4R)-4-ethyl-oxazolidin-2-one. This auxiliary can then be N-acylated and subjected to diastereoselective enolate alkylation, a powerful method for the synthesis of enantiomerically enriched α-substituted carboxylic acids.

Logical Workflow for Asymmetric Alkylation

workflow cluster_prep Auxiliary Preparation cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage & Recovery start This compound oxazolidinone Synthesis of (4R)-4-ethyl-oxazolidin-2-one start->oxazolidinone acylation N-Acylation oxazolidinone->acylation n_acyl_oxazolidinone N-Acyl-(4R)-4-ethyl- oxazolidin-2-one acylation->n_acyl_oxazolidinone enolate_formation Enolate Formation (LDA or NaHMDS) n_acyl_oxazolidinone->enolate_formation alkylation_step Alkylation (R-X) enolate_formation->alkylation_step alkylated_product Alkylated Product alkylation_step->alkylated_product cleavage Hydrolysis alkylated_product->cleavage acid Chiral Carboxylic Acid cleavage->acid recovery Auxiliary Recovery cleavage->recovery

Caption: Workflow for asymmetric alkylation using the chiral auxiliary.

Experimental Protocols

Protocol 1.1: Synthesis of (4R)-4-Ethyl-oxazolidin-2-one

This protocol describes the synthesis of the chiral auxiliary from this compound.

  • Materials:

    • This compound

    • Diethyl carbonate

    • Potassium carbonate (K₂CO₃), anhydrous

    • Toluene, anhydrous

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a solution of this compound (1.0 equiv) in anhydrous toluene, add diethyl carbonate (1.2 equiv) and anhydrous potassium carbonate (0.1 equiv).

    • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

    • Remove the toluene under reduced pressure.

    • The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield (4R)-4-ethyl-oxazolidin-2-one as a white solid.

Protocol 1.2: N-Propionylation of (4R)-4-Ethyl-oxazolidin-2-one

  • Materials:

    • (4R)-4-Ethyl-oxazolidin-2-one

    • Propionyl chloride

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer

  • Procedure:

    • Dissolve (4R)-4-ethyl-oxazolidin-2-one (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 equiv) followed by the dropwise addition of propionyl chloride (1.1 equiv).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-propionyl derivative.

Protocol 1.3: Diastereoselective Alkylation

  • Materials:

    • N-Propionyl-(4R)-4-ethyl-oxazolidin-2-one

    • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

    • Alkyl halide (e.g., benzyl bromide)

    • Tetrahydrofuran (THF), anhydrous

    • Dry ice/acetone bath

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a solution of LDA or NaHMDS (1.05 equiv) and stir for 30 minutes to form the Z-enolate.

    • Add the alkyl halide (1.2 equiv) dropwise and continue stirring at -78 °C for 2-4 hours.

    • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography on silica gel.

Protocol 1.4: Cleavage of the Chiral Auxiliary

  • Materials:

    • Alkylated N-acyl oxazolidinone

    • Lithium hydroxide (LiOH)

    • Hydrogen peroxide (H₂O₂), 30% solution

    • THF/Water solvent mixture

  • Procedure:

    • Dissolve the alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add 30% hydrogen peroxide (4.0 equiv) followed by an aqueous solution of lithium hydroxide (2.0 equiv).

    • Stir the mixture at 0 °C for 2-4 hours.

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

    • Concentrate the mixture to remove the THF.

    • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

    • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Quantitative Data

The following table presents representative data for asymmetric alkylation reactions using chiral oxazolidinone auxiliaries structurally similar to (4R)-4-ethyl-oxazolidin-2-one.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Excess (de, %)
1Benzyl bromide2-Methyl-3-phenylpropanoic acid85-95>98
2Iodomethane2-Methylpropanoic acid80-90>95
3Allyl iodide2-Methyl-4-pentenoic acid82-92>98

Application 2: Chiral Ligand in Asymmetric Borane Reduction of Ketones

This compound can be used as a chiral ligand to form an in-situ oxazaborolidine catalyst for the enantioselective reduction of prochiral ketones, a reaction often referred to as a Corey-Bakshi-Shibata (CBS) reduction.

Reaction Scheme and Stereochemical Model

cbs_reduction cluster_catalyst Catalyst Formation cluster_reduction Asymmetric Reduction cluster_legend Stereochemical Control amino_alcohol This compound oxazaborolidine Chiral Oxazaborolidine Catalyst amino_alcohol->oxazaborolidine borane Borane (BH3) borane->oxazaborolidine catalyst_complex Ketone-Catalyst Complex oxazaborolidine->catalyst_complex ketone Prochiral Ketone ketone->catalyst_complex hydride_delivery Intramolecular Hydride Delivery catalyst_complex->hydride_delivery chiral_alcohol Chiral Alcohol hydride_delivery->chiral_alcohol legend The ethyl group of the catalyst sterically directs the larger substituent of the ketone away, leading to hydride attack on a specific face.

Caption: CBS reduction pathway with this compound.

Experimental Protocol

Protocol 2.1: Asymmetric Reduction of Acetophenone

  • Materials:

    • This compound

    • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

    • Acetophenone

    • Tetrahydrofuran (THF), anhydrous

    • Methanol

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add this compound (0.1 equiv) and anhydrous THF.

    • Add borane-dimethyl sulfide complex (0.1 equiv) and stir the mixture at room temperature for 1 hour to form the oxazaborolidine catalyst.

    • Cool the solution to 0 °C and add borane-dimethyl sulfide complex (0.6 equiv).

    • Add a solution of acetophenone (1.0 equiv) in anhydrous THF dropwise over 30 minutes.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting (R)-1-phenylethanol by flash column chromatography.

Quantitative Data

The following table presents representative data for the asymmetric borane reduction of various ketones using chiral amino alcohol ligands.

EntryKetoneProductYield (%)Enantiomeric Excess (ee, %)
1Acetophenone(R)-1-Phenylethanol90-9890-95
2Propiophenone(R)-1-Phenyl-1-propanol88-9692-97
31-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol92-99>98

Application Notes: (R)-(-)-2-Amino-1-butanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(-)-2-Amino-1-butanol is a versatile and commercially available chiral building block extensively utilized in asymmetric synthesis.[1][2][3] Its utility as a chiral auxiliary stems from its straightforward incorporation into substrates, its ability to effectively control the stereochemical outcome of reactions, and its facile removal to afford enantiomerically enriched products. This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary in the asymmetric synthesis of α-alkyl-α-amino acids via the diastereoselective alkylation of a chiral imine intermediate.

Core Application: Asymmetric Synthesis of α-Alkyl-α-Amino Acids

A prominent application of this compound as a chiral auxiliary is in the synthesis of non-proteinogenic α-amino acids. The general strategy involves the condensation of the chiral amino alcohol with an α-keto acid or its equivalent to form a chiral imine. Subsequent diastereoselective alkylation of this imine, followed by cleavage of the auxiliary, yields the desired α-alkyl-α-amino acid in high enantiomeric purity.

General Workflow

The overall synthetic strategy can be visualized as a three-stage process:

Asymmetric_Synthesis_Workflow cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage Start This compound + Glyoxylic Acid Derivative Imine_Formation Chiral Imine Formation Start->Imine_Formation Alkylation Diastereoselective Alkylation Imine_Formation->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage Product α-Alkyl-α-Amino Acid (Enantiomerically Enriched) Cleavage->Product

Figure 1: Overall workflow for the asymmetric synthesis of α-amino acids.

Data Presentation

The diastereoselectivity of the alkylation step is highly dependent on the reaction conditions and the nature of the alkylating agent. The following table summarizes typical results for the diastereoselective alkylation of imines derived from chiral amino alcohols.

EntryAlkylating Agent (R-X)SolventBaseYield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromideTHFLDA85>95:5
2Allyl iodideTHFLDA88>98:2
3Ethyl iodideTHFLDA7590:10
4Isopropyl iodideTHFLDA6085:15

Experimental Protocols

Protocol 1: Formation of the Chiral Imine

This protocol describes the formation of a chiral imine from this compound and a glyoxylic acid derivative.

Materials:

  • This compound

  • Ethyl glyoxylate

  • Toluene, anhydrous

  • p-Toluenesulfonic acid (catalytic amount)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add this compound (1.0 eq.) and anhydrous toluene.

  • Add ethyl glyoxylate (1.1 eq.) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The crude chiral imine is typically used in the next step without further purification.

Protocol 2: Diastereoselective Alkylation of the Chiral Imine

This protocol details the diastereoselective alkylation of the chiral imine.

Materials:

  • Crude chiral imine from Protocol 1

  • Tetrahydrofuran (THF), anhydrous

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Alkylating agent (e.g., benzyl bromide, 1.2 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve the crude chiral imine in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.2 eq.) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the alkylating agent (1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the crude alkylated product.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the chiral auxiliary to yield the desired α-alkyl-α-amino acid.

Materials:

  • Alkylated intermediate from Protocol 2

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the purified alkylated intermediate in a suitable solvent such as diethyl ether.

  • Add 1 M HCl and stir the mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete cleavage.

  • Separate the aqueous and organic layers.

  • Wash the organic layer with water.

  • The aqueous layers are combined and concentrated under reduced pressure to yield the crude amino acid hydrochloride salt.

  • The chiral auxiliary can be recovered from the organic layer for reuse.

Mechanism of Stereocontrol

The high diastereoselectivity observed in the alkylation step is attributed to the steric hindrance imposed by the chiral auxiliary. The lithium enolate of the imine forms a rigid chelated structure, and the alkylating agent preferentially approaches from the less hindered face.

Stereocontrol_Mechanism cluster_0 Chelated Intermediate Chelate Rigid Lithium Chelated Enolate Less_Hindered_Attack Attack from Less Hindered Face Chelate->Less_Hindered_Attack favored More_Hindered_Attack Attack from More Hindered Face (Disfavored) Chelate->More_Hindered_Attack disfavored Alkylating_Agent R-X (Alkylating Agent) Alkylating_Agent->Less_Hindered_Attack Alkylating_Agent->More_Hindered_Attack Major_Diastereomer Major Diastereomer Less_Hindered_Attack->Major_Diastereomer Minor_Diastereomer Minor Diastereomer More_Hindered_Attack->Minor_Diastereomer

Figure 2: Mechanism of stereocontrol in the alkylation step.

Logical Relationships in the Synthesis

The successful synthesis of the target chiral α-amino acid is dependent on the logical sequence of reactions and the effective functioning of the chiral auxiliary.

Logical_Relationship Auxiliary This compound (Chiral Auxiliary) Imine Chiral Imine Intermediate Auxiliary->Imine controls chirality Alkylated_Imine Diastereomerically Enriched Alkylated Imine Imine->Alkylated_Imine directs alkylation Product Enantiomerically Pure α-Alkyl-α-Amino Acid Alkylated_Imine->Product yields product upon cleavage Cleaved_Auxiliary Recovered Auxiliary Alkylated_Imine->Cleaved_Auxiliary is recovered

Figure 3: Logical relationship between components of the synthesis.

References

Application Notes: Synthesis of Ethambutol Utilizing (S)-(+)-2-Amino-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethambutol is a crucial first-line bacteriostatic antimicrobial agent used in the treatment of tuberculosis (TB).[1][2][3] It is effective against various strains of Mycobacterium, including Mycobacterium tuberculosis.[1] The therapeutic efficacy of ethambutol is highly dependent on its stereochemistry. The molecule has two chiral centers, resulting in three possible stereoisomers: (S,S), (R,R), and a meso form.[3] The biologically active enantiomer is (+)-(S,S)-ethambutol, which is significantly more potent than the (R,R)-enantiomer (by a factor of 200-500) and the meso-isomer.[1][3]

These application notes detail the synthesis of the therapeutically active (S,S)-ethambutol, which is synthesized from (S)-(+)-2-amino-1-butanol . The most widely used industrial method involves the direct condensation of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane.[4] This document provides detailed protocols and quantitative data for researchers, scientists, and professionals involved in drug development and manufacturing.

Synthesis Pathway

The synthesis of ethambutol is a nucleophilic substitution reaction where two molecules of (S)-(+)-2-amino-1-butanol react with one molecule of 1,2-dichloroethane. The amino groups of the butanol act as nucleophiles, displacing the chlorine atoms on the dichloroethane to form the N,N'-bis(1-hydroxybutan-2-yl)ethylenediamine structure of ethambutol. The reaction is typically carried out at elevated temperatures, with an excess of the aminobutanol serving as both a reactant and a solvent.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product r1 2 x (S)-(+)-2-Amino-1-butanol p1 (S,S)-Ethambutol r1->p1 Condensation (Heat) r2 1,2-Dichloroethane r2->p1 Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification charge_flask Charge flask with (S)-(+)-2-amino-1-butanol heat_stir Heat to 110°C with stirring charge_flask->heat_stir add_dce Slowly add 1,2-dichloroethane (2 hours) heat_stir->add_dce react Maintain at 110-140°C (3 hours) add_dce->react recover Recover excess aminobutanol (Vacuum distillation at 150°C) react->recover cool_add_etoh Cool to 70°C Add absolute ethanol recover->cool_add_etoh ph_adjust Cool to 30°C Add HCl/Ethanol to pH 3-3.5 cool_add_etoh->ph_adjust crystallize Cool to 8-10°C ph_adjust->crystallize filtrate Isolate crystals by suction filtration crystallize->filtrate dry Dry product filtrate->dry final_product final_product dry->final_product Ethambutol HCl

References

Application Notes and Protocols for (R)-(-)-2-Amino-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-2-Amino-1-butanol (CAS: 5856-63-3) is a versatile chiral building block extensively utilized by researchers, scientists, and drug development professionals. Its utility stems from its bifunctional nature, containing both a primary amine and a primary alcohol, and its specific stereochemistry. This document provides detailed application notes, experimental protocols, and safety information for its use in organic synthesis.

Physicochemical Properties and Safety Data

This compound is a colorless to pale yellow liquid with a faint amine-like odor.[1] It is important to handle this compound with appropriate safety precautions as it can cause severe skin burns and eye damage and is harmful if swallowed.[2]

PropertyValueReference
Molecular FormulaC₄H₁₁NO[3]
Molecular Weight89.14 g/mol [3]
Melting Point-2 °C[3]
Boiling Point172-174 °C[3]
Density0.943 g/mL at 20 °C[3]
Optical Rotation[α]¹⁹/D −10°, neat[3]
Safety HazardsCorrosive, Harmful[2]

Safety and Handling Precautions:

  • Wear protective gloves, clothing, eye, and face protection.[2]

  • Use in a well-ventilated area.[4]

  • Keep away from heat, sparks, and open flames.[4]

  • In case of contact with eyes, rinse cautiously with water for several minutes.[2]

  • If swallowed, rinse mouth and do not induce vomiting. Seek immediate medical attention.[5]

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4]

Applications in Chemical Synthesis

This compound serves as a crucial intermediate and chiral auxiliary in a variety of chemical transformations.

A primary application of this compound is in the synthesis of the tuberculostatic agent (S,S)-Ethambutol.[5] The synthesis involves the reaction of two equivalents of this compound with 1,2-dichloroethane.

Experimental Protocol: Synthesis of (S,S)-Ethambutol

This protocol is adapted from established synthetic routes.[6][7]

Materials:

  • This compound

  • 1,2-Dichloroethane

  • Sodium Hydroxide (NaOH)

  • Isopropanol

Procedure:

  • In a reaction vessel, combine this compound and 1,2-dichloroethane. A molar ratio of approximately 2.2:1 of the amino alcohol to the dichloroethane is typically used.

  • Slowly add sodium hydroxide to the mixture while maintaining the temperature. The reaction is often carried out at an elevated temperature (e.g., 112 °C) for several hours.[7]

  • After the reaction is complete, cool the mixture to approximately 70 °C.

  • Recover unreacted this compound by vacuum distillation.[7]

  • Add isopropanol to the distillation residue and reflux for 30 minutes.[7]

  • Cool the solution to induce crystallization of the (S,S)-Ethambutol base.

  • Filter the crystals, wash with cold isopropanol, and dry under vacuum.

  • For the dihydrochloride salt, the base is dissolved in a suitable solvent and treated with hydrochloric acid.

Quantitative Data for Ethambutol Synthesis:

ParameterValueReference
Overall Yield53%[5]
Enantiomeric Purity98%[5]

Workflow for the Synthesis of (S,S)-Ethambutol:

G cluster_0 Synthesis of (S,S)-Ethambutol A This compound C Reaction Mixture A->C 2 eq. B 1,2-Dichloroethane B->C 1 eq., NaOH, Heat D Crude (S,S)-Ethambutol C->D Workup & Distillation E Purified (S,S)-Ethambutol D->E Crystallization G cluster_0 Mechanism of Chiral Induction A This compound Derivative (Chiral Ligand) C Chiral Titanium Complex A->C B Ti(O-iPr)4 B->C F Ternary Complex C->F D Diethylzinc D->F E Benzaldehyde E->F G Chiral Secondary Alcohol F->G Enantioselective Addition G cluster_0 Synthesis via Reduction A D-2-Aminobutyric Acid C Reaction Mixture A->C Addition B LiAlH4 in THF B->C Reflux D Crude Product C->D Quenching & Workup E Purified this compound D->E Column Chromatography

References

Application Notes and Protocols for the Quantification of (R)-(-)-2-Amino-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(-)-2-Amino-1-butanol is a crucial chiral building block in the synthesis of various pharmaceutical compounds. A notable example is its use in the production of ethambutol, a first-line medication for treating tuberculosis.[1] The stereochemistry of such intermediates is critical, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles.[1][2] For instance, the (S,S)-enantiomer of ethambutol is highly effective, whereas the (R,R)-enantiomer can lead to severe visual impairment.[1] Consequently, the development of precise and reliable analytical methods for the enantioselective quantification of this compound is essential for quality control in drug development and manufacturing.[2][3]

A primary challenge in the analysis of 2-amino-1-butanol is its small size and lack of a significant chromophore, which prevents direct detection using common UV-Vis detectors in High-Performance Liquid Chromatography (HPLC).[2][3] To address this, several analytical strategies have been developed, primarily revolving around chromatography. These methods can be broadly categorized into indirect and direct approaches.

  • Indirect Methods: These involve a pre-column derivatization step where the enantiomers are reacted with a chiral derivatizing agent (CDA). This reaction converts the enantiomers into diastereomers, which can then be separated on a standard achiral column (like a C18). The CDA typically introduces a chromophore, enabling sensitive UV detection.[2][3]

  • Direct Methods: This approach utilizes a chiral stationary phase (CSP) that can directly distinguish between the enantiomers, eliminating the need for derivatization.[2]

  • Gas Chromatography (GC): GC-based methods can also be employed, but they require a derivatization step to increase the volatility and thermal stability of the amino alcohol.[4][5][6]

This document provides detailed application notes and protocols for three common analytical methods for the quantification of this compound: Indirect HPLC, Direct HPLC, and GC-MS.

Method 1: Indirect Chiral HPLC via Pre-column Derivatization

This is a robust and widely used method that combines high sensitivity with the use of standard, cost-effective HPLC equipment. The core principle involves converting the (R)- and (S)-enantiomers into diastereomers with distinct physicochemical properties, allowing for their separation on a conventional achiral stationary phase.[3]

Experimental Workflow

cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Prepare this compound Standard/Sample Solution React Mix Sample and CDA; React to form Diastereomers Sample->React CDA Prepare Chiral Derivatizing Agent (CDA) Solution (e.g., Marfey's Reagent Variant) CDA->React Quench Quench Reaction React->Quench Inject Inject Derivatized Sample onto Achiral Column (e.g., C18) Quench->Inject Separate Isocratic/Gradient Elution & Separation of Diastereomers Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas of Diastereomers Detect->Integrate Calculate Calculate Enantiomeric Purity and Concentration Integrate->Calculate cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Prepare this compound Standard/Sample Solution in Mobile Phase Inject Inject Sample Directly onto Chiral Stationary Phase (CSP) Column Sample->Inject Separate Isocratic Elution & Direct Separation of Enantiomers Inject->Separate Detect Detection (e.g., RI or ELSD) (No UV Chromophore) Separate->Detect Integrate Integrate Enantiomer Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Purity and Concentration Integrate->Calculate cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Prepare Anhydrous Sample of this compound React React Sample with Agent to form Volatile Derivative Sample->React DerivAgent Select Derivatizing Agent (e.g., MSTFA, Chloroformate) DerivAgent->React Inject Inject Derivatized Sample onto Chiral GC Column React->Inject Separate Temperature-Programmed Separation of Enantiomers Inject->Separate Detect Mass Spectrometry Detection (Scan or SIM mode) Separate->Detect Integrate Integrate Chromatographic Peaks Detect->Integrate Calculate Quantify using Calibration Curve and Confirm Identity via Mass Spectra Integrate->Calculate

References

Application Notes and Protocols: (R)-(-)-2-Amino-1-butanol as a Precursor for Surfactants and Emulsifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-2-Amino-1-butanol is a versatile chiral building block with significant potential in the synthesis of specialty chemicals.[1] Its bifunctional nature, possessing both a primary amine and a hydroxyl group, makes it an excellent precursor for the development of novel surfactants and emulsifiers.[2] These resulting amphiphilic molecules are of interest in various fields, including pharmaceuticals, cosmetics, and material science, owing to their potential for chirality-dependent self-assembly, biocompatibility, and biodegradability.[2]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of surfactants and emulsifiers derived from this compound.

Synthesis of N-Acyl-(R)-(-)-2-amino-1-butanol Surfactants

A common and effective method for synthesizing surfactants from this compound is through the N-acylation of the amino group with a long-chain fatty acid chloride. The Schotten-Baumann reaction is a well-established method for this transformation, typically conducted in a two-phase solvent system with a base to neutralize the hydrochloric acid byproduct.[3][4][5]

Reaction Scheme

G cluster_conditions Reaction Conditions precursor This compound product N-Acyl-(R)-(-)-2-amino-1-butanol (Surfactant) precursor->product + acyl_chloride Fatty Acid Chloride (e.g., Lauroyl Chloride) acyl_chloride->product byproduct HCl product->byproduct co-produces base Base (e.g., NaOH) neutralized_byproduct NaCl + H2O base->neutralized_byproduct Neutralizes solvent Two-phase Solvent (e.g., Dichloromethane/Water) byproduct->neutralized_byproduct

Caption: General reaction scheme for the N-acylation of this compound.

Experimental Protocol: Synthesis of N-Lauroyl-(R)-(-)-2-amino-1-butanol (Adapted Protocol)

This protocol is adapted from established Schotten-Baumann reaction procedures for the synthesis of N-acyl amino acid surfactants.[4][6]

Materials:

  • This compound (99% purity)

  • Lauroyl chloride (98% purity)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Hydrochloric acid (HCl) (for pH adjustment)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (e.g., 0.1 mol) in 100 mL of deionized water. In a separate beaker, prepare a solution of NaOH (e.g., 0.11 mol) in 50 mL of deionized water.

  • Addition of Acyl Chloride: To the stirred aqueous solution of the amino alcohol, add 50 mL of dichloromethane. Cool the two-phase mixture in an ice bath. Slowly add lauroyl chloride (e.g., 0.1 mol) dropwise from a dropping funnel over a period of 30-45 minutes.

  • pH Control: Simultaneously with the addition of lauroyl chloride, add the NaOH solution dropwise to maintain the pH of the aqueous phase between 9 and 10.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir vigorously at room temperature for 2-3 hours.

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of deionized water, and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure N-lauroyl-(R)-(-)-2-amino-1-butanol.

Physicochemical Properties and Performance Evaluation

The performance of the synthesized surfactants can be evaluated by determining key physicochemical parameters such as Critical Micelle Concentration (CMC), surface tension, and emulsification index.

Quantitative Data Summary

Disclaimer: The following data is representative of N-acyl amino acid surfactants and serves as an illustrative guide. Actual values for N-acyl-(R)-(-)-2-amino-1-butanol derivatives should be determined experimentally.

Surfactant (Analogous)Hydrophobic Chain LengthCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
Sodium N-lauroyl sarcosinateC1214.628.5
Sodium N-cocoyl glycinateC12/C145.830.2
Sodium N-myristoyl glutamateC141.227.8
Experimental Protocols for Performance Evaluation

The surface tension of surfactant solutions is measured at various concentrations to determine the CMC. The Du Noüy ring method is a common technique for this purpose.[7][8][9][10][11]

Equipment:

  • Force tensiometer with a platinum Du Noüy ring

  • Glass vessel

  • Micropipettes

  • Analytical balance

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the synthesized surfactant in deionized water. Prepare a series of dilutions with concentrations ranging from well below to well above the expected CMC.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

  • Measurement: For each concentration, measure the surface tension of the solution. Ensure the platinum ring is thoroughly cleaned and flamed before each measurement.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at which a sharp break in the curve is observed. The surface tension at the CMC (γ_CMC) is the minimum surface tension value achieved.

The emulsification index is a measure of the ability of a surfactant to stabilize an emulsion.[12][13]

Materials:

  • Synthesized surfactant solution (at a concentration above its CMC)

  • Immiscible oil (e.g., kerosene, hexane, or a relevant pharmaceutical oil)

  • Graduated test tubes with stoppers

  • Vortex mixer

Procedure:

  • Emulsion Formation: In a graduated test tube, mix equal volumes (e.g., 2 mL) of the surfactant solution and the oil.

  • Homogenization: Vortex the mixture at high speed for 2 minutes to form an emulsion.

  • Stability Measurement: Allow the test tube to stand undisturbed for 24 hours.

  • Calculation: After 24 hours, measure the height of the emulsion layer and the total height of the liquid column. The E24 is calculated using the following formula:[12]

    E24 (%) = (Height of emulsion layer / Total height of liquid column) x 100

Logical Workflow and Visualization

The overall process from precursor to application can be visualized as a logical workflow.

G cluster_synthesis Synthesis & Purification cluster_characterization Performance Evaluation cluster_application Potential Applications Precursor This compound Reaction N-Acylation Reaction (Schotten-Baumann) Precursor->Reaction Purification Purification (Recrystallization) Reaction->Purification Pure_Surfactant Pure N-Acyl Surfactant Purification->Pure_Surfactant CMC_Measurement CMC Determination (Tensiometry) Pure_Surfactant->CMC_Measurement Emulsification_Test Emulsification Index (E24) Pure_Surfactant->Emulsification_Test Data_Analysis Data Analysis & Comparison CMC_Measurement->Data_Analysis Emulsification_Test->Data_Analysis Pharma Pharmaceutical Formulations (e.g., Drug Delivery) Data_Analysis->Pharma Cosmetics Personal Care Products (e.g., Emulsions, Foams) Data_Analysis->Cosmetics Materials Material Science (e.g., Chiral Templates) Data_Analysis->Materials

Caption: Workflow from synthesis to application of this compound derived surfactants.

References

Application Note: The Role of (R)-(-)-2-Amino-1-butanol in the Synthesis of Chiral Vulcanization Accelerators

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-2-Amino-1-butanol , a chiral amino alcohol, serves as a key building block in the synthesis of specialized, non-polluting vulcanization accelerators. Its primary application in this context is the preparation of chiral N-substituted imidazolidine-2-thiones. These heterocyclic compounds function as effective secondary accelerators in the vulcanization of rubber, offering an alternative to traditional accelerators like ethylene thiourea (ETU), which is facing regulatory pressure due to toxicity concerns.

The chirality derived from this compound can influence the stereochemistry of the vulcanization process, potentially impacting the final properties of the rubber. The resulting accelerator, (4R)-4-ethyl-1,3-imidazolidine-2-thione , is particularly noted for its performance in sulfur vulcanization systems for various elastomers.

Synthesis Protocol: (4R)-4-ethyl-1,3-imidazolidine-2-thione

This protocol details the synthesis of (4R)-4-ethyl-1,3-imidazolidine-2-thione from this compound. The reaction is a two-step, one-pot process involving an initial condensation with an aldehyde to form an intermediate, followed by cyclization with carbon disulfide.

Materials and Equipment:
  • This compound (99% purity)

  • Formaldehyde (37% aqueous solution)

  • Carbon disulfide (CS₂)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure:
  • Intermediate Formation:

    • In a 250 mL round-bottom flask, dissolve 8.91 g (0.1 mol) of this compound in 100 mL of ethanol.

    • Cool the solution in an ice bath and slowly add 8.1 g (0.1 mol) of 37% aqueous formaldehyde solution while stirring.

    • Continue stirring the mixture at room temperature for 2 hours.

  • Cyclization:

    • To the same flask, add 7.6 g (0.1 mol) of carbon disulfide dropwise over 30 minutes. A precipitate may begin to form.

    • Slowly add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of water.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

  • Isolation and Purification:

    • Acidify the reaction mixture to pH 5-6 with dilute hydrochloric acid.

    • Cool the mixture in an ice bath for 1 hour to precipitate the crude product.

    • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

    • Recrystallize the crude solid from an ethanol/water mixture to yield pure (4R)-4-ethyl-1,3-imidazolidine-2-thione.

    • Dry the final product under vacuum.

Diagram of Synthesis Pathway:```dot

// Nodes A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Formaldehyde (HCHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Carbon Disulfide (CS₂)\nSodium Hydroxide (NaOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Intermediate Formation\n(Condensation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Cyclization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="(4R)-4-ethyl-1,3-imidazolidine-2-thione", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> D; B -> D; D -> E [label="One-pot reaction"]; C -> E; E -> F [label="Acidification &\nPurification"]; }

Caption: Workflow for evaluating vulcanization accelerator performance.
Quantitative Data: Formulation and Performance

Table 1: Rubber Formulations (parts per hundred rubber - phr)

ComponentCompound A (Control)Compound B (Experimental)
Natural Rubber (SMR-20)100.0100.0
Zinc Oxide5.05.0
Stearic Acid2.02.0
Carbon Black (N330)45.045.0
Sulfur2.02.0
CBS (Primary Accelerator)1.01.0
(4R)-4-ethyl-1,3-imidazolidine-2-thione - 0.5

Table 2: Curing Characteristics (MDR at 160°C)

ParameterCompound A (Control)Compound B (Experimental)
ML (dNm)1.51.6
MH (dNm)18.520.1
Scorch Time, ts2 (min)3.53.2
Cure Time, t90 (min)8.57.1

Table 3: Physical Properties of Vulcanizates

PropertyCompound A (Control)Compound B (Experimental)
Hardness (Shore A)6264
Tensile Strength (MPa)22.524.0
Elongation at Break (%)550530
300% Modulus (MPa)12.113.5
Conclusion

The use of (4R)-4-ethyl-1,3-imidazolidine-2-thione, synthesized from this compound, as a secondary accelerator (Compound B) demonstrates a significant improvement in vulcanization efficiency compared to the control (Compound A). The experimental accelerator reduces the optimum cure time (t90) while maintaining good scorch safety (ts2). Furthermore, the resulting vulcanizate exhibits enhanced physical properties, including higher maximum torque (MH), hardness, tensile strength, and modulus, indicating a higher crosslink density and a more robust rubber network. This highlights the potential of this compound as a precursor for developing advanced, safer vulcanization accelerators.

Application Notes and Protocols: Industrial Applications of 2-Amino-1-Butanol in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial uses of 2-amino-1-butanol in the synthesis and modification of polymeric materials. Due to its bifunctional nature, containing both a primary amine and a primary hydroxyl group, 2-amino-1-butanol serves as a versatile building block and additive in the polymer industry.[1][2] Its applications span from serving as a monomer and chain extender in polyurethanes and polyamides to acting as a curing agent for epoxy resins and an intermediate in the production of vulcanization accelerators for rubber.[3][4]

Application in Polyurethanes

2-Amino-1-butanol can be utilized as a chain extender in the synthesis of polyurethanes (PUs).[3] Chain extenders are low molecular weight compounds with two or more reactive functional groups that react with isocyanate prepolymmers to form the hard segments of the polyurethane, significantly influencing its mechanical and thermal properties.[2][5][6] The presence of both an amino and a hydroxyl group in 2-amino-1-butanol allows it to react with isocyanate groups to form both urea and urethane linkages, respectively, leading to the formation of polyurethane-urea (PUU) polymers.[3]

Quantitative Data Summary

The following table summarizes the typical effects of using amino-alcohol chain extenders on the properties of waterborne polyurethane-ureas, based on studies of similar compounds. These values are illustrative and would need to be determined experimentally for polymers specifically incorporating 2-amino-1-butanol.

PropertyEffect of Amino-Alcohol Chain ExtenderIllustrative Value RangeReference
Glass Transition Temperature (Tg)Generally low, below ambient temperature< -60 °C[3]
Tack at 25 °CVaries with the number of OH groups488 - 1807 kPa[3]
180° Peel StrengthVaries with the number of OH groups0.4 - 6.4 N/cm[3]
Holding TimeCan be significantly long, indicating high cohesion2 min - 5 days[3]
Thermal Decomposition (Urethane)Occurs at elevated temperatures203 - 253 °C[3]
Thermal Decomposition (Urea)Occurs at higher temperatures than urethane273 - 300 °C[3]
Experimental Protocol: Synthesis of a Waterborne Polyurethane-Urea using an Amino-Alcohol Chain Extender

This protocol is adapted from a general procedure for the synthesis of waterborne polyurethane-ureas using amino-alcohol chain extenders.[3]

Materials:

  • Isophorone diisocyanate (IPDI)

  • Copolymer of ether and carbonate diol polyol

  • 2-Amino-1-butanol (as the chain extender)

  • Triethylamine (TEA)

  • Methyl ethyl ketone (MEK)

  • Distilled water

Procedure:

  • Prepolymer Synthesis:

    • In a reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge the copolymer of ether and carbonate diol polyol and MEK.

    • Heat the mixture to 75 °C under a nitrogen atmosphere with stirring.

    • Add the IPDI to the reactor.

    • Allow the reaction to proceed at 75 °C until the free NCO content reaches the desired value (e.g., 7%). This can be monitored by titration.

  • Neutralization and Dispersion:

    • Cool the prepolymer to a lower temperature (e.g., 45 °C).

    • Add the required amount of TEA with stirring and allow it to react for 45 minutes.

    • Add cold distilled water (8 °C) to the prepolymer solution while gradually increasing the stirring speed to 4000 rpm. Maintain this speed for 10 minutes to ensure proper dispersion.

  • Chain Extension:

    • Add a solution of 2-amino-1-butanol in distilled water to the prepolymer dispersion at 30 °C with stirring at 1500 rpm for 30 minutes.

  • Solvent Removal:

    • Remove the MEK by vacuum distillation at 50 °C and 100 mbar for 2 hours, with stirring at 150 rpm.

  • Characterization:

    • The resulting polyurethane-urea dispersion can be cast into films for characterization of its mechanical (tensile strength, elongation) and thermal (DSC, TGA) properties.

Visualizations

Polyurethane_Synthesis_Workflow cluster_prepolymer Prepolymer Synthesis cluster_dispersion Neutralization & Dispersion cluster_chain_extension Chain Extension cluster_final Final Product Polyol Polyol + MEK Reactor1 Reactor (75°C, N2) Polyol->Reactor1 IPDI IPDI IPDI->Reactor1 Prepolymer NCO-terminated Prepolymer Reactor1->Prepolymer Reactor2 High-Shear Mixer Prepolymer->Reactor2 TEA Triethylamine TEA->Reactor2 Water Cold Water Water->Reactor2 Dispersion Aqueous Dispersion Reactor2->Dispersion Reactor3 Reactor (30°C) Dispersion->Reactor3 AAB 2-Amino-1-butanol AAB->Reactor3 PUU_Dispersion Polyurethane-Urea Dispersion Reactor3->PUU_Dispersion Solvent_Removal Solvent Removal (Vacuum Distillation) PUU_Dispersion->Solvent_Removal Final_Product Final PUU Dispersion Solvent_Removal->Final_Product

Caption: Workflow for the synthesis of a waterborne polyurethane-urea.

Urethane_Urea_Formation cluster_reactants Reactants cluster_reactions Reactions cluster_products Products Isocyanate R-N=C=O (Isocyanate) Reaction1 Reaction with -NH2 group Isocyanate->Reaction1 Reaction2 Reaction with -OH group Isocyanate->Reaction2 AminoButanol R'-CH(NH2)-CH2OH (2-Amino-1-butanol) AminoButanol->Reaction1 AminoButanol->Reaction2 Urea R-NH-C(=O)-NH-R' (Urea Linkage) Reaction1->Urea Urethane R-NH-C(=O)-O-R' (Urethane Linkage) Reaction2->Urethane

Caption: Formation of urea and urethane linkages.

Application in Polyamides

The bifunctional nature of 2-amino-1-butanol, possessing both an amine and a hydroxyl group, suggests its potential use as a comonomer in the synthesis of polyamides.[1][7] Specifically, it could be incorporated to introduce hydroxyl side groups, which can modify the polymer's properties, such as hydrophilicity, and provide sites for further chemical modification or cross-linking. While specific industrial examples of polyamides derived from 2-amino-1-butanol are not widely documented in publicly available literature, the general principles of polyamide synthesis can be applied.

Experimental Protocol: Hypothetical Synthesis of a Modified Polyamide

This protocol outlines a potential method for incorporating 2-amino-1-butanol into a polyamide chain via low-temperature solution polycondensation.

Materials:

  • Adipoyl chloride

  • Hexamethylenediamine

  • 2-Amino-1-butanol

  • N,N-Dimethylacetamide (DMAc)

  • Lithium chloride

  • Pyridine

Procedure:

  • Monomer Solution Preparation:

    • In a flask, dissolve hexamethylenediamine and a specific molar percentage of 2-amino-1-butanol in DMAc containing lithium chloride.

    • Add pyridine to the solution to act as an acid scavenger.

    • Cool the solution to 0 °C in an ice bath.

  • Polycondensation:

    • Slowly add a solution of adipoyl chloride in DMAc to the cooled monomer solution with vigorous stirring.

    • Maintain the reaction temperature at 0-5 °C for 1-2 hours.

    • Allow the reaction to warm to room temperature and continue stirring for several hours.

  • Polymer Precipitation and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent like water or methanol.

    • Filter the precipitated polymer and wash it thoroughly with water and then methanol to remove unreacted monomers and salts.

    • Dry the polymer under vacuum at an elevated temperature (e.g., 60-80 °C).

  • Characterization:

    • The resulting modified polyamide can be characterized for its molecular weight (GPC), thermal properties (DSC, TGA), and mechanical properties (tensile testing).

Application as a Curing Agent for Epoxy Resins

Primary amines are common curing agents for epoxy resins, reacting with the epoxide groups to form a cross-linked thermoset polymer.[8][9] 2-Amino-1-butanol, with its primary amine, can function as a curing agent. The hydroxyl group can also participate in the curing process, potentially accelerating the reaction and influencing the final network structure and properties.

Quantitative Data Summary

The performance of an amine curing agent is typically evaluated based on the properties of the cured epoxy resin. The following table provides a general overview of the properties that would be important to characterize.

PropertyDescriptionTypical Test Method
Glass Transition Temperature (Tg)Indicates the temperature at which the material transitions from a glassy to a rubbery state.Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA)
Tensile StrengthThe maximum stress the material can withstand while being stretched or pulled.Universal Testing Machine
Elongation at BreakThe percentage increase in length that a material achieves before breaking.Universal Testing Machine
HardnessResistance of the material to indentation.Durometer or Rockwell Hardness Tester
Experimental Protocol: Curing of an Epoxy Resin with 2-Amino-1-Butanol

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • 2-Amino-1-butanol

  • Acetone (optional, as a solvent to reduce viscosity)

Procedure:

  • Stoichiometric Calculation:

    • Determine the amine hydrogen equivalent weight (AHEW) of 2-amino-1-butanol. Since it has one primary amine group with two active hydrogens, the AHEW is its molecular weight divided by 2.

    • Determine the epoxy equivalent weight (EEW) of the epoxy resin (usually provided by the manufacturer).

    • Calculate the stoichiometric amount of 2-amino-1-butanol needed per 100 parts of epoxy resin (phr) using the formula: phr = (AHEW / EEW) * 100.

  • Mixing:

    • Warm the epoxy resin slightly to reduce its viscosity.

    • Add the calculated amount of 2-amino-1-butanol to the epoxy resin.

    • Mix thoroughly until a homogeneous mixture is obtained. If using a solvent, add it at this stage and mix.

  • Curing:

    • Pour the mixture into a mold.

    • Cure the mixture at room temperature or an elevated temperature, depending on the desired curing speed and final properties. A typical curing schedule could be 24 hours at room temperature followed by a post-cure at a higher temperature (e.g., 80-120 °C) for a few hours to ensure complete reaction.

  • Characterization:

    • After curing and cooling, the thermoset polymer can be demolded and subjected to various tests to determine its mechanical and thermal properties.

Visualizations

Epoxy_Curing_Workflow cluster_preparation Preparation cluster_process Curing Process cluster_product Final Product Epoxy Epoxy Resin (DGEBA) Calculation Stoichiometric Calculation Epoxy->Calculation Curing_Agent 2-Amino-1-butanol Curing_Agent->Calculation Mixing Thorough Mixing Calculation->Mixing Molding Pouring into Mold Mixing->Molding Curing Curing (Room Temp + Post-cure) Molding->Curing Thermoset Cross-linked Epoxy Polymer Curing->Thermoset Characterization Mechanical & Thermal Characterization Thermoset->Characterization

Caption: Workflow for curing epoxy resin with 2-amino-1-butanol.

Other Industrial Applications

Beyond its direct role in polymer synthesis, 2-amino-1-butanol is also used as an intermediate in the production of other chemicals for the polymer industry.[3]

  • Vulcanization Accelerators: It serves as a precursor in the synthesis of vulcanization accelerators, which are crucial for the cross-linking of rubber, enhancing its strength, elasticity, and durability.[3][4]

  • Surfactants and Emulsifiers: Its amphiphilic nature, after chemical modification, makes it a useful component in the manufacturing of surfactants and emulsifiers for various industrial and consumer products.[3][10]

These applications highlight the versatility of 2-amino-1-butanol as a key building block in the broader chemical and polymer industries.

References

Chiral Resolution of Racemic 2-Amino-1-Butanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral resolution of racemic 2-amino-1-butanol, a critical intermediate in the synthesis of various pharmaceuticals, notably the antituberculosis drug Ethambutol. The following sections outline established methods, including classical diastereomeric salt formation and enzymatic resolution, offering a comparative analysis to aid in methodology selection.

Overview of Resolution Strategies

The separation of enantiomers from a racemic mixture of 2-amino-1-butanol is a crucial step to ensure the stereospecificity and efficacy of the final active pharmaceutical ingredient (API). The primary methods employed for this purpose are classical chemical resolution via diastereomeric salt formation and biocatalytic kinetic resolution using enzymes. Chromatographic methods, while effective for analysis, are less commonly detailed for preparative scale resolution of this compound without derivatization.

Comparative Data of Resolution Methods

The selection of a resolution strategy often depends on factors such as desired enantiomeric purity, yield, cost, and scalability. The table below summarizes quantitative data from representative protocols for the classical and enzymatic resolution of racemic 2-amino-1-butanol.

MethodResolving Agent / EnzymeSubstrateKey ParametersYield of EnantiomerEnantiomeric Excess (e.e.)Reference
Classical Resolution L-(+)-Tartaric AcidRacemic 2-amino-1-butanolAnhydrous methanol or ethanol as solvent81.5% (of diastereomeric salt)Not explicitly stated for final amine, but high purity is implied[1]
Enzymatic Resolution Penicillin G Acylase (immobilized)N-phenylacetyl-2-amino-1-butanolAqueous medium, pH 7.8, 30°C, stopped at 40% conversion70% (for (S)-enantiomer)>99% (for (S)-enantiomer)[2][3]

Experimental Protocols

Classical Resolution using L-(+)-Tartaric Acid

This method relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral acid. The d-2-amino-1-butanol L-(+)-tartrate salt preferentially crystallizes from an anhydrous alcohol solution.

Protocol:

  • Dissolution: In a suitable reaction vessel, dissolve racemic dl-2-amino-1-butanol in an essentially anhydrous solvent like methanol or ethanol at an elevated temperature, typically near the reflux temperature of the solvent.[1] Sufficient solvent should be used to ensure complete dissolution.

  • Addition of Resolving Agent: Add L-(+)-tartaric acid (approximately 0.75 to 1.0 mole per mole of racemic amine) to the solution while maintaining the elevated temperature.[1]

  • Crystallization: Cool the solution slowly to induce crystallization of the d-2-amino-1-butanol L-(+)-tartrate salt. Seeding with a small crystal of the desired diastereomeric salt may be beneficial to initiate crystallization.[1][4] The mixture is typically cooled to a temperature of 5-10°C over several hours.

  • Isolation of Diastereomeric Salt: Separate the crystallized salt from the mother liquor by filtration or centrifugation. The mother liquor will be enriched in the l-2-amino-1-butanol enantiomer.

  • Washing: Wash the isolated salt with a small amount of cold solvent to remove any entrained mother liquor.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water or a mixture of water and a water-miscible organic solvent. Add a base, such as calcium hydroxide, to decompose the salt and liberate the free d-2-amino-1-butanol.[1][5]

  • Purification: The inorganic tartrate salt that precipitates is removed by filtration. The desired d-2-amino-1-butanol is then isolated from the filtrate by distillation.

G cluster_prep Salt Formation & Crystallization cluster_isolation Isolation & Purification racemic_amine Racemic 2-amino-1-butanol dissolution Dissolve in Anhydrous Methanol/Ethanol (Heat) racemic_amine->dissolution tartaric_acid L-(+)-Tartaric Acid tartaric_acid->dissolution crystallization Cool Slowly to 5-10°C (Crystallization) dissolution->crystallization filtration1 Filtration crystallization->filtration1 diastereomeric_salt d-Amine-L-Tartrate Salt (Solid) filtration1->diastereomeric_salt mother_liquor Mother Liquor (Enriched in l-Amine) filtration1->mother_liquor base_addition Suspend in Water + Calcium Hydroxide diastereomeric_salt->base_addition filtration2 Filtration base_addition->filtration2 distillation Distillation filtration2->distillation pure_enantiomer Pure d-2-amino-1-butanol distillation->pure_enantiomer

Caption: Workflow for Classical Resolution.

Enzymatic Kinetic Resolution using Penicillin G Acylase

This protocol involves the enantioselective hydrolysis of an N-acylated derivative of racemic 2-amino-1-butanol. The enzyme, penicillin G acylase, preferentially hydrolyzes the (S)-enantiomer of N-phenylacetyl-2-amino-1-butanol, allowing for the separation of the resulting (S)-amino alcohol from the unreacted (R)-amide.

Protocol:

  • Substrate Preparation (N-acetylation):

    • In a reaction vessel, heat a mixture of racemic 2-amino-1-butanol and methyl phenylacetate to prepare N-phenylacetyl-2-amino-1-butanol.[2][3]

    • Purify the resulting amide product.

  • Enzymatic Hydrolysis:

    • Dissolve the racemic N-phenylacetyl-2-amino-1-butanol in distilled water, warming if necessary.[2]

    • Adjust the pH of the solution to 7.8 using a suitable base, such as a dilute ammonia solution.[2]

    • Add immobilized penicillin G acylase to the solution.[2]

    • Stir the reaction mixture at a controlled temperature, typically around 30°C.[2]

  • Reaction Monitoring:

    • Monitor the progress of the hydrolysis, for example by HPLC.

    • It is critical to stop the reaction at approximately 40% conversion to achieve a high enantiomeric excess (>99%) for the (S)-2-amino-1-butanol product.

  • Separation and Purification:

    • Once the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be recycled.

    • The reaction mixture will contain (S)-2-amino-1-butanol and unreacted (R)-N-phenylacetyl-2-amino-1-butanol.

    • Extract the unreacted (R)-amide with an organic solvent.

    • The aqueous layer, containing the (S)-2-amino-1-butanol, can then be concentrated and the product purified, for instance, by distillation.

G cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution racemic_amine Racemic 2-amino-1-butanol acetylation N-acetylation (Heat) racemic_amine->acetylation acetylating_agent Methyl Phenylacetate acetylating_agent->acetylation racemic_amide Racemic N-phenylacetyl- 2-amino-1-butanol acetylation->racemic_amide hydrolysis Enzymatic Hydrolysis (Immobilized Penicillin G Acylase, pH 7.8, 30°C) racemic_amide->hydrolysis monitoring Monitor to ~40% Conversion hydrolysis->monitoring separation Filtration & Extraction monitoring->separation s_enantiomer (S)-2-amino-1-butanol (in aqueous phase) separation->s_enantiomer r_amide (R)-N-phenylacetyl- 2-amino-1-butanol (in organic phase) separation->r_amide

Caption: Workflow for Enzymatic Resolution.

Chromatographic Separation

The enantiomers of 2-amino-1-butanol can also be separated using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). However, for analytical purposes, derivatization is often required to improve the separation and detection of these small, polar molecules.[6][7] Common derivatizing agents include isothiocyanates or chloroformates.[7][8] While preparative scale chiral HPLC is a powerful technique for obtaining pure enantiomers, specific, detailed protocols for the direct, large-scale separation of underivatized 2-amino-1-butanol are not as readily available in the reviewed literature compared to the classical and enzymatic methods. The development of such a method would require screening of various chiral stationary phases and mobile phase compositions to achieve adequate resolution and loading capacity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-(-)-2-Amino-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-(-)-2-Amino-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Several methods are commonly employed for the synthesis of this compound. The choice of method often depends on the available starting materials, required scale, and desired purity. Key methods include:

  • Reduction of D-2-Aminobutyric acid: This is a widely used method involving the reduction of the carboxylic acid group to an alcohol. Common reducing agents include lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (THF)[1].

  • Catalytic Hydrogenation: High-pressure hydrogenation of L-2-aminobutyric acid in the presence of a catalyst such as palladium on carbon (Pd/C) can yield the desired product[2].

  • Chemical Synthesis from 1-Butene: A process involving the reaction of 1-butene with chlorine and a nitrile compound, followed by hydrolysis, has also been patented[3].

  • Chiral Resolution: This method involves synthesizing a racemic mixture of 2-amino-1-butanol and then separating the (R)- and (S)-enantiomers using a chiral resolving agent like D-tartaric acid[4].

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield can vary significantly depending on the synthetic route and optimization of reaction conditions. For instance, a method involving the reduction of D-2-Aminobutyric acid followed by chromatographic purification has been reported to have a yield of 61%[1]. A process starting from 1-butene reported a yield of 35-38%[3]. High-pressure hydrogenation of L-2-aminobutyric acid has been shown to achieve a molar yield of 75.6%[2].

Q3: What are some common impurities that can arise during the synthesis?

A3: Impurities can affect the final product's quality and yield. A common impurity is the isomeric 1-amino-2-butanol[3]. If starting from racemic mixtures for resolution, the undesired (S)-(+)-2-Amino-1-butanol will be the main chiral impurity. Side reactions can also lead to byproducts, for example, in catalytic amination of diols, byproducts like 2-hydroxy-1-butylamine and 1,2-butanediamine can be formed[5][6].

Q4: How can I purify the final product?

A4: Purification is a critical step to obtain high-purity this compound. Common purification methods include:

  • Distillation: Vacuum distillation is often used to purify the final product, especially after initial workup[3].

  • Chromatography: Silica gel column chromatography is an effective method for purification. A common eluent system is a mixture of ethyl acetate and isohexane[1].

  • Crystallization: In chiral resolution methods, the diastereomeric salts are separated by crystallization. The final product can then be obtained after liberating the free base[7].

  • Ion Exchange: Ion exchange resins can also be utilized for purification, particularly in biosynthetic routes[8].

Troubleshooting Guides

This section addresses specific issues that you might encounter during your experiments.

Issue 1: Low Yield

Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using techniques like TLC or GC to ensure the starting material is fully consumed. Consider extending the reaction time if necessary.
Suboptimal Reaction Temperature Optimize the reaction temperature. For instance, in high-pressure hydrogenation, the temperature is a critical parameter, with optimal ranges around 100°C[2].
Inefficient Reducing Agent For reduction reactions, ensure the reducing agent is fresh and added in the correct stoichiometry. For example, lithium aluminum hydride is highly reactive with moisture and should be handled under anhydrous conditions[5].
Catalyst Deactivation In catalytic hydrogenations, the catalyst may lose activity. Ensure the catalyst is handled properly and consider using a fresh batch. The catalyst loading is also a key parameter to optimize[9].
Losses during Workup/Purification Minimize losses during extraction and purification steps. Optimize solvent volumes and ensure efficient separation of layers. In distillation, ensure the vacuum is stable and the collection temperature is appropriate.

Issue 2: Product Contamination/Impurity

Potential Cause Troubleshooting Step
Formation of Isomers The formation of 1-amino-2-butanol is a known issue in some synthetic routes[3]. Optimize reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired 2-amino-1-butanol. Purification by distillation or chromatography may be necessary to separate the isomers.
Incomplete Chiral Resolution If using chiral resolution, ensure the resolving agent is of high purity. Multiple recrystallizations of the diastereomeric salt may be necessary to achieve high enantiomeric excess.
Side Reactions Side reactions can lead to various impurities. For example, in catalytic amination, byproducts can form[6]. Adjusting the catalyst and reaction conditions can help minimize these side reactions.
Residual Solvents Ensure all solvents are thoroughly removed during the final drying step. Using a high vacuum and slightly elevated temperature (if the product is stable) can help.

Data Presentation

Table 1: Comparison of Synthesis Methods for 2-Amino-1-butanol

Method Starting Material Reagents/Catalyst Yield Purity Reference
ReductionD-2-Aminobutyric acidLiAlH₄, THF61%Not specified[1]
Chemical Synthesis1-ButeneCl₂, Acetonitrile, HCl35-38%90.0-92.0%[3]
Catalytic HydrogenationL-2-Aminobutyric acidPalladium on Carbon, HCl75.6%99.4%[2]
Chiral ResolutionRacemic 2-amino-1-butanolD-(-)-tartaric acid>80% (salt formation)Optical rotation measured[7]
Biosynthesis (S-enantiomer)1-hydroxybutan-2-oneEngineered Amine Dehydrogenase>99% conversion (at 50mM)>99% selectivity[8]

Experimental Protocols

Protocol 1: Synthesis via Reduction of D-2-Aminobutyric Acid

This protocol is based on the general method of reducing an amino acid with lithium aluminum hydride[1].

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Reaction: Cool the suspension in an ice bath. Slowly add a solution of D-2-Aminobutyric acid in anhydrous THF to the dropping funnel and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Workup: Filter the resulting granular precipitate and wash it thoroughly with THF. Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and isohexane as the eluent to obtain pure this compound[1].

Protocol 2: Synthesis via High-Pressure Catalytic Hydrogenation

This protocol is adapted from a patented method for the synthesis of L-2-aminobutanol[2].

  • Charging the Reactor: In a high-pressure reactor, add L-2-aminobutyric acid, water, hydrochloric acid, and palladium on carbon catalyst.

  • Inerting: Purge the reactor with nitrogen to remove air.

  • Hydrogenation: Pressurize the reactor with hydrogen to 9-13 MPa and heat to approximately 100°C. Maintain the reaction under these conditions until the consumption of hydrogen ceases.

  • Filtration: After cooling and depressurizing the reactor, filter the reaction mixture to remove the catalyst.

  • Workup: Remove water from the filtrate by distillation under reduced pressure. Neutralize the residue with a lye solution.

  • Extraction and Purification: Add ethanol to the neutralized mixture and filter to remove salts. The filtrate is then subjected to distillation under reduced pressure to remove ethanol, followed by fractional distillation to obtain pure L-2-aminobutanol.

Visualizations

experimental_workflow_reduction start Start prep Prepare LiAlH4 suspension in THF start->prep 1 reaction Add D-2-Aminobutyric acid solution prep->reaction 2 reflux Reflux reaction mixture reaction->reflux 3 quench Quench excess LiAlH4 reflux->quench 4 workup Filter and dry the organic phase quench->workup 5 purification Column Chromatography workup->purification 6 end End Product: This compound purification->end 7

Caption: Workflow for the synthesis of this compound via reduction.

troubleshooting_low_yield issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Suboptimal Conditions (Temp, Pressure) issue->cause2 cause3 Reagent/Catalyst Deactivation issue->cause3 cause4 Workup Losses issue->cause4 solution1 Increase reaction time Monitor completion (TLC/GC) cause1->solution1 solution2 Optimize temperature and pressure cause2->solution2 solution3 Use fresh reagents/ catalyst cause3->solution3 solution4 Optimize extraction and purification steps cause4->solution4

Caption: Troubleshooting logic for addressing low product yield.

References

Purification challenges and solutions for (R)-(-)-2-Amino-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (R)-(-)-2-Amino-1-butanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide effective solutions for obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

The main purification challenge is the effective separation of the desired (R)-(-) enantiomer from its mirror image, the (S)-(+) enantiomer. Since enantiomers have identical physical properties (boiling point, solubility, etc.), standard purification techniques like distillation are ineffective for separation. The process of separating these enantiomers is known as chiral resolution.

Q2: What are the common methods for the chiral resolution of 2-Amino-1-butanol?

The most prevalent methods for resolving racemic 2-Amino-1-butanol are:

  • Diastereomeric Salt Crystallization: This is a widely used industrial method that involves reacting the racemic mixture with a chiral resolving agent, such as L(+)-tartaric acid, to form diastereomeric salts.[1] These salts have different solubilities, allowing one to be selectively crystallized.

  • Enzymatic Resolution: This technique uses enzymes, like lipases or penicillin G acylase, which selectively react with one enantiomer of a derivatized form of 2-Amino-1-butanol.[2] This allows for the separation of the reacted and unreacted enantiomers.

  • Chiral Chromatography: While often used for analytical purposes to determine enantiomeric purity, preparative chiral High-Performance Liquid Chromatography (HPLC) can also be used for purification, though it can be expensive for large-scale operations.[3][4]

Q3: What are the typical impurities found in this compound samples?

Besides the undesired (S)-(+)-enantiomer, other common impurities may include:

  • Positional Isomers: Synthesis processes can sometimes yield isomers like 1-amino-2-butanol.[5][6]

  • Residual Solvents: Solvents used during synthesis or crystallization (e.g., methanol, ethanol) may be present.[1]

  • Water: 2-Amino-1-butanol is hygroscopic and can absorb moisture from the air.[6][7]

  • Unreacted Starting Materials: Depending on the synthetic route, precursors like D-2-aminobutyric acid or by-products may remain.[8]

Q4: Why is achieving high enantiomeric purity important for this compound?

High enantiomeric purity is critical, especially in pharmaceutical applications. This compound is a key intermediate for synthesizing drugs like Ethambutol, which is used to treat tuberculosis.[9] The biological activity of such drugs is often specific to one enantiomer, while the other may be inactive or, in some cases, cause undesirable side effects.[9][10] For instance, the (S,S)-enantiomer of Ethambutol is the active agent, while the (R,R)-isomer can lead to visual impairment.[9][10]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of this compound.

Problem 1: Low yield of the desired this compound L(+)-tartrate salt during crystallization.

Possible Cause Solution
Incorrect Stoichiometry Ensure the molar ratio of L(+)-tartaric acid to the desired (R)-enantiomer in the racemate is optimal. Typically, about 0.5 to 1.0 mole of tartaric acid is used per mole of the racemic amine.[1][5]
Solvent System is Not Anhydrous The presence of excess water can interfere with the selective crystallization. Use essentially anhydrous ethanol or methanol for the reaction. Up to 1% water may be tolerated.[1]
Suboptimal Crystallization Temperature Cooling the mixture too quickly can trap impurities and reduce selectivity. Follow a controlled cooling profile, for instance, cooling to about 20°C or even 5°C over several hours to promote the formation of pure crystals.[1]
Supersaturation Issues The solution may be supersaturated, preventing crystallization. "Seeding" the solution with a few crystals of pure this compound L(+)-tartrate can induce crystallization.[1][5]

Problem 2: The final product has low enantiomeric excess (e.e.) after crystallization and liberation of the free base.

Possible Cause Solution
Incomplete Separation of Diastereomers The undesired (S)-enantiomer salt may have co-precipitated. Perform a recrystallization step of the diastereomeric salt to improve purity.
Insufficient Washing of Crystals The mother liquor, rich in the (S)-enantiomer salt, may adhere to the crystal surfaces. Wash the filtered crystals thoroughly with a cold, anhydrous solvent like ethanol or methanol.[1][5]
Racemization Although less common under standard conditions, exposure to harsh pH or high temperatures during the liberation of the free amine from its salt could potentially cause racemization. Use a mild base (e.g., calcium hydroxide) and avoid excessive heat.[1]

Problem 3: HPLC analysis shows poor separation of derivatized diastereomers when checking for enantiomeric purity.

Possible Cause Solution
Incomplete Derivatization The reaction with the chiral derivatizing agent (CDR) may be incomplete. Ensure optimal reaction conditions (temperature, time, stoichiometry) and that the CDR is of high quality.
Suboptimal HPLC Method The mobile phase composition or gradient may not be suitable for separating the diastereomers. Optimize the mobile phase, for example, by adjusting the ratio of methanol or acetonitrile to the aqueous buffer.[9]
Incorrect Column Choice While derivatization allows the use of a standard achiral column (like a C18), not all columns provide the same resolution.[3][9] Consult literature for validated column types for your specific derivative.

Quantitative Data Summary

The following table summarizes typical quantitative data for common purification and analysis methods.

Method Parameter Value Reference
Diastereomeric Salt Crystallization Yield of this compound L(+)-tartrate~81.5%[1]
Purity of final product after distillation90-92%[6]
Enzymatic Resolution (Penicillin G Acylase) Enantiomeric Excess (e.e.) of (S)-2-amino-1-butanol>99% (up to 40% conversion)
Analytical HPLC (after derivatization) Limit of Detection (LOD) / Limit of Quantitation (LOQ)Method-dependent, but high sensitivity is achievable.[9]
Physical Properties Optical Rotation [α]D-10° (neat)[11]
Enantiomeric Excess (GLC)96% e.e. (for a specific commercial product)[11]

Experimental Protocols

Protocol 1: Chiral Resolution by Diastereomeric Salt Crystallization

This protocol is based on the method of resolving racemic 2-amino-1-butanol using L(+)-tartaric acid.[1][5]

  • Dissolution: In a suitable reaction vessel, dissolve 1.0 mole of racemic (dl)-2-amino-1-butanol in approximately 10 parts by weight of anhydrous ethanol.

  • Acid Addition: While stirring and maintaining the temperature below 60°C, slowly add 0.75 to 1.0 mole of L(+)-tartaric acid. Continue stirring until all the tartaric acid has dissolved.

  • Crystallization: Cool the mixture to approximately 30-35°C and "seed" with a trace amount of pure acid L-tartrate of (R)-2-amino-1-butanol.

  • Cooling: Continue to cool the mixture slowly over a period of 3-4 hours to about 5-20°C to allow for complete crystallization of the this compound L(+)-tartrate salt.

  • Filtration and Washing: Separate the crystalline precipitate by filtration. Wash the crystals with cold anhydrous ethanol to remove the mother liquor containing the soluble (S)-enantiomer salt.

  • Drying: Dry the crystals under vacuum.

  • Liberation of Free Amine: Dissolve the purified tartrate salt in water and add a base, such as calcium hydroxide or sodium hydroxide, to adjust the pH to >11. This neutralizes the tartaric acid and liberates the free this compound.

  • Extraction/Distillation: The free amine can be recovered from the aqueous solution by extraction with an organic solvent or by fractional distillation.[1]

Protocol 2: Analytical Determination of Enantiomeric Purity by RP-HPLC

This protocol outlines a general procedure for determining enantiomeric purity via pre-column derivatization.[3][9]

  • Derivatization: React a known quantity of the 2-amino-1-butanol sample with a suitable chiral derivatizing reagent (e.g., a variant of Marfey's reagent) in an appropriate solvent (e.g., THF). This reaction creates diastereomers.

  • Sample Preparation: Once the reaction is complete, quench the reaction if necessary and dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: Use a standard reversed-phase C18 column.

    • Mobile Phase: A typical mobile phase would be a mixture of methanol or acetonitrile and an aqueous buffer (e.g., sodium acetate).[12]

    • Detection: Use a UV detector set to a wavelength where the derivative absorbs strongly (e.g., 336 nm for a dinitrophenyl derivative).[9]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Quantification: The two diastereomers will have different retention times. The enantiomeric excess (e.e. %) can be calculated from the peak areas of the two diastereomers using the formula: e.e. % = [(Area1 - Area2) / (Area1 + Area2)] * 100.

Visualizations

experimental_workflow cluster_0 Diastereomeric Salt Formation cluster_1 Selective Crystallization cluster_2 Liberation & Purification racemic Racemic (R/S) 2-Amino-1-butanol reagent Add L(+)-Tartaric Acid in Anhydrous Ethanol racemic->reagent mixture Solution of Diastereomeric Salts reagent->mixture crystallize Cool, Seed & Crystallize mixture->crystallize filtration Filter & Wash with Cold Ethanol crystallize->filtration crystals Solid: (R)-Amine Tartrate (Insoluble) filtration->crystals Collect mother_liquor Liquid: (S)-Amine Tartrate (Soluble) filtration->mother_liquor Discard liberation Add Base (e.g., NaOH) to Liberate Free Amine crystals->liberation purification Distill or Extract liberation->purification final_product Pure this compound purification->final_product

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

troubleshooting_workflow start Low Enantiomeric Purity (e.e. %) Detected q1 Was the diastereomeric salt recrystallized? start->q1 a1_no Perform recrystallization of the salt to remove trapped impurities. q1->a1_no No q2 Were the crystals washed with cold, anhydrous solvent? q1->q2 Yes end_node Purity Improved a1_no->end_node a2_no Rewash crystals thoroughly to remove residual mother liquor. q2->a2_no No q3 Were harsh conditions (high temp, strong pH) used during amine liberation? q2->q3 Yes a2_no->end_node a3_yes Consider racemization risk. Use milder conditions and lower temperatures. q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting Logic for Low Enantiomeric Purity.

References

Optimization of reaction conditions for (R)-(-)-2-Amino-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of (R)-(-)-2-Amino-1-butanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound are:

  • Reduction of D-2-Aminobutyric acid or its esters: This is a widely used method that employs reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a catalyst.[1] The chirality of the starting amino acid is typically retained in the final product.

  • Catalytic Hydrogenation of (S)-2-aminobutyric acid: This method involves the use of a heterogeneous catalyst, such as Rh-MoOx/SiO₂, under a hydrogen atmosphere.[2] It offers a greener alternative to metal hydride reductions.

  • Enzymatic or Biocatalytic Methods: Engineered enzymes, such as amine dehydrogenases, can be used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity.[3][4]

  • Resolution of racemic 2-amino-1-butanol: This involves separating the desired (R)-enantiomer from a racemic mixture using a chiral resolving agent, such as L(+)-tartaric acid.[5][6]

Q2: What are the key applications of this compound?

A2: this compound is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals.[7] It is a key intermediate in the production of emulsifiers, surfactants, and vulcanization accelerators.[7][]

Q3: What are the typical physical properties of this compound?

A3: this compound is a clear, colorless liquid with a melting point of -2°C and a boiling point of approximately 172-174°C.[7]

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction Verify reaction completion: Use techniques like TLC or HPLC to monitor the disappearance of the starting material. Extend reaction time: If the reaction is proceeding slowly, consider increasing the reaction time. Increase temperature: For some reactions, a moderate increase in temperature can improve the reaction rate and yield. However, be cautious as this might affect enantioselectivity.[9]
Sub-optimal Reagent Stoichiometry Optimize reducing agent/catalyst loading: The amount of reducing agent (e.g., LiAlH₄) or catalyst is crucial. For LiAlH₄ reductions, ensure at least a stoichiometric amount is used relative to the carboxylic acid. For catalytic hydrogenations, perform small-scale experiments to determine the optimal catalyst loading.
Poor Quality Reagents or Solvents Use high-purity reagents: Ensure the starting D-2-aminobutyric acid is of high enantiomeric purity. Use anhydrous solvents: For reactions involving metal hydrides like LiAlH₄, the use of dry solvents (e.g., anhydrous THF) is critical to prevent quenching of the reagent and reduced yields.[10]
Product Loss During Workup/Purification Optimize extraction procedure: Ensure the pH of the aqueous layer is appropriately adjusted to maximize the extraction of the amino alcohol into the organic phase. Choose appropriate purification method: Distillation is a common method for purifying 2-amino-1-butanol.[11] For smaller scales or to remove persistent impurities, column chromatography on silica gel can be effective.[12]
Formation of Byproducts Identify byproducts: Use techniques like GC-MS or NMR to identify the major byproducts. Adjust reaction conditions: Once the byproducts are known, reaction conditions can be modified to minimize their formation. For example, in the synthesis from 1-butene, controlling the amount of chlorine is crucial to avoid undesired byproducts.[11]
Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess - ee%)
Potential Cause Troubleshooting Steps
Racemization of Starting Material or Product Use mild reaction conditions: Avoid harsh acidic or basic conditions and high temperatures that could lead to racemization. Check the enantiomeric purity of the starting material: Ensure the D-2-aminobutyric acid used is of high enantiomeric excess.
Ineffective Chiral Catalyst or Ligand Screen different catalysts/ligands: The choice of catalyst and ligand is critical for asymmetric synthesis. For catalytic hydrogenations, different metal-ligand combinations can have a significant impact on enantioselectivity. Ensure catalyst/ligand purity: Impurities in the catalyst or ligand can negatively affect the stereochemical outcome.
Sub-optimal Reaction Temperature Optimize reaction temperature: Enantioselectivity is often highly dependent on temperature. Lowering the reaction temperature can sometimes lead to a significant improvement in enantiomeric excess. Conduct a temperature screening study to find the optimal balance between reaction rate and enantioselectivity.
Incorrect Solvent Solvent screening: The polarity and coordinating ability of the solvent can influence the transition state of the asymmetric reaction. Perform small-scale experiments with a range of solvents to identify the one that provides the best enantioselectivity.

Experimental Protocols

Protocol 1: Reduction of D-2-Aminobutyric Acid using Lithium Aluminum Hydride (LiAlH₄)

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.

Materials:

  • D-2-Aminobutyric acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (e.g., 1.2 equivalents) in anhydrous THF.

  • Addition of Starting Material: Dissolve D-2-aminobutyric acid (1 equivalent) in anhydrous THF. Slowly add this solution dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Workup (Fieser & Fieser method): [13]

    • Cool the reaction mixture to 0°C.

    • Slowly and carefully add water (volume in mL equal to the mass of LiAlH₄ in g used).

    • Add 15% aqueous NaOH (volume in mL equal to the mass of LiAlH₄ in g used).

    • Add water again (volume in mL equal to three times the mass of LiAlH₄ in g used).

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes. The aluminum salts should precipitate as a granular solid. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.

  • Drying and Concentration: Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.[11]

Protocol 2: Catalytic Hydrogenation of (S)-2-Aminobutyric Acid

This protocol is based on the use of a heterogeneous catalyst and should be performed in appropriate high-pressure equipment.

Materials:

  • (S)-2-Aminobutyric acid

  • Rh-MoOx/SiO₂ catalyst (or other suitable catalyst)

  • Deionized water (as solvent)

  • Hydrogen gas (high purity)

Procedure:

  • Reaction Setup: In a high-pressure autoclave, dissolve (S)-2-aminobutyric acid in deionized water. Add the Rh-MoOx/SiO₂ catalyst.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 3-5 MPa). Heat the reaction mixture to the desired temperature (e.g., 100-130°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Workup: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (S)-(+)-2-Amino-1-butanol. Note that starting with (S)-aminobutyric acid will yield the (S)-enantiomer. To obtain this compound, D-2-aminobutyric acid should be used.

  • Purification: Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Effect of Catalyst on the Hydrogenation of 2-Aminobutyric Acid

CatalystTemperature (°C)Pressure (MPa)Conversion (%)Yield (%)Enantiomeric Excess (ee%)Reference
Rh-MoOx/SiO₂1305>9994>99[2]
Ru/C1307~90--[14]

Table 2: Troubleshooting Summary for LiAlH₄ Reduction

IssueObservationPotential CauseRecommended Action
Low Yield Starting material remains after prolonged reaction time.Insufficient LiAlH₄ or deactivated reagent.Use a fresh batch of LiAlH₄ and ensure at least stoichiometric amounts.
Vigorous gas evolution upon addition of starting material.Wet solvent or glassware.Ensure all glassware is flame-dried and use anhydrous solvents.
Product is a salt Product is not extractable into organic solvent.Incomplete neutralization during workup.Adjust the pH of the aqueous layer to be strongly basic (pH > 12) before extraction.

Visualizations

experimental_workflow_liAlH4 cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Flame-dry glassware prep2 Add anhydrous THF and LiAlH4 prep1->prep2 prep3 Cool to 0°C prep2->prep3 react2 Slowly add amino acid solution prep3->react2 Maintain inert atmosphere react1 Dissolve D-2-Aminobutyric acid in anhydrous THF react1->react2 react3 Reflux for 4-6 hours react2->react3 workup1 Cool to 0°C react3->workup1 workup2 Quench with H2O, NaOH(aq), H2O workup1->workup2 workup3 Filter to remove Al salts workup2->workup3 workup4 Extract with Et2O workup3->workup4 purify1 Dry organic layer (MgSO4) workup4->purify1 purify2 Concentrate under vacuum purify1->purify2 purify3 Vacuum distill purify2->purify3 final_product final_product purify3->final_product This compound

Caption: Workflow for the synthesis of this compound via LiAlH₄ reduction.

troubleshooting_logic cluster_yield Yield Issues cluster_ee Enantioselectivity Issues start Experiment Outcome low_yield Low Yield start->low_yield low_ee Low ee% start->low_ee incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn reagent_issue Reagent/Solvent Quality? incomplete_rxn->reagent_issue No solution1 Extend reaction time / Increase temp. incomplete_rxn->solution1 Yes workup_loss Loss during Workup? reagent_issue->workup_loss No solution2 Use high-purity, anhydrous reagents/solvents. reagent_issue->solution2 Yes solution3 Optimize workup and purification. workup_loss->solution3 Yes racemization Racemization? low_ee->racemization catalyst_issue Ineffective Catalyst? racemization->catalyst_issue No solution4 Use milder conditions. racemization->solution4 Yes temp_issue Sub-optimal Temperature? catalyst_issue->temp_issue No solution5 Screen catalysts/ligands. catalyst_issue->solution5 Yes solution6 Optimize reaction temperature. temp_issue->solution6 Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Asymmetric Synthesis Using (R)-(-)-2-Amino-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (R)-(-)-2-Amino-1-butanol in asymmetric synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during asymmetric synthesis when using this compound as a chiral auxiliary or precursor.

Issue Potential Cause Recommended Solution
Low Enantioselectivity (ee) 1. Impure this compound: The presence of the (S)-enantiomer will directly reduce the enantiomeric excess of the product.[1] 2. Incorrect Reaction Temperature: Temperature can significantly impact the transition states leading to different enantiomers.[2] 3. Inappropriate Solvent: The solvent can influence catalyst and substrate solvation, affecting stereoselectivity.[2][3] 4. Racemization of Chiral Intermediate: The chiral auxiliary or a downstream intermediate may be racemizing under the reaction conditions.1. Verify Purity: Confirm the enantiomeric purity of the starting material using chiral HPLC or by preparing a derivative for analysis.[1] 2. Optimize Temperature: Screen a range of temperatures. Lower temperatures often lead to higher enantioselectivity.[2] 3. Solvent Screening: Test a variety of aprotic and protic solvents to find the optimal medium for the reaction. 4. Modify Conditions: Adjust reaction conditions (e.g., use a milder base, shorter reaction times) to minimize racemization.
Low Reaction Yield 1. Reversibility of the Reaction: Some reactions, like the Henry reaction, are reversible, leading to an equilibrium that disfavors the product.[2] 2. Catalyst Inactivity: The catalyst may be poisoned or not properly activated. 3. Side Reactions: The amino and alcohol functional groups of the auxiliary can participate in undesired side reactions. 4. Steric Hindrance: The chiral auxiliary may sterically hinder the approach of reactants.1. Shift Equilibrium: Use an excess of one reactant or remove a byproduct to drive the reaction forward.[2] 2. Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere if it is air or moisture sensitive. Verify catalyst loading.[2] 3. Protecting Groups: Consider protecting the amino or hydroxyl group of the auxiliary if they are interfering with the desired reaction. 4. Auxiliary Modification: If possible, consider a less sterically demanding chiral auxiliary for the specific transformation.
Difficult Product Purification 1. Formation of Diastereomers: The product is a diastereomer, which may have similar chromatographic behavior to other components. 2. Auxiliary Removal Issues: Incomplete cleavage of the chiral auxiliary from the product. 3. Emulsion Formation during Workup: The amphiphilic nature of the amino alcohol auxiliary or product can lead to emulsions.[4]1. Chromatography Optimization: Screen different solvent systems and stationary phases for column chromatography. Crystallization can also be an effective method for separating diastereomers. 2. Optimize Cleavage: Screen different cleavage conditions (e.g., stronger acid/base, different reducing agent) to ensure complete removal of the auxiliary. 3. Workup Modification: Add salt (brine) to the aqueous layer to break emulsions. Using a different extraction solvent may also be beneficial.
Formation of Side Products 1. Over-alkylation: In alkylation reactions, di-alkylation of the amine can occur. 2. Elimination Reactions: Beta-elimination can be a competing pathway, especially under basic conditions.[2]1. Controlled Addition: Slowly add the alkylating agent to the reaction mixture at a low temperature. 2. Milder Base/Lower Temperature: Use a non-nucleophilic, sterically hindered base and lower the reaction temperature to disfavor elimination.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in asymmetric synthesis?

A1: this compound is primarily used as a versatile chiral auxiliary and a building block in the synthesis of enantiomerically pure compounds.[4][5] It is a key intermediate in the production of pharmaceuticals, such as the anti-tuberculosis drug Ethambutol.[6] Its two functional groups, an amine and a primary alcohol, allow for the formation of various chiral derivatives like amides and oxazolidinones, which can direct the stereochemical outcome of subsequent reactions.[5]

Q2: How can I determine the enantiomeric purity of my this compound?

A2: The enantiomeric purity of 2-amino-1-butanol can be determined by chiral High-Performance Liquid Chromatography (HPLC).[1] This often requires derivatization of the amino alcohol with a chiral derivatizing agent to form diastereomers that can be separated on a standard C18 column.[1]

Q3: What are some common side reactions to be aware of when using this compound?

A3: Due to its bifunctional nature, this compound can undergo side reactions such as N-alkylation, O-alkylation, and the formation of cyclic byproducts. In the presence of strong bases, elimination reactions can also occur. The choice of reaction conditions and the use of appropriate protecting groups can minimize these undesired pathways.

Q4: Are there any safety precautions I should take when working with this compound?

A4: this compound is a combustible liquid and can cause skin and eye irritation. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Experimental Protocols

General Procedure for Asymmetric Alkylation using a Chiral Oxazolidinone Derived from this compound

This protocol describes a general method for the asymmetric alkylation of a carbonyl compound using a chiral oxazolidinone auxiliary derived from this compound.

1. Formation of the Chiral Oxazolidinone:

  • In a round-bottom flask, dissolve this compound in a suitable solvent such as toluene.

  • Add an acyl chloride (e.g., propionyl chloride) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with a mild base (e.g., saturated NaHCO₃ solution) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the N-acyl amino alcohol.

  • Cyclize the N-acyl amino alcohol to the oxazolidinone using a reagent like thionyl chloride or a carbodiimide.

2. Asymmetric Alkylation:

  • Dissolve the chiral oxazolidinone in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to form the enolate.

  • Stir the solution at -78 °C for 30-60 minutes.

  • Add the alkylating agent (e.g., benzyl bromide) dropwise and allow the reaction to proceed at -78 °C until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • The chiral auxiliary can be cleaved under various conditions depending on the desired product (e.g., acid, base, or reductive cleavage). For example, hydrolysis with LiOH in a mixture of THF and water will yield the carboxylic acid.

Signaling Pathways and Experimental Workflows

Asymmetric_Alkylation_Workflow cluster_0 Auxiliary Preparation cluster_1 Asymmetric Alkylation cluster_2 Auxiliary Cleavage & Product Isolation A This compound C N-Acyl Amino Alcohol A->C + B Acyl Chloride B->C D Chiral Oxazolidinone C->D Cyclization E Chiral Oxazolidinone G Enolate E->G + F LDA (-78 °C) F->G I Alkylated Product (Diastereomer) G->I + H Alkylating Agent H->I J Alkylated Product L Chiral Product J->L + M Recovered Auxiliary J->M K Cleavage Reagent (e.g., LiOH) K->L

Caption: Workflow for asymmetric alkylation using a chiral oxazolidinone derived from this compound.

Troubleshooting_Logic Start Low Enantioselectivity (ee)? Purity Verify Purity of This compound Start->Purity Yes End High ee Achieved Start->End No Temp Optimize Reaction Temperature (Lower) Purity->Temp Solvent Screen Different Solvents Temp->Solvent Racemization Check for Racemization (Milder Conditions) Solvent->Racemization Racemization->End

Caption: Decision tree for troubleshooting low enantioselectivity in asymmetric synthesis.

References

Technical Support Center: (R)-(-)-2-Amino-1-butanol in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (R)-(-)-2-Amino-1-butanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments involving this versatile chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound is a crucial chiral intermediate primarily used in the pharmaceutical industry. Its most notable application is in the synthesis of the antituberculosis drug (S,S)-ethambutol. The stereochemistry of this compound is critical, as the biological activity of ethambutol is highly dependent on the (S,S)-isomer, which is synthesized from the (S)-(+)-enantiomer of 2-amino-1-butanol. The (R,R)-enantiomer and the meso-isomer exhibit significantly lower antibacterial activity. It also serves as a raw material for preparing emulsifiers, surfactants, and vulcanization accelerators.[1]

Q2: What are the critical quality attributes of this compound for use in pharmaceutical synthesis?

A2: The most critical quality attribute is its enantiomeric purity. The presence of the (S)-(+)-enantiomer as an impurity will lead to the formation of diastereomeric impurities in the final product, which can be difficult to separate and may have different pharmacological or toxicological profiles. Other important attributes include chemical purity (absence of byproducts from its synthesis) and low water content, as it is hygroscopic.

Q3: What are the main categories of side reactions to be aware of when using this compound?

A3: The primary concerns are:

  • Racemization: Loss of stereochemical integrity at the chiral center.

  • Isomeric Byproduct Formation: Formation of constitutional isomers, such as 1-amino-2-butanol.

  • N-Alkylation and O-Alkylation: The amino and hydroxyl groups can undergo alkylation, leading to various side products.

  • Dimerization and Polymerization: Particularly in reactions involving bifunctional reagents.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product in Ethambutol Synthesis

Symptoms:

  • The final yield of (S,S)-ethambutol is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks of unknown identity.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Incomplete Reaction - Verify Stoichiometry: Ensure the correct molar ratio of (S)-(+)-2-amino-1-butanol to 1,2-dichloroethane is used. An excess of the aminobutanol is often employed to drive the reaction to completion and minimize di-alkylation of the dichloroethane by the product.[2] - Optimize Reaction Temperature and Time: The reaction typically requires heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient heating can lead to incomplete conversion.[1]
Side Reactions - Formation of N-Polyalkylated Byproducts: A large excess of (S)-(+)-2-amino-1-butanol can help to suppress the formation of byproducts where the ethambutol product reacts further with 1,2-dichloroethane.[3] - Check for Impurities in Starting Materials: Impurities in the 1,2-dichloroethane or the aminobutanol can lead to side reactions. Use highly pure reagents.
Product Loss During Workup - Optimize Extraction: Ethambutol and its salts have good water solubility. Ensure efficient extraction by using an appropriate solvent and performing multiple extractions.[2] - Careful Neutralization: During the workup, neutralization of the reaction mixture should be done carefully to avoid decomposition of the product.

Experimental Protocol: Synthesis of (S,S)-Ethambutol Hydrochloride

This protocol is adapted from a patented method and is provided for informational purposes.

  • Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer, charge 295 g (3.31 mol) of (S)-(+)-2-amino-1-butanol.

  • Reagent Addition: Heat the flask to 110°C with stirring. Slowly add 35 g (0.35 mol) of 1,2-dichloroethane over 2 hours, maintaining the temperature between 110°C and 140°C.

  • Reaction: After the addition is complete, maintain the reaction mixture in this temperature range for an additional 3 hours.

  • Workup:

    • Cool the reaction to 70°C.

    • Recover unreacted (S)-(+)-2-amino-1-butanol by vacuum distillation (at approximately -0.09 MPa and 150°C).

    • Add 200 g of absolute ethanol to the residue and stir.

    • Slowly cool the mixture to about 30°C.

    • Add a 30% solution of HCl in ethanol dropwise to adjust the pH to 3-3.5.

    • Slowly cool to 8-10°C to induce crystallization.

  • Isolation: Collect the precipitated (S,S)-ethambutol hydrochloride by suction filtration.

Expected Yield: Approximately 81%.[1] Purity: >99.5%.[1]

Issue 2: Presence of Diastereomeric Impurities in the Final Product

Symptoms:

  • Chiral HPLC or NMR analysis of the purified product shows the presence of the (R,R)- or meso-ethambutol isomers.

  • The optical rotation of the final product is lower than the literature value.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Racemization of (S)-(+)-2-amino-1-butanol - Control Reaction Temperature: High temperatures can promote racemization. The racemization of 2-amino-1-butanol has been studied over various catalysts at elevated temperatures (e.g., 150-170°C) and hydrogen pressure. While these conditions are for deliberate racemization, they highlight the potential for stereochemical instability at high temperatures.[4][5] - Avoid Harsh Acidic or Basic Conditions: Strong acids or bases, especially at elevated temperatures, can facilitate racemization.[6]
Impure Starting Material - Verify Enantiomeric Purity of Starting Material: The most likely cause is the use of (S)-(+)-2-amino-1-butanol with insufficient enantiomeric purity. It is crucial to source or synthesize starting material with high enantiomeric excess (>99%). - Analytical Method for Purity Check: A reverse-phase HPLC method can be used to determine the absolute optical purity of 2-amino-1-butanol after derivatization.[7]

Experimental Protocol: Resolution of Racemic 2-Amino-1-butanol

This protocol is a general representation of a classical resolution using a chiral acid.

  • Salt Formation: Dissolve racemic 2-amino-1-butanol in a suitable solvent, such as methanol. Add a stoichiometric amount of an optically pure resolving agent, like L-(+)-tartaric acid.

  • Crystallization: The diastereomeric salts will have different solubilities. One diastereomer will preferentially crystallize out of the solution upon cooling or concentration. Seeding with a small crystal of the desired salt can aid crystallization.[8]

  • Isolation: Filter the crystals and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amino group.

  • Extraction: Extract the free amine into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Purity Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC or by measuring its optical rotation.

Quantitative Data on Resolution:

Racemic AmineResolving AgentSolventYield of Resolved AmineEnantiomeric Excess
2-amino-1-butanolPEGylated-(R)-mandelic acidMethanolGood>95% after two cycles

Note: This data is from a study using a PEGylated resolving agent, which may offer advantages in ease of separation.[9][10]

Issue 3: Formation of 1-amino-2-butanol Isomer

Symptoms:

  • GC-MS or NMR analysis indicates the presence of 1-amino-2-butanol in the product mixture.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Side reaction in the synthesis of 2-amino-1-butanol - Control of Reaction Conditions during Synthesis: In some synthetic routes to 2-amino-1-butanol, such as the reaction of 1-butene with chlorine and a nitrile, the addition of the imido group can occur at the 1-position of butene, leading to the formation of 1-amino-2-butanol after hydrolysis.[8] - Purification of 2-amino-1-butanol: This isomeric impurity should be removed before using the 2-amino-1-butanol in subsequent reactions. Fractional distillation can be effective for separating these isomers.

Quantitative Data on Isomeric Impurity:

Synthesis StepImpurityTypical Amount
Synthesis of dl-2-amino-1-butanol from 1-butenedl-1-amino-2-butanolUp to 8-10%
After resolution with L-(+)-tartaric aciddl-1-amino-2-butanol<0.01%

The resolution process with L-(+)-tartaric acid is highly effective at removing the 1-amino-2-butanol impurity.[8]

Visualizing Reaction Pathways and Troubleshooting Logic

Diagram 1: Synthesis of (S,S)-Ethambutol and Common Side Products

Ethambutol_Synthesis S_AB (S)-(+)-2-Amino-1-butanol Ethambutol (S,S)-Ethambutol S_AB->Ethambutol + DCE Racemization Racemization S_AB->Racemization DCE 1,2-Dichloroethane Polyalkylation N-Polyalkylation Byproduct Ethambutol->Polyalkylation + DCE R_AB This compound Racemization->R_AB RR_Ethambutol (R,R)-Ethambutol R_AB->RR_Ethambutol + DCE

Caption: Synthesis of (S,S)-Ethambutol and potential side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield of Ethambutol Check_Purity Analyze Starting Material Purity (Chiral and Chemical) Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Check_Workup Evaluate Workup and Purification (Extraction, Crystallization) Start->Check_Workup Impure_SM Impure Starting Material Check_Purity->Impure_SM Purity Issue Detected Incorrect_Conditions Suboptimal Reaction Conditions Check_Conditions->Incorrect_Conditions Deviation Found Loss_Workup Product Loss During Workup Check_Workup->Loss_Workup Inefficiency Identified Solution_SM Purify/Source High-Purity (S)-(+)-2-Amino-1-butanol Impure_SM->Solution_SM Solution_Conditions Optimize Temperature, Time, and Reagent Ratios Incorrect_Conditions->Solution_Conditions Solution_Workup Modify Extraction/Isolation Protocol Loss_Workup->Solution_Workup

Caption: A logical workflow for troubleshooting low yields in ethambutol synthesis.

References

Stability and storage guidelines for (R)-(-)-2-Amino-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of (R)-(-)-2-Amino-1-butanol for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container must be kept tightly closed to prevent moisture absorption, as the compound is hygroscopic.[3] For long-term storage, refrigeration and storing under an inert atmosphere are recommended.[4]

Q2: What is the shelf life of this compound?

A2: While specific shelf life can vary by supplier and purity, it can be up to two years when stored under optimal conditions.[3] It is crucial to refer to the certificate of analysis (COA) provided by the supplier for a specific expiration or retest date. If no date is provided, it is best practice to use the product within one year of receipt.

Q3: Is this compound stable at room temperature?

A3: this compound is stable under normal temperatures and pressures.[2][5] However, for prolonged storage, maintaining a cool environment is recommended to minimize any potential for degradation.

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][4] Contact with metals such as aluminum, copper, and brass should also be avoided.[6]

Q5: What are the signs of degradation of this compound?

A5: Degradation may be indicated by a change in color from a clear, colorless liquid, the appearance of precipitates, or a noticeable change in odor.[1] If any of these are observed, the product's purity should be re-assessed before use.

Q6: How should I handle this compound safely?

A6: Handle this compound in a well-ventilated area or under a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][7] Avoid contact with skin and eyes.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitate forms in the solution The compound may have been stored at too low a temperature, causing it to freeze (Melting Point: -2°C).[8]Gently warm the container to room temperature to see if the precipitate redissolves. If it does not, this could indicate impurity or degradation.
The liquid has turned yellow Exposure to air or light, or contamination.Discontinue use of the product. A yellow discoloration can be a sign of oxidation or other chemical degradation. Ensure storage containers are sealed tightly and protected from light.
Inconsistent experimental results The compound may have absorbed moisture due to improper storage, affecting its concentration and reactivity.Use a fresh, unopened container of the compound. For opened containers, ensure they have been securely sealed and consider using a desiccant in the storage area.
Material has solidified Storage temperature is below the melting point (-2°C).[8]Allow the container to warm to room temperature naturally. Do not apply direct heat. The compound should return to its liquid form.

Physicochemical and Stability Data

Property Value Reference
Molecular Formula C4H11NO[9]
Molecular Weight 89.14 g/mol [1][5]
Appearance Clear, colorless liquid[1][5]
Melting Point -2 °C[8]
Boiling Point 172-174 °C[5]
Density 0.943 g/mL at 20-25 °C
Solubility Soluble in water and ethanol[3]
Stability Stable under recommended storage conditions[6]
Incompatibilities Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, aluminum, copper, brass[2][4][6]
Conditions to Avoid Heat, open flames, sparks, direct sunlight, exposure to air[1][2][6]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[2][6]

Experimental Protocols

Protocol for Assessing Purity by Gas Chromatography (GC)

This is a general protocol and may need optimization for your specific instrumentation and requirements.

  • Instrument and Column:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Chiral capillary column suitable for amine analysis (e.g., a cyclodextrin-based column).

  • Carrier Gas:

    • Helium or Hydrogen at an appropriate flow rate.

  • Temperature Program:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/minute to 180 °C.

      • Hold at 180 °C for 5 minutes.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or ethanol.

  • Injection:

    • Inject 1 µL of the prepared sample.

  • Analysis:

    • The purity is determined by the area percentage of the main peak corresponding to this compound. The presence of other peaks may indicate impurities or degradation products.

Visual Guides

Storage_and_Handling_Workflow Workflow for Proper Storage and Handling A Receiving this compound B Inspect Container for Damage A->B C Store in a Cool, Dry, Well-Ventilated Area B->C No Damage D Keep Container Tightly Closed C->D E Use in a Fume Hood with PPE D->E F Check for Signs of Degradation Before Use E->F G Proceed with Experiment F->G No Degradation H Quarantine and Re-evaluate F->H Degradation Observed I Return to Storage G->I

Caption: Workflow for Proper Storage and Handling.

Troubleshooting_Decision_Tree Troubleshooting Stability Issues A Is the material showing signs of instability (e.g., color change, precipitate)? B No A->B No C Yes A->C Yes D Proceed with intended use, ensuring proper handling. B->D E Was the material stored correctly (cool, dry, tightly sealed)? C->E F Yes E->F Yes G No E->G No H Consider the possibility of contamination or age-related degradation. Test purity if possible. F->H I Move to appropriate storage. If signs of instability persist, do not use. G->I J Do not use the material. Contact supplier for replacement. H->J

References

Overcoming issues in the scale-up of (R)-(-)-2-Amino-1-butanol production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Production of (R)-(-)-2-Amino-1-butanol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of this compound production.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial applications of this compound?

A1: this compound is a crucial chiral building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2][3] Its most notable application is as a key intermediate in the production of the anti-tuberculosis drug Ethambutol.[4] It is also used in the preparation of emulsifiers, surfactants, and vulcanization accelerators.[3]

Q2: What are the common synthesis routes for producing this compound?

A2: The primary methods for synthesizing this compound include:

  • Chemical Synthesis: This often involves the reduction of D-2-aminobutyric acid or its derivatives.[5] A common reducing agent used in laboratory-scale synthesis is lithium aluminum hydride.[5][6] For larger-scale operations, catalytic hydrogenation is often employed.[6]

  • Resolution of Racemic 2-Amino-1-butanol: This involves separating the desired (R)-enantiomer from a racemic mixture. This can be achieved through fractional crystallization using a chiral resolving agent like L-(+)-tartaric acid.[7]

  • Biocatalytic Synthesis: This approach utilizes enzymes or whole-cell systems to produce the chiral amino alcohol with high enantioselectivity.[1][2][8] This can involve the asymmetric reductive amination of α-hydroxy ketones or the kinetic resolution of racemic mixtures.[1]

Q3: What are the critical quality control parameters for this compound?

A3: The most critical quality control parameter is enantiomeric purity (e.e., enantiomeric excess), which is crucial for the efficacy and safety of the final pharmaceutical product.[9][10] Other important parameters include chemical purity, residual solvent levels, and moisture content. A typical purity for this compound is 97% or higher.[3]

Troubleshooting Guide

I. Synthesis & Reaction Issues

Q1: My reaction yield is consistently low during the catalytic hydrogenation of (S)-2-aminobutyric acid. What are the potential causes and solutions?

A1: Low yield in catalytic hydrogenation can be attributed to several factors. Below is a summary of potential causes and troubleshooting steps.

Potential CauseRecommended Action
Catalyst Inactivity Ensure the catalyst is fresh and has been stored under appropriate conditions. Consider using a higher catalyst loading or a different type of supported metal catalyst.[6]
Sub-optimal pH The pH of the reaction mixture is crucial. For the hydrogenation of (S)-2-aminobutyric acid, a pH range of 1-5 is recommended.[6][11]
Inadequate Hydrogen Pressure Ensure the reaction is carried out within the recommended pressure range, typically 2-4 MPa.[6][11]
Incorrect Reaction Temperature The reaction temperature should be carefully controlled, generally between 60-70°C.[6][11]
Presence of Impurities The starting material, (S)-2-aminobutyric acid, may contain impurities that poison the catalyst. Consider decolorizing the solution with activated carbon prior to hydrogenation.[6]

Q2: I am observing the formation of significant byproducts during the synthesis of 2-amino-1-butanol. How can I minimize these?

A2: Byproduct formation is a common issue in chemical synthesis, especially during scale-up.

  • Reaction Control: In syntheses involving reactive intermediates, such as the reaction of 1-butene with chlorine and a nitrile, precise control of reaction conditions is vital to minimize the formation of byproducts like 1,2-dichlorobutane.[12][13]

  • Reaction Temperature: Maintaining a lower reaction temperature (e.g., 0-25°C) can help control exothermic reactions and reduce the formation of thermally unstable intermediates.[13]

  • Purification: Post-synthesis purification steps, such as distillation, are essential to remove byproducts.[12]

II. Purification & Isolation Challenges

Q3: I am having difficulty with the fractional crystallization of the diastereomeric salt of d-2-amino-1-butanol with L-(+)-tartaric acid. What factors should I focus on?

A3: Fractional crystallization is a critical step in the resolution of racemic 2-amino-1-butanol, and its success depends on several parameters.

ParameterRecommendation
Solvent System The choice of solvent is critical. Anhydrous ethanol or methanol are preferred solvents for the crystallization of the acid L-tartrate of d-2-amino-1-butanol.[7]
Temperature Control A controlled cooling profile is essential. After dissolving the components, the mixture should be cooled gradually to the desired crystallization temperature (e.g., 20°C).[7]
Seeding "Seeding" the solution with a small crystal of the desired product can initiate crystallization and improve the yield and purity of the product.[7]
Stirring Gentle stirring during cooling can promote uniform crystal growth and prevent the formation of a solid mass.

Q4: The enantiomeric purity of my final product is below the required specification (>99% ee). How can I improve it?

A4: Achieving high enantiomeric purity is a common challenge in the production of chiral molecules.

  • Recrystallization: One or more recrystallizations of the diastereomeric salt can significantly enhance the enantiomeric purity of the final product.

  • Enzymatic Resolution: For biocatalytic resolutions, the extent of the reaction is critical. For instance, in the enzymatic hydrolysis of N-phenylacetyl-2-amino-1-butanol, stopping the reaction at around 40% conversion can yield (S)-2-amino-1-butanol with >99% ee.

  • Analytical Method Validation: Ensure that the analytical method used to determine enantiomeric purity is accurate and validated. Different chiral columns can give different results.[14]

Experimental Protocols

Protocol 1: Resolution of Racemic 2-Amino-1-butanol via Fractional Crystallization

This protocol is based on the resolution of dl-2-amino-1-butanol using L-(+)-tartaric acid.[7]

  • Dissolution: In a suitable reactor, dissolve 55 parts (by weight) of racemic 2-amino-1-butanol in 550 parts of anhydrous ethanol.

  • Acid Addition: While stirring and maintaining the temperature below 60°C, slowly add 75 parts of L-(+)-tartaric acid.

  • Heating: Continue stirring at 60-65°C until all the L-(+)-tartaric acid has dissolved.

  • Seeding and Cooling: "Seed" the solution with a small amount of the acid L-tartrate of d-2-amino-1-butanol and then cool the mixture to approximately 20°C.

  • Isolation: The crystalline precipitate of the acid L-tartrate of d-2-amino-1-butanol is separated by filtration.

  • Washing and Drying: Wash the isolated crystals with anhydrous ethanol and dry them to obtain the product.

Protocol 2: Catalytic Hydrogenation of (S)-2-Aminobutyric Acid

This protocol describes the synthesis of (S)-2-aminobutanol via catalytic hydrogenation.[6][11]

  • Catalyst Preparation: Prepare a supported metal catalyst (e.g., a noble metal on a polymer support).

  • Solution Preparation: Dissolve (S)-2-aminobutyric acid in deionized water. Adjust the pH of the solution to 1-5 using a suitable acid.

  • Decolorization (Optional): Add activated carbon (2-5% of the weight of the aminobutyric acid) to the solution and stir for 30 minutes. Filter to remove the activated carbon.

  • Hydrogenation: Add the supported metal catalyst to the solution in a high-pressure reactor. Introduce hydrogen and maintain a pressure of 2-4 MPa and a temperature of 60-70°C. Continue the reaction for 4-10 hours until hydrogen uptake ceases.

  • Work-up: After the reaction is complete, separate the catalyst from the reaction solution by filtration. The filtrate can then be further processed to isolate the (S)-2-aminobutanol.

Visualizations

Diagram 1: General Workflow for this compound Production via Resolution

G racemic Racemic 2-Amino-1-butanol dissolution Dissolution in Anhydrous Ethanol racemic->dissolution acid_addition Addition of L-(+)-Tartaric Acid dissolution->acid_addition crystallization Controlled Cooling & Crystallization acid_addition->crystallization filtration Filtration crystallization->filtration diastereomeric_salt Diastereomeric Salt (d-2-amino-1-butanol-L-tartrate) filtration->diastereomeric_salt mother_liquor Mother Liquor (contains l-2-amino-1-butanol) filtration->mother_liquor liberation Liberation of Free Amine (e.g., with Ca(OH)2) diastereomeric_salt->liberation final_product This compound liberation->final_product

Caption: Workflow for the resolution of racemic 2-amino-1-butanol.

Diagram 2: Troubleshooting Logic for Low Enantiomeric Purity

G start Low Enantiomeric Purity (<99% ee) check_method Verify Analytical Method start->check_method recrystallize Perform Recrystallization check_method->recrystallize Method OK check_resolution Optimize Resolution Conditions recrystallize->check_resolution Purity Not Improved end_ok Purity Meets Specification recrystallize->end_ok Purity Improved solvent Check Solvent Purity & Composition check_resolution->solvent temp_profile Review Cooling Profile check_resolution->temp_profile end_fail Further Optimization Needed solvent->end_fail temp_profile->end_fail

Caption: Troubleshooting guide for low enantiomeric purity.

References

Technical Support Center: Enhancing Diastereoselectivity with (R)-(-)-2-Amino-1-butanol Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of (R)-(-)-2-Amino-1-butanol as a chiral auxiliary in asymmetric synthesis. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to optimize your diastereoselective reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in asymmetric synthesis?

This compound serves as a chiral auxiliary, a molecule that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. Its inherent chirality directs the formation of one diastereomer over another, leading to a product with high diastereomeric excess (d.e.).

Q2: How does this compound induce diastereoselectivity?

The mechanism primarily relies on the formation of a rigid, chelated transition state.[1] In reactions involving organometallic reagents or Lewis acids, the metal center coordinates to both the nitrogen and oxygen atoms of the amino alcohol auxiliary. This coordination, often in a five-membered ring, creates a sterically defined environment around the reactive center. The bulky ethyl group of the auxiliary effectively shields one face of the molecule, forcing the incoming reagent to attack from the less hindered face, thus dictating the stereochemistry of the newly formed stereocenter.[1]

Q3: What are the common types of reactions where this auxiliary is employed?

This compound is versatile and has been successfully used in a variety of carbon-carbon bond-forming reactions, including:

  • Diastereoselective alkylation of ketones and aldehydes: The auxiliary is first condensed with the carbonyl compound to form a chiral imine or enamine, which is then deprotonated and alkylated.

  • Nucleophilic additions to imines: Organometallic reagents (e.g., Grignard or organolithium reagents) can be added to imines derived from aldehydes and the chiral auxiliary.[2]

  • Aldol reactions: It can be used to control the stereochemistry of aldol adducts.

Q4: How is the this compound auxiliary typically removed after the reaction?

The auxiliary can be cleaved under various conditions to yield the desired chiral product. Common methods include:

  • Acidic Hydrolysis: Treatment with aqueous acid (e.g., HCl, H₂SO₄, or oxalic acid) can hydrolyze the imine or enamine linkage, liberating the chiral product and the protonated auxiliary.

  • Oxidative Cleavage: Reagents like lead tetraacetate can be used to cleave the C-N bond, often yielding the corresponding chiral ketone or aldehyde.[2][3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity (Low d.e. or d.r.) 1. Incomplete Chelation: The transition state is not sufficiently rigid. 2. Reaction Temperature is Too High: Reduced energy difference between diastereomeric transition states. 3. Inappropriate Solvent: Solvent may interfere with chelation. 4. Steric Mismatch: The steric bulk of the substrate or reagent may not be optimal.1. Enhance Chelation: Use a Lewis acid additive (e.g., TiCl₄, ZnCl₂) to enforce a more rigid chelated structure. Ensure the use of appropriate organometallic reagents that chelate effectively (e.g., Grignard reagents, organolithiums). 2. Lower Reaction Temperature: Conduct the reaction at lower temperatures (e.g., -78 °C or -100 °C). 3. Solvent Screening: Test a range of solvents. Non-coordinating solvents like toluene or hexane may favor chelation over coordinating solvents like THF. 4. Modify Reagents: If possible, consider using a bulkier or less bulky nucleophile/electrophile to improve steric differentiation.
Low Reaction Yield 1. Incomplete Formation of the Imine/Enamine: Inefficient initial condensation. 2. Incomplete Deprotonation: The base may not be strong enough, or the deprotonation time is insufficient. 3. Decomposition of Reagents: Organometallic reagents can be sensitive to temperature and moisture. 4. Poor Solubility: Substrate or reagents may not be fully dissolved at low temperatures.1. Optimize Imine Formation: Use a Dean-Stark trap to remove water azeotropically during imine formation. A catalytic amount of acid (e.g., p-TsOH) can be beneficial. 2. Optimize Deprotonation: Use a stronger base (e.g., n-BuLi instead of LDA). Increase deprotonation time or slightly raise the temperature during this step. 3. Reagent Quality: Ensure organometallic reagents are freshly titrated and handled under strictly anhydrous and inert conditions. 4. Improve Solubility: Use a co-solvent to enhance solubility at low temperatures. Ensure vigorous stirring.
Difficulty in Auxiliary Cleavage 1. Harsh Hydrolysis Conditions: Acid-labile functional groups in the product may be affected. 2. Incomplete Oxidative Cleavage: The oxidant may not be reactive enough or used in insufficient quantity.1. Milder Hydrolysis: Use milder acidic conditions, such as aqueous oxalic acid or acetic acid. Buffer the reaction mixture if necessary. 2. Optimize Oxidative Cleavage: Ensure the correct stoichiometry of the oxidizing agent. If using lead tetraacetate, ensure the reaction is performed under anhydrous conditions.
Inconsistent Results 1. Presence of Moisture: Organometallic reagents and enolates are highly sensitive to water. 2. Variable Reagent Quality: The concentration of organometallic reagents can vary.1. Strict Anhydrous Conditions: Thoroughly flame-dry all glassware. Use freshly distilled, anhydrous solvents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). 2. Titrate Reagents: Always titrate organometallic reagents (e.g., n-BuLi, Grignard reagents) before use to determine their exact concentration.

Data Presentation: Diastereoselective Alkylation of Ketone-Derived Imines

The following table summarizes the diastereoselectivity achieved in the alkylation of imines derived from the condensation of this compound with various cyclic ketones, using different alkylating agents and reaction conditions.

Ketone Alkylating Agent (R-X) Base Solvent Temp (°C) Diastereomeric Ratio (d.r.) Yield (%)
CyclohexanoneMethyl IodideLDATHF-7895:585
CyclohexanoneEthyl IodideLDATHF-7893:782
CyclohexanoneBenzyl BromideLDATHF-78>98:288
CyclopentanoneMethyl IodideLDATHF-7892:880
CyclopentanoneBenzyl BromideLDATHF-7897:385
CycloheptanoneMethyl IodideLDATHF-7890:1075

Note: Data is compiled from representative literature and may vary based on specific experimental execution.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of Cyclohexanone

This protocol details the formation of the chiral imine from cyclohexanone and this compound, followed by diastereoselective alkylation.

Step 1: Formation of the Chiral Imine

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene (100 mL), this compound (8.91 g, 100 mmol), cyclohexanone (10.8 g, 110 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 100 mg).

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (approximately 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude chiral imine, which can be used in the next step without further purification.

Step 2: Diastereoselective Alkylation

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the crude imine from Step 1 in anhydrous tetrahydrofuran (THF, 200 mL) in a flame-dried, three-necked flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (LDA, 1.2 equivalents, as a solution in THF/hexanes) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting orange-colored solution at -78 °C for 2 hours to ensure complete formation of the aza-enolate.

  • Add the alkylating agent (e.g., methyl iodide, 1.5 equivalents) dropwise.

  • Continue stirring at -78 °C for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude alkylated product.

Step 3: Auxiliary Cleavage (Acidic Hydrolysis)

  • Dissolve the crude alkylated product in a mixture of THF and 2M aqueous hydrochloric acid (1:1 v/v).

  • Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the hydrolysis is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the optically active α-alkylated cyclohexanone.

Mandatory Visualizations

Logical Workflow for Diastereoselective Alkylation

workflow cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage Ketone Ketone/ Aldehyde Imine Chiral Imine Ketone->Imine Condensation (p-TsOH, Toluene, Reflux) Auxiliary This compound Auxiliary->Imine AzaEnolate Aza-Enolate Imine->AzaEnolate Deprotonation (LDA, THF, -78°C) AlkylatedImine Alkylated Imine AzaEnolate->AlkylatedImine Alkylation (R-X, -78°C) ChiralProduct Chiral Product AlkylatedImine->ChiralProduct Hydrolysis (aq. Acid)

Caption: Workflow for the diastereoselective alkylation using this compound.

Mechanism of Diastereoselection

References

Technical Support Center: Methods for Removing Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for chiral auxiliary removal. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the cleavage of chiral auxiliaries post-synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing a chiral auxiliary?

A1: The selection of a cleavage method depends on the type of bond connecting the auxiliary to the product and the functional groups present in the molecule.[1] The most common methods include:

  • Hydrolytic Cleavage: This method uses acid or base to hydrolyze the bond, typically an amide or ester linkage. For instance, Evans oxazolidinone auxiliaries are frequently removed using lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂).[2]

  • Reductive Cleavage: This involves the use of reducing agents to cleave the auxiliary. Reagents like lithium borohydride (LiBH₄) and lithium aluminum hydride (LiAlH₄) are common and can convert the carbonyl group to a primary alcohol.[2]

  • Transesterification: This method exchanges the chiral auxiliary for a simpler alcohol, such as methanol or ethanol, often under basic or acidic conditions.

  • Oxidative Cleavage: In some cases, oxidative methods are employed. For example, ozonolysis can be used to cleave certain auxiliaries like those in SAMP/RAMP hydrazone chemistry.[3]

Q2: How can I prevent racemization or epimerization of my product during auxiliary cleavage?

A2: Racemization or epimerization is a significant risk, especially when the stereocenter is adjacent to a carbonyl group (α-carbon).[4][5] This occurs due to the formation of a planar enolate intermediate under basic or acidic conditions.[4] To mitigate this:

  • Use Milder Conditions: Opt for less harsh reagents or lower reaction temperatures. For example, using lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, can allow for cleavage under milder conditions than LiOH alone.[5]

  • Choose a Different Cleavage Method: If basic hydrolysis is causing epimerization, consider reductive cleavage which does not proceed through an enolate intermediate.

  • Careful pH Control: During workup, carefully control the pH to avoid prolonged exposure to strongly acidic or basic conditions.

Q3: My cleavage reaction is slow or incomplete. What can I do to improve the yield?

A3: Incomplete cleavage is a common issue, often due to steric hindrance from the bulky chiral auxiliary.[5] To address this:

  • Increase Reaction Temperature: Refluxing the reaction can provide the necessary activation energy.[5]

  • Change the Solvent System: Using a co-solvent like DMSO or DMPU can improve solubility and increase the reaction rate.[5]

  • Use a More Potent Reagent: For hydrolytic cleavage of hindered esters, a stronger nucleophile like LiOOH can be more effective.[5]

  • Increase Reagent Stoichiometry: Ensure an adequate excess of the cleaving reagent is used.[6]

Q4: I'm having trouble separating my product from the cleaved chiral auxiliary. What are some effective purification strategies?

A4: The ability to easily separate the product and recover the often expensive chiral auxiliary is crucial.[6]

  • Acid-Base Extraction: This is a highly effective method when your product and auxiliary have different acidic/basic properties. For example, a carboxylic acid product can be separated from a neutral auxiliary like (+)-neomenthol by extraction with a base to form the water-soluble carboxylate salt.[5]

  • Chromatography: Flash column chromatography is a standard method for separating the product from the auxiliary and other impurities.[6]

  • Crystallization: If your product is a solid, crystallization can be an excellent method for purification.[7]

Troubleshooting Guides

Issue 1: Low Yield with Evans Oxazolidinone Cleavage using LiOH/H₂O₂
Potential Cause Troubleshooting Steps
Side Reaction: Endocyclic Cleavage The hydroxide can attack the carbamate carbonyl of the oxazolidinone ring instead of the desired exocyclic amide carbonyl.[2][8] Using LiOOH (from LiOH and H₂O₂) favors the desired exocyclic cleavage.[9]
Formation of Hydroxyamide Impurity This can occur from the attack of hydroxide at the amide carbonyl.[6] Optimizing the ratio of LiOH to H₂O₂ and maintaining a low temperature can minimize this side product.
Oxygen Evolution The reaction of LiOH with H₂O₂ can generate oxygen gas, creating pressure in a sealed vessel.[6][10] Ensure the reaction is properly vented and conducted in a fume hood.
Incomplete Reaction Monitor the reaction by TLC or LC-MS. If starting material remains, consider extending the reaction time or slightly increasing the temperature.[6]
Issue 2: Epimerization during Cleavage of Pseudoephedrine Amides
Potential Cause Troubleshooting Steps
Formation of a Planar Enolate The α-proton to the carbonyl is acidic and can be removed by base, leading to a planar enolate that can be protonated from either face.[5]
Harsh Basic Conditions Avoid strong bases and high temperatures. Consider using milder cleavage methods.
Alternative Cleavage Instead of basic hydrolysis, consider reductive cleavage with a reagent like lithium amidotrihydroborate (LiNH₂BH₃) to yield the corresponding alcohol without affecting the α-stereocenter.

Experimental Protocols

Protocol 1: Hydrolytic Cleavage of an Evans Oxazolidinone Auxiliary

This protocol describes the cleavage of an N-acylated oxazolidinone to yield the corresponding carboxylic acid.

Reagents and Conditions:

ReagentMolar Equivalents
N-Acyl Oxazolidinone1.0
Lithium Hydroxide (LiOH)4.0
Hydrogen Peroxide (H₂O₂) (30% aq.)4.0
Tetrahydrofuran (THF) / Water3:1 v/v
Temperature0 °C to room temperature

Procedure:

  • Dissolve the N-acyl oxazolidinone in a 3:1 mixture of THF and water at 0 °C.

  • Slowly add the aqueous solution of hydrogen peroxide, followed by the aqueous solution of lithium hydroxide.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.

  • Acidify the mixture to a pH of ~2-3 with 1M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • To recover the auxiliary, make the aqueous layer basic (pH ~10-11) with 1M NaOH and extract with an organic solvent.[6]

  • Dry the organic extracts containing the product over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude carboxylic acid by column chromatography or crystallization.[6]

Protocol 2: Reductive Cleavage of a Pseudoephedrine Amide

This protocol describes the cleavage of a pseudoephedrine amide to yield the corresponding primary alcohol.

Reagents and Conditions:

ReagentMolar Equivalents
Pseudoephedrine Amide1.0
Lithium Aluminum Hydride (LiAlH₄)2.0 - 3.0
Tetrahydrofuran (THF)Anhydrous
Temperature0 °C to reflux

Procedure:

  • To a solution of the pseudoephedrine amide in anhydrous THF at 0 °C, slowly add LiAlH₄.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the precipitate and wash it thoroughly with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude primary alcohol by flash column chromatography.

Visualizations

Cleavage_Workflow start Chiral Product-Auxiliary Adduct cleavage Cleavage Reaction (e.g., Hydrolysis, Reduction) start->cleavage workup Reaction Workup (Quenching, Extraction) cleavage->workup separation Purification (Chromatography, Crystallization) workup->separation product Enantiopure Product separation->product Isolate Product auxiliary Recovered Chiral Auxiliary separation->auxiliary Recover Auxiliary

Caption: General workflow for chiral auxiliary removal and product isolation.

Troubleshooting_Racemization problem Problem: Racemization/ Epimerization Observed cause Underlying Cause: Planar Enolate Formation problem->cause solution1 Solution 1: Milder Reaction Conditions cause->solution1 solution2 Solution 2: Change Cleavage Method cause->solution2 s1_detail Lower Temperature Use Milder Reagents (e.g., LiOOH) solution1->s1_detail s2_detail Switch from Hydrolytic to Reductive Cleavage solution2->s2_detail

Caption: Troubleshooting logic for racemization during auxiliary cleavage.

References

Addressing racemization during (R)-(-)-2-Amino-1-butanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling (R)-(-)-2-Amino-1-butanol. This resource is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization during chemical reactions involving this chiral molecule. Below you will find troubleshooting guides and frequently asked questions to help maintain the stereochemical integrity of your compounds.

Troubleshooting Guide: Loss of Enantiomeric Purity

This guide addresses the common problem of observing a lower than expected enantiomeric excess (ee) in your product when using this compound as a starting material or intermediate.

Problem: My final product shows significant racemization. What are the potential causes and how can I fix it?

This is a frequent challenge that can be addressed by systematically evaluating your reaction and purification parameters. Below is a step-by-step guide to identify and resolve the source of racemization.

Step 1: Evaluate Reaction Conditions

Harsh reaction conditions are a primary cause of racemization. The energy supplied or the chemical environment can facilitate the formation of achiral intermediates.

  • Possible Cause: Elevated Temperature

    • Explanation: Higher temperatures can provide the necessary activation energy to form planar, achiral intermediates (like imines or enamines), which can then be converted to either enantiomer with equal probability.[1][2] In some cases, high temperatures are intentionally used with specific catalysts to induce racemization for recycling purposes.[3][4][5]

    • Solution:

      • Lower the reaction temperature. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Consider running small-scale experiments at various temperatures to determine the optimal balance between reaction time and enantiomeric purity.

  • Possible Cause: Presence of Strong Acids or Bases

    • Explanation: Both acidic and basic conditions can catalyze racemization.[1][2] Acids can protonate the hydroxyl group, making it a better leaving group and promoting the formation of a planar carbocation. Strong bases can deprotonate the amine or hydroxyl group, potentially leading to rearrangements or the formation of imine intermediates that can tautomerize.[1][6]

    • Solution:

      • Use milder acids or bases. For example, substitute a strong base like sodium hydroxide with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[7]

      • Carefully control the stoichiometry of the acid or base. Use the minimum effective amount.

      • If possible, use a buffer to maintain a stable pH throughout the reaction.[8]

Step 2: Assess Reagents and Protecting Groups

The choice of reagents, including protecting groups and coupling agents, is critical for preserving stereochemistry.

  • Possible Cause: Inadequate Amino Group Protection

    • Explanation: The free amino group can participate in side reactions or facilitate racemization pathways. Protecting the amine is a crucial step to prevent this.

    • Solution:

      • Introduce a suitable protecting group for the amine function before proceeding with subsequent reactions. Bulky and electron-withdrawing protecting groups can be particularly effective at preventing the formation of achiral intermediates.[2]

      • Commonly used protecting groups for amines include Carbobenzoxy (Cbz or Z), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc).[9][10][11] The choice of protecting group will depend on the specific reaction conditions of the subsequent steps.

  • Possible Cause: Racemization-Prone Coupling Reagents (for acylation/peptide coupling)

    • Explanation: When reacting the amino group of this compound, the activating agent used for the carboxylic acid can influence the rate of racemization. Some coupling reagents, especially when used alone, are known to be more prone to causing racemization.[12]

    • Solution:

      • Use coupling reagents in conjunction with racemization-suppressing additives. Common additives include 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[7][12]

      • Consider using phosphonium- or uronium-based coupling reagents like HATU or HCTU, which are known for their efficiency and low racemization potential when used correctly.[12]

Step 3: Review Work-up and Purification Procedures

Racemization can also occur after the main reaction is complete.

  • Possible Cause: Harsh Work-up Conditions

    • Explanation: Aqueous work-ups involving strong acids or bases to remove excess reagents or byproducts can cause racemization of the final product.[2]

    • Solution:

      • Use mild acidic or basic solutions for extraction, such as dilute solutions of sodium bicarbonate or citric acid.

      • Minimize the time the product is in contact with acidic or basic aqueous layers.

      • Keep the temperature low (e.g., by using an ice bath) during the work-up process.

  • Possible Cause: Racemization during Chromatography

    • Explanation: Standard silica gel is acidic and can cause racemization of sensitive compounds, including chiral amines and alcohols.[2]

    • Solution:

      • Consider using an alternative stationary phase, such as neutral or basic alumina.

      • Deactivate the silica gel by pre-treating it with a small amount of a volatile base, like triethylamine, mixed into the eluent.

      • If possible, purify the compound by crystallization, which can often improve enantiomeric purity.

Troubleshooting Workflow

G start Low Enantiomeric Excess (ee) Observed cond_harsh Are reaction conditions harsh? (High Temp, Strong Acid/Base) start->cond_harsh sol_cond Optimize Conditions: - Lower Temperature - Use Milder Reagents - Control Stoichiometry cond_harsh->sol_cond Yes cond_protect Is the amino group protected? cond_harsh->cond_protect No sol_cond->cond_protect sol_protect Introduce a suitable protecting group (e.g., Boc, Cbz) cond_protect->sol_protect No cond_reagents Are coupling reagents prone to racemization? cond_protect->cond_reagents Yes sol_protect->cond_reagents sol_reagents Use anti-racemization additives (HOBt, Oxyma) or switch coupling reagent cond_reagents->sol_reagents Yes cond_workup Are work-up or purification conditions harsh? cond_reagents->cond_workup No sol_reagents->cond_workup sol_workup Use mild work-up conditions. Consider neutral chromatography media (Alumina). cond_workup->sol_workup Yes end Improved Enantiomeric Excess cond_workup->end No sol_workup->end

Caption: A troubleshooting workflow for addressing low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

A1: The racemization of this compound, particularly under catalytic conditions, is understood to proceed mainly through a dehydrogenation-hydrogenation mechanism.[3] In the presence of a transition metal catalyst (like Co-Rh/γ-Al2O3) and hydrogen, the chiral center is temporarily destroyed by the formation of an achiral intermediate, likely an imine or a related species, which can then be hydrogenated from either face to yield a racemic mixture.[3][4] In general, for chiral amino alcohols, racemization can also be initiated by the formation of other planar intermediates like carbocations under acidic conditions or enamines under basic conditions.[1][6][13]

Mechanism of Racemization

G cluster_0 (R)-Enantiomer cluster_1 Achiral Intermediate cluster_2 (S)-Enantiomer R_Enantiomer This compound Intermediate Planar, Achiral Intermediate (e.g., Imine) R_Enantiomer->Intermediate [H], Catalyst or Acid/Base Intermediate->R_Enantiomer +[H] or H+ S_Enantiomer (S)-(+)-2-Amino-1-butanol Intermediate->S_Enantiomer +[H] or H+

Caption: Racemization proceeds through a planar achiral intermediate.

Q2: At what stages of a multi-step synthesis is racemization most likely to occur?

A2: Racemization can occur at several stages:

  • During the main reaction: This is the most common stage, especially if the reaction involves harsh conditions (high temperature, strong acids/bases) or reagents known to promote racemization.[2]

  • During work-up: Aqueous extractions with strong acids or bases can cause the final product to racemize, even if it was enantiomerically pure at the end of the reaction.[2]

  • During purification: As mentioned, chromatography on acidic media like silica gel can lead to racemization of sensitive compounds.[2] Prolonged exposure to the stationary phase increases this risk.

  • During prolonged storage: While less common for robust molecules, some compounds may slowly racemize upon storage, especially if dissolved in certain solvents or exposed to light or trace amounts of acid/base.

Q3: How can I protect the amino group of this compound to prevent racemization?

A3: Protecting the amino group is a key strategy. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.

  • Carbobenzoxy (Cbz or Z): This is a robust protecting group, stable to many conditions but can be removed by catalytic hydrogenation (H₂/Pd-C) or strong acids.[9][10]

  • tert-Butoxycarbonyl (Boc): This is a very common protecting group that is stable to basic and nucleophilic conditions but is easily removed with mild to strong acids (e.g., trifluoroacetic acid, TFA).[10][14]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is cleaved by mild bases, typically a solution of piperidine in DMF.[10][15]

The selection should be orthogonal to other protecting groups in your molecule and stable to the planned reaction conditions.

Q4: Are there specific catalysts or conditions that are known to cause racemization of this compound?

A4: Yes, certain conditions are used industrially to intentionally racemize the unwanted (R)-enantiomer to recycle it for the synthesis of the desired (S)-enantiomer (a precursor to the anti-tuberculosis drug Ethambutol).[3][16][17] These conditions typically involve high temperatures and pressures in the presence of specific metal catalysts.

CatalystTemperature (°C)Pressure (MPa)Yield of (R,S)-mixtureReference
Co-Rh/γ-Al₂O₃1503.089.6%[3]
Mg modified Co/γ-Al₂O₃1702.5>83%[4][5]
40% Co/γ-Al₂O₃Not specifiedNot specified>80%[5][18]

Researchers should avoid these or similar conditions if the goal is to preserve the stereochemical integrity of this compound.

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes a standard procedure to protect the amino group, which is a critical first step in many syntheses to prevent racemization in subsequent steps.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq) dropwise.

  • Boc₂O Addition: In a separate flask, dissolve Di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though the product is often pure enough for subsequent steps.

Workflow for Boc Protection

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification a Dissolve (R)-2-amino-1-butanol in anhydrous DCM b Cool to 0 °C a->b c Add Triethylamine (1.1 eq) b->c d Add Boc₂O (1.1 eq) solution dropwise c->d e Warm to RT and stir d->e f Monitor by TLC until completion e->f g Quench with water f->g h Wash with NaHCO₃ and Brine g->h i Dry, filter, and concentrate h->i j Purify by chromatography (if needed) i->j

Caption: Experimental workflow for Boc protection of this compound.

References

Validation & Comparative

A Comparative Guide to the Determination of Enantiomeric Excess of (R)-(-)-2-Amino-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of enantiomeric excess (ee) is a critical analytical challenge in the pharmaceutical industry. For chiral molecules like 2-amino-1-butanol, a key intermediate in the synthesis of drugs such as the antituberculosis agent ethambutol, the stereochemistry is paramount. The (S,S)-enantiomer of ethambutol is the active agent, while the (R,R)-isomer can lead to severe side effects like visual impairment.[1] Consequently, robust and accurate analytical methods for quantifying the enantiomeric purity of its precursor, (R)-(-)-2-Amino-1-butanol, are essential for quality control, regulatory compliance, and process optimization.[2]

This guide provides an objective comparison of the principal analytical techniques used to determine the enantiomeric excess of this compound. We will delve into the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry, presenting supporting data and detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

General Experimental Workflow

The determination of enantiomeric excess, regardless of the specific technique, follows a generalized workflow. The process begins with sample preparation, which may include derivatization, followed by instrumental analysis to separate or differentiate the enantiomers, and concludes with data analysis to calculate the enantiomeric excess.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Racemic or Enantioenriched Sample Derivatization Derivatization (if required) Sample->Derivatization Forms Diastereomers Analysis Chromatographic Separation or Spectroscopic Differentiation Sample->Analysis Direct Methods Derivatization->Analysis Detection Signal Detection (e.g., UV, FID, NMR) Analysis->Detection Quantification Peak Integration or Signal Ratio Analysis Detection->Quantification Result Calculation of Enantiomeric Excess (% ee) Quantification->Result

Caption: General experimental workflow for enantiomeric excess determination.

Comparison of Analytical Techniques

The choice of analytical method depends on various factors, including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.[3] Chiral chromatography is often considered the gold standard for its high accuracy and resolution.[3]

Method_Comparison cluster_HPLC HPLC Approaches cluster_GC GC Approach cluster_NMR NMR Approaches cluster_Polarimetry Polarimetry Principle center Enantiomeric Excess Determination Methods HPLC Chiral HPLC center->HPLC GC Chiral GC center->GC NMR NMR Spectroscopy center->NMR Polarimetry Polarimetry center->Polarimetry Indirect Indirect (Derivatization) Separates Diastereomers HPLC->Indirect Direct Direct (Chiral Column) Separates Enantiomers HPLC->Direct GC_Direct Direct (Chiral Column) For Volatile Analytes GC->GC_Direct CSA Chiral Solvating Agent (Diastereomeric Complexes) NMR->CSA CDA Chiral Derivatizing Agent (Diastereomeric Molecules) NMR->CDA Rotation Measures Optical Rotation of Plane-Polarized Light Polarimetry->Rotation

Caption: Logical comparison of primary ee determination techniques.

Data Presentation: Performance Metrics

The following table summarizes the key performance characteristics of the major analytical techniques for determining enantiomeric excess.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyPolarimetry
Principle Differential partitioning of enantiomers/diastereomers between a stationary phase and a liquid mobile phase.[3]Differential partitioning of volatile enantiomers between a stationary phase and a gaseous mobile phase.[3]Differentiation of enantiomers via diastereomeric interactions with a chiral auxiliary agent.[3][4]Measures the angle of rotation of plane-polarized light caused by a chiral substance in solution.[5]
Sample Prep Often requires pre-column derivatization for analytes without a chromophore, like 2-amino-1-butanol.[2] Direct injection is possible with a chiral column.May require derivatization to increase volatility and thermal stability.[1]Requires addition of a chiral solvating or derivatizing agent to the NMR tube.[6]Sample must be dissolved in a suitable solvent; concentration must be known accurately.[5]
Accuracy High.[3]High.[3]High, with potential for errors within ±10% in some student-run experiments.[7]Lower, can be affected by impurities, temperature, and concentration.[5]
Sensitivity High. A Reverse-Phase HPLC method for derivatized 2-amino-1-butanol reported an LOD of 0.001 μg/mL.[1]Very high, especially with sensitive detectors like FID.Generally lower than chromatographic methods.Low sensitivity.[1]
Analysis Time Typically 15-30 minutes per sample, though method development can be lengthy.[8][9]Generally faster than HPLC for volatile compounds.[3]Very fast; a spectrum can be acquired in under 5 minutes.[6]Very fast measurement time.
Advantages Versatile, robust, and widely applicable.[3] High accuracy and sensitivity.[1]Excellent resolution for volatile and thermally stable compounds.[3]Rapid analysis, minimal sample preparation, and provides structural information.[6]Simple, non-destructive, and fast.
Disadvantages Derivatization can be complex; chiral columns are expensive.[2]Limited to volatile and thermally stable analytes.[5]Lower sensitivity; chiral agents can be expensive and may cause signal overlap.[1]Prone to inaccuracies, requires pure standards, provides no information on individual enantiomer amounts in a racemate.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the most common and effective methods for determining the enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC) - Indirect Method

This is a robust and widely cited method for 2-amino-1-butanol, which lacks a native UV chromophore.[2] The protocol involves a pre-column derivatization to form diastereomers that can be separated on a standard C18 column.[2][10]

Protocol: Pre-column Derivatization and RP-HPLC Analysis

  • Objective: To convert (R)- and (S)-2-amino-1-butanol into diastereomeric derivatives using a chiral derivatizing agent, followed by separation and quantification using Reverse-Phase HPLC.

  • Materials and Reagents:

    • (RS)-2-amino-1-butanol (for method development) and the this compound sample.

    • Chiral Derivatizing Agent: (R)-(+)-1-phenylethanesulfonyl chloride.[2][10]

    • Dichloromethane, Methanol (HPLC grade), Sodium Acetate, Acetic Acid.[2]

    • Water (HPLC grade).

  • Derivatization Procedure: [2]

    • Dissolve a known amount of the 2-amino-1-butanol sample in dichloromethane.

    • Add a molar excess of the chiral derivatizing agent, (R)-(+)-1-phenylethanesulfonyl chloride.

    • Stir the reaction mixture at room temperature (e.g., 30°C) to ensure complete derivatization.

    • Once the reaction is complete, dilute the resulting solution containing the diastereomeric derivatives with the mobile phase for HPLC analysis.

  • HPLC Conditions: [2][10]

    • Column: Dima C18, 5 µm, 4.6 x 250 mm (or equivalent).[2]

    • Mobile Phase: A mixture of Methanol and 50mM Sodium Acetate buffer (70:30, v/v). Adjust the buffer pH to 3.5 with acetic acid.[2][10]

    • Flow Rate: 1.0 mL/min.[2][10]

    • Column Temperature: 30°C.[2][10]

    • Injection Volume: 20 µL.[2][10]

    • Detector: UV at 254 nm.[2][10]

  • Data Analysis:

    • Identify the two peaks corresponding to the diastereomers formed from (R)- and (S)-2-amino-1-butanol.

    • Integrate the peak areas (Area R and Area S).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area R - Area S) / (Area R + Area S)| x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for ee determination by creating a diastereomeric environment that resolves the signals of the two enantiomers.[4] This can be achieved with a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[4] A common approach for primary amines involves the in-situ formation of a three-component assembly.[6][7]

Protocol: ee Determination using a Chiral Assembly

  • Objective: To form transient diastereomeric assemblies of 2-amino-1-butanol in an NMR tube and determine the ee by integrating the resolved proton signals.

  • Materials and Reagents:

    • 2-amino-1-butanol sample.

    • Host solution components: 2-formylphenylboronic acid (2-FPBA) and a chiral diol like (R)-1,1′-bi-2-naphthol ((R)-BINOL).[6][7]

    • Deuterated chloroform (CDCl₃).

    • 4 Å molecular sieves (essential for removing residual water).[7]

  • Sample Preparation: [6][7]

    • Prepare a 'host solution' by dissolving 2-FPBA and (R)-BINOL in CDCl₃ in a volumetric flask. A typical concentration is 50 mM for each component.

    • Add activated 4 Å molecular sieves to the host solution and let it stand for at least 10 minutes to ensure it is dry.

    • Prepare a solution of the 2-amino-1-butanol sample in CDCl₃ (e.g., 60 mM). Also, dry this solution over molecular sieves.

    • In an NMR tube, combine a precise volume of the host solution (e.g., 0.3 mL) with a precise volume of the amine solution (e.g., 0.3 mL). The amine should be in slight excess.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric assemblies formed.

    • Integrate the areas of these two signals (Area 1 and Area 2).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area 1 - Area 2) / (Area 1 + Area 2)| x 100

Chiral Gas Chromatography (GC)

GC is highly effective for analyzing volatile and thermally stable compounds.[5] The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[11]

Protocol: Direct Chiral GC Analysis

  • Objective: To directly separate the enantiomers of 2-amino-1-butanol using a chiral GC column.

  • Materials and Reagents:

    • 2-amino-1-butanol sample.

    • Suitable solvent (e.g., methanol or dichloromethane).

  • GC Conditions (General):

    • Column: A chiral capillary column suitable for amines/alcohols (e.g., Rt-βDEX series or similar cyclodextrin-based phase).[11]

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: Typically 200-250°C.

    • Detector: Flame Ionization Detector (FID).

    • Oven Temperature Program: An optimized temperature ramp is required to achieve baseline separation. For example, start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp at 5-10°C/min to a final temperature (e.g., 180°C).

  • Data Analysis:

    • Identify the two peaks corresponding to the (R)- and (S)-enantiomers based on their retention times (requires running a standard).

    • Integrate the peak areas (Area R and Area S).

    • Calculate the enantiomeric excess (% ee) using the standard formula.

References

A Comparative Guide to HPLC Methods for the Purity Analysis of (R)-(-)-2-Amino-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of (R)-(-)-2-Amino-1-butanol is a critical quality attribute in the synthesis of various pharmaceutical compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) remains a primary and robust technique for determining the enantiomeric purity of such chiral building blocks.[1][2] This guide provides an objective comparison of prevalent HPLC methods for the analysis of this compound, supported by experimental data and detailed protocols.

The Challenge in Direct Analysis

Direct chiral separation of this compound by HPLC is challenging due to its small molecular size, high polarity, and lack of a suitable chromophore for ultraviolet (UV) detection.[3][4] To overcome these limitations, indirect methods involving pre-column derivatization are commonly employed. This approach converts the enantiomers into diastereomers, which can then be effectively separated on a standard achiral stationary phase, such as a C18 column, and detected with high sensitivity using a UV detector.[3]

Comparative Analysis of HPLC Derivatization Methods

The selection of a derivatizing agent is crucial for achieving successful separation and quantification. Below is a comparison of different HPLC methods utilizing various chiral derivatizing agents.

Method Chiral Derivatizing Agent (CDA) Stationary Phase Mobile Phase Detection Key Performance Characteristics
Method A Methyl (5-fluoro-2,4-dinitro-phenyl)-(S)-prolinate (a variant of Marfey's reagent)Reversed-phase C18Methanol or Acetonitrile and WaterUV at 336 nmHigh sensitivity (LOD: 0.001 µg/mL, LOQ: 0.003 µg/mL); Good recovery (98.5% - 101.2%).[4]
Method B (R)-α-methyl-2-naphthaleneacetyl chlorideReversed-phase C18 (Dima C18)40% Acetonitrile - 60% Sodium Dihydrogen Phosphate buffer (0.1%, pH 4.5)UV at 254 nmRobust and reproducible for determining chiral purity.[5]
Method C (R)-(+)-1-phenylethanesulfonyl chlorideReversed-phase C18 (Dima C18)70% Methanol - 30% Sodium Acetate buffer (50mmol/L, pH 3.5)UV at 254 nmEffectively resolves the enantiomers by creating diastereomers with UV absorption.[6]

Experimental Protocols

Below are detailed methodologies for the key HPLC experiments discussed.

Method A: Derivatization with a Marfey's Reagent Variant

  • Derivatization: The enantiomers of 2-amino-1-butanol are derivatized with methyl (5-fluoro-2,4-dinitro-phenyl)-(S)-prolinate. The resulting diastereomers are further cyclized using bis(trichloromethyl)carbonate to form an oxazolidin-2-one ring, enhancing the structural difference between them.[4]

  • Sample Preparation: A stock solution of the derivatized sample (1 mg/mL) is prepared in methanol. This is then successively diluted to create a range of standard solutions for linearity assessment.[4]

  • HPLC Conditions: [4]

    • Column: Reversed-phase C18

    • Mobile Phase: A mixture of methanol or acetonitrile and water (e.g., 45% v/v methanol in water). The mobile phase should be filtered and degassed.[4]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 336 nm

    • Injection Volume: 10 µL

  • Analysis: The enantiomeric purity is determined by the peak area ratios of the separated diastereomers.[4]

Method B: Derivatization with (R)-α-methyl-2-naphthaleneacetyl chloride

  • Derivatization: this compound is reacted with (R)-α-methyl-2-naphthaleneacetyl chloride in an organic solvent (e.g., dichloromethane) at a controlled temperature (e.g., 15-35 °C). The molar ratio of the amino alcohol to the derivatizing agent is typically 1:2 to 1:20.[5]

  • Sample Preparation: The resulting solution containing the diastereomeric derivatives is diluted with the HPLC mobile phase to an appropriate concentration for injection.[3]

  • HPLC Conditions: [5]

    • Column: Dima C18

    • Mobile Phase: 40% Acetonitrile - 60% aqueous sodium dihydrogen phosphate buffer (0.1% w/v, pH 4.5)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

    • Injection Volume: 20 µL

  • Analysis: The chiral purity is calculated from the integrated peak areas of the two diastereomer peaks.[3][5]

Alternative Analytical Techniques

While HPLC is the most common method, other techniques can also be employed for the purity analysis of chiral amines.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable amines. Derivatization is often required to improve volatility and peak shape.[1] It has been noted that HPLC methods can be more sensitive than GC for this analysis.[4]

  • Supercritical Fluid Chromatography (SFC): An alternative to HPLC, particularly effective for chiral separations. SFC can offer comparable selectivities and analysis times with improved peak symmetries.[7]

  • Capillary Electrophoresis (CE): A powerful technique with high separation efficiency and short analysis times.[8] It requires minimal sample and can be used for the analysis of amino acids and their enantiomers, often with derivatization to enhance detection.[9][10][11]

Workflow and Logical Relationships

The general workflow for the HPLC analysis of this compound purity via the indirect method is illustrated below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization with Chiral Agent Sample->Derivatization Diastereomers Formation of Diastereomers Derivatization->Diastereomers Injection Injection into HPLC System Diastereomers->Injection Separation Separation on Achiral Column (C18) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (e.e.%) Integration->Calculation Result Result Calculation->Result Final Result

Caption: General workflow for the chiral purity analysis of this compound using indirect HPLC.

Conclusion

The indirect HPLC method, involving pre-column derivatization, is a robust, sensitive, and reproducible technique for determining the chiral purity of this compound.[3] The choice of the specific derivatizing agent and chromatographic conditions can be tailored to meet the specific sensitivity and resolution requirements of the analysis. While alternative methods like GC, SFC, and CE exist, HPLC remains the gold standard for its versatility and the extensive availability of established protocols. Researchers should carefully validate their chosen method to ensure accuracy and precision in the determination of enantiomeric purity, a critical step in pharmaceutical development and quality control.

References

Spectroscopic Purity Analysis of (R)-(-)-2-Amino-1-butanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key spectroscopic techniques for confirming the chemical and enantiomeric purity of (R)-(-)-2-Amino-1-butanol, a critical chiral intermediate in the synthesis of various pharmaceuticals. The objective is to offer a data-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC) to enable informed decisions in quality control and process development.

Spectroscopic Method Comparison

The selection of an appropriate analytical technique is contingent on the specific purity attribute being assessed. While NMR, FT-IR, and MS are powerful tools for confirming the chemical identity and detecting achiral impurities, Chiral HPLC is indispensable for determining the enantiomeric purity.

Spectroscopic TechniqueInformation ProvidedKey AdvantagesLimitations
¹H and ¹³C NMR Structural confirmation, identification and quantification of impurities with protons or carbon atoms.Provides detailed structural information, non-destructive, quantitative.Lower sensitivity compared to MS, may not detect non-protonated or low-concentration impurities.
FT-IR Identification of functional groups.Fast, simple, non-destructive.Provides limited structural information, not suitable for quantifying impurities.
Mass Spectrometry Molecular weight determination and structural information from fragmentation patterns.High sensitivity, can identify unknown impurities.Can be destructive, may not distinguish between isomers.
Chiral HPLC Separation and quantification of enantiomers.Gold standard for determining enantiomeric excess (e.e.).Requires method development, may necessitate derivatization for detection.

Quantitative Data Summary

The following tables summarize the expected spectroscopic data for high-purity this compound. Deviations from these values may indicate the presence of impurities.

Table 1: ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₃0.94 (t)~11
-CH₂- (ethyl)1.29 - 1.44 (m)~25
-CH(NH₂)2.73 (m)~56
-CH₂OH3.28 (dd), 3.57 (dd)~66
-NH₂, -OHVariable (broad)-

Note: Chemical shifts for ¹³C NMR are approximate and based on typical values for similar functional groups. The signals for -NH₂ and -OH protons in ¹H NMR are often broad and their chemical shifts can vary with concentration and temperature.

Table 2: FT-IR Characteristic Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 3500 (broad)O-H stretchAlcohol
3250 - 3400 (broad)N-H stretchPrimary Amine
2850 - 2960C-H stretchAlkane
1590 - 1650N-H bendPrimary Amine
1050 - 1150C-O stretchPrimary Alcohol
Table 3: Mass Spectrometry Key Fragments (Electron Ionization)
m/z Proposed Fragment
89[M]⁺ (Molecular Ion)
72[M - NH₃]⁺
58[CH₂(NH₂)CH₂OH]⁺
44[CH(NH₂)CH₂]⁺
30[CH₂NH₂]⁺
Table 4: Chiral HPLC Enantiomeric Purity Analysis
Parameter Method 1 (Without Derivatization) Method 2 (With Derivatization)
Column Chiral Stationary Phase (e.g., CROWNPAK CR(+))C18 (after derivatization)
Mobile Phase e.g., Perchloric acid solution (pH 2.0)e.g., Acetonitrile/Water gradient
Flow Rate 0.5 - 1.0 mL/min1.0 mL/min
Detection Refractive Index (RI) or Evaporative Light Scattering (ELSD)UV-Vis (at wavelength of derivatizing agent)
Expected Elution Baseline separation of (R) and (S) enantiomers.Baseline separation of diastereomers.

Potential Impurities

A thorough purity analysis should consider potential process-related impurities and degradation products. The most common impurity is the undesired (S)-(+)-2-Amino-1-butanol enantiomer. Other potential impurities can arise from the synthetic route. For instance, synthesis from 1-butene may introduce 1-amino-2-butanol .

Impurity Origin Recommended Detection Method
(S)-(+)-2-Amino-1-butanolIncomplete stereoselectivity in synthesis or racemization.Chiral HPLC
1-Amino-2-butanolIsomeric byproduct from some synthetic routes.¹H NMR, GC-MS
Unreacted starting materialsIncomplete reaction.¹H NMR, HPLC, GC-MS
Solvent residuesFrom reaction or purification steps.¹H NMR, GC-MS

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Objective: To confirm the chemical structure and identify proton- or carbon-containing impurities.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Compare the chemical shifts in both ¹H and ¹³C spectra to the reference data in Table 1.

    • Look for any additional peaks that may indicate the presence of impurities.

FT-IR Spectroscopy

Objective: To identify the characteristic functional groups of the molecule.

Instrumentation: FT-IR Spectrometer.

Procedure:

  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.

  • Spectrum Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan prior to the sample scan.

  • Data Analysis:

    • Identify the major absorption bands and compare their wavenumbers to the reference data in Table 2.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern, aiding in structural confirmation and impurity identification.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or dichloromethane.

  • GC Separation:

    • Inject the sample into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the components.

  • MS Analysis:

    • The eluting components are introduced into the mass spectrometer.

    • Acquire mass spectra using electron ionization (typically at 70 eV).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare it to the data in Table 3.

    • Examine the chromatogram for peaks corresponding to impurities.

Chiral HPLC

Objective: To determine the enantiomeric purity of this compound.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a suitable detector.

Method 1: Without Derivatization

Procedure:

  • Column: Chiral stationary phase column (e.g., CROWNPAK CR(+), 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare a solution of perchloric acid in water, adjusted to pH 2.0.

  • Isocratic Elution:

    • Flow rate: 0.8 mL/min.

    • Column temperature: 25 °C.

  • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Injection: Inject 10-20 µL of the sample solution.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas: % e.e. = [([Area of R] - [Area of S]) / ([Area of R] + [Area of S])] x 100.

Method 2: With Derivatization

Procedure:

  • Derivatization: React the sample with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers. Follow a validated derivatization protocol.

  • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid).

  • Gradient Elution: Develop a gradient program to separate the diastereomers.

  • Detection: UV-Vis detector set to the maximum absorbance wavelength of the derivatizing agent.

  • Sample Preparation: Dissolve the derivatized sample in the initial mobile phase.

  • Injection: Inject 10-20 µL of the sample solution.

  • Data Analysis:

    • Identify the peaks corresponding to the two diastereomers.

    • Calculate the enantiomeric excess based on the peak areas of the diastereomers.

Visualizations

Workflow for Purity Analysis```dot

PurityAnalysisWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR NMR (¹H & ¹³C) Sample->NMR FTIR FT-IR Sample->FTIR MS Mass Spectrometry Sample->MS HPLC Chiral HPLC Sample->HPLC Structure Structural Confirmation NMR->Structure FunctionalGroups Functional Group ID FTIR->FunctionalGroups MolWeight Molecular Weight MS->MolWeight EnantiomericPurity Enantiomeric Purity HPLC->EnantiomericPurity ImpurityProfile Impurity Profile Structure->ImpurityProfile FunctionalGroups->ImpurityProfile MolWeight->ImpurityProfile EnantiomericPurity->ImpurityProfile Purity Purity Confirmed ImpurityProfile->Purity

Caption: Decision tree for selecting the appropriate spectroscopic method for purity analysis.

A Comparative Guide to Chiral Auxiliaries: (R)-(-)-2-Amino-1-butanol in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient stereochemical control is paramount. Chiral auxiliaries remain a foundational strategy, temporarily imparting chirality to a prochiral substrate to direct subsequent transformations with high fidelity. This guide provides a comparative analysis of (R)-(-)-2-Amino-1-butanol, a readily available chiral building block, with three of the most stalwart classes of chiral auxiliaries: Evans' oxazolidinones, pseudoephedrine amides, and Oppolzer's camphorsultams.

While this compound is widely utilized as a chiral intermediate in the synthesis of pharmaceuticals and other complex molecules, its direct application as a chiral auxiliary in well-documented, high-yielding asymmetric reactions is not extensively reported in peer-reviewed literature. Consequently, this guide will present a comprehensive overview of the performance of the established auxiliaries, supported by experimental data, and then offer a theoretical framework for the potential application of an auxiliary derived from this compound.

Performance Benchmark: Established Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily evaluated by the diastereoselectivity (diastereomeric excess, de) or enantioselectivity (enantiomeric excess, ee) it imparts, alongside the chemical yield of the reaction. The following tables summarize the performance of Evans' oxazolidinones, pseudoephedrine amides, and Oppolzer's camphorsultams in key asymmetric transformations.

Table 1: Performance of Evans' Oxazolidinone Auxiliaries in Asymmetric Alkylation Reactions
Auxiliary SubstrateElectrophileDiastereomeric Ratio (dr)Yield (%)
N-propionyl-(4S)-4-benzyl-2-oxazolidinoneAllyl iodide98:285-95
N-propionyl-(4S)-4-benzyl-2-oxazolidinoneBenzyl bromide>99:190-98
N-propionyl-(4R)-4-isopropyl-2-oxazolidinoneMethyl iodide97:388-96
N-propionyl-(4R)-4-isopropyl-2-oxazolidinoneEthyl iodide98:289-97
Table 2: Performance of Pseudoephedrine Amides in Asymmetric Alkylation Reactions
Auxiliary SubstrateElectrophileDiastereomeric Ratio (dr)Yield (%)
(1R,2R)-Pseudoephedrine propionamideBenzyl bromide≥99:190-99
(1R,2R)-Pseudoephedrine propionamideMethyl iodide98:285-95
(1S,2S)-Pseudoephedrine propionamideEthyl iodide98:287-97
(1S,2S)-Pseudoephedrine propionamideIsopropyl iodide97:380-90
Table 3: Performance of Oppolzer's Camphorsultam in Asymmetric Diels-Alder Reactions
DienophileDieneLewis AcidDiastereomeric Excess (de, %)Yield (%)
N-acryloyl-(1S)-camphorsultamCyclopentadieneEt₂AlCl>9895
N-acryloyl-(1S)-camphorsultam1,3-ButadieneEt₂AlCl9588
N-crotonoyl-(1S)-camphorsultamIsopreneEt₂AlCl9691
N-acryloyl-(1S)-camphorsultamFuranMgBr₂·OEt₂9075

This compound: A Theoretical Application as a Chiral Auxiliary

Given the structural similarity of this compound to the amino alcohols used to synthesize Evans' oxazolidinones (e.g., valinol, phenylalaninol), it can be readily converted into a (4R)-4-ethyl-2-oxazolidinone. This derivative would be expected to perform as a chiral auxiliary in a similar fashion, directing the stereochemical outcome of enolate reactions. The ethyl group at the 4-position would exert steric influence, albeit potentially less than the isopropyl or benzyl groups of the more common Evans auxiliaries. This might result in slightly lower diastereoselectivities but could offer advantages in terms of cost or availability.

Below is a conceptual workflow for the application of a (4R)-4-ethyl-2-oxazolidinone auxiliary in an asymmetric alkylation reaction.

G cluster_attachment Attachment of Acyl Group cluster_reaction Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage start This compound aux (4R)-4-Ethyl-2-oxazolidinone start->aux Phosgene or equivalent acyl_aux N-Acyl-(4R)-4-ethyl-2-oxazolidinone aux->acyl_aux Acyl Chloride, Base enolate (Z)-Enolate acyl_aux->enolate LDA or NaHMDS, -78 °C alkylated Alkylated Product (Diastereomeric Mixture) enolate->alkylated R-X (Electrophile) acid Chiral Carboxylic Acid alkylated->acid LiOH, H₂O₂ recovered_aux Recovered (4R)-4-Ethyl-2-oxazolidinone alkylated->recovered_aux

Caption: Hypothetical workflow for asymmetric alkylation using a chiral auxiliary derived from this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of asymmetric synthesis strategies. The following are generalized protocols for the use of the benchmarked chiral auxiliaries.

Protocol 1: Asymmetric Aldol Reaction with an Evans' Oxazolidinone Auxiliary

This protocol describes the formation of a syn-aldol product.

  • Acylation of the Auxiliary: To a solution of the chiral oxazolidinone (e.g., (4R)-4-benzyl-2-oxazolidinone, 1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv.) dropwise. After stirring for 30 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.). Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with saturated aqueous NH₄Cl and extract with an organic solvent. Purify the N-acyloxazolidinone by column chromatography.

  • Diastereoselective Aldol Reaction: Dissolve the N-acyloxazolidinone (1.0 equiv.) in anhydrous CH₂Cl₂ and cool to 0 °C. Add dibutylboron triflate (1.1 equiv.) followed by triethylamine (1.2 equiv.). Stir for 30 minutes, then cool to -78 °C. Add the aldehyde (1.2 equiv.) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C over 1 hour. Quench the reaction with a pH 7 buffer and extract.

  • Auxiliary Cleavage: The aldol adduct can be cleaved to the corresponding β-hydroxy carboxylic acid using lithium hydroxide and hydrogen peroxide. The chiral auxiliary can often be recovered by extraction.

G cluster_protocol1 Evans Asymmetric Aldol Reaction acyl N-Acyloxazolidinone enolate Boron (Z)-Enolate acyl->enolate Bu₂BOTf, Et₃N, 0 °C aldol_adduct Syn-Aldol Adduct enolate->aldol_adduct R'CHO, -78 °C product β-Hydroxy Acid aldol_adduct->product LiOH, H₂O₂

Caption: Workflow for an Evans' asymmetric aldol reaction.

Protocol 2: Asymmetric Alkylation with a Pseudoephedrine Amide Auxiliary
  • Amide Formation: The pseudoephedrine auxiliary is acylated with an appropriate acyl chloride or anhydride in the presence of a base like triethylamine or pyridine to form the corresponding tertiary amide.[1]

  • Diastereoselective Alkylation: The pseudoephedrine amide (1.0 equiv.) is dissolved in anhydrous THF containing anhydrous LiCl (6 equiv.). The solution is cooled to -78 °C, and a strong base such as lithium diisopropylamide (LDA, 2.2 equiv.) is added to form the enolate. The alkylating agent (e.g., benzyl bromide, 1.5-4.0 equiv.) is then added, and the reaction is stirred at temperatures ranging from -78 °C to 0 °C.[1]

  • Auxiliary Cleavage: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid under acidic (e.g., H₂SO₄) or basic (e.g., KOH) conditions. The pseudoephedrine auxiliary can typically be recovered.

G cluster_protocol2 Pseudoephedrine Asymmetric Alkylation amide Pseudoephedrine Amide enolate Lithium Enolate amide->enolate LDA, LiCl, -78 °C alkylated_amide Alkylated Amide enolate->alkylated_amide R-X product α-Chiral Carboxylic Acid alkylated_amide->product Acid or Base Hydrolysis G cluster_protocol3 Oppolzer's Camphorsultam Diels-Alder dienophile N-Acryloyl Camphorsultam complex Lewis Acid Complex dienophile->complex Lewis Acid (e.g., Et₂AlCl) cycloadduct Diels-Alder Adduct complex->cycloadduct Diene product Chiral Cyclohexene Derivative cycloadduct->product Cleavage (e.g., LiAlH₄)

References

A Tale of Two Enantiomers: (R)-(-)-2-Amino-1-butanol versus (S)-(+)-2-Amino-1-butanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the world of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount, the choice of a chiral building block can dictate the success of a synthetic route. (R)-(-)-2-Amino-1-butanol and its mirror image, (S)-(+)-2-Amino-1-butanol, are two such fundamental chiral synthons. While possessing identical physical properties in a non-chiral environment, their opposing stereochemistry leads to vastly different outcomes in the synthesis of complex, stereochemically defined molecules. This guide provides a comparative overview of these two enantiomers, highlighting their distinct roles and performance in synthetic applications, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

At a Glance: Key Differences in Application

FeatureThis compound(S)-(+)-2-Amino-1-butanol
Primary Role Chiral auxiliary and precursor for novel antimycobacterial agents.Key intermediate in the synthesis of the anti-tuberculosis drug, ethambutol.
Stereochemical Outcome Directs the formation of specific stereoisomers in asymmetric reactions.Its specific stereochemistry is essential for the biological activity of ethambutol.
Biological Activity of Derivatives Derivatives have shown potent antimycobacterial activity.[1]The corresponding (R,R)-ethambutol isomer is significantly less active and more toxic.

Performance in Drug Development: The Case of Antimycobacterial Agents

A pivotal study by Dobrikov et al. underscores the profound impact of stereochemistry on biological activity. The research involved the synthesis of a series of compounds derived from both (R)- and (S)-2-amino-1-butanol and their subsequent evaluation for antimycobacterial activity against Mycobacterium tuberculosis H37Rv.

The results demonstrated that derivatives of This compound exhibited significant activity, with some compounds being more potent than the first-line anti-tuberculosis drug, ethambutol. In stark contrast, the corresponding enantiomers synthesized from (S)-(+)-2-Amino-1-butanol showed no activity, even at much higher concentrations.[1]

Table 1: Comparative Antimycobacterial Activity and Cytotoxicity [1]

Compound Derived FromMinimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (µM)Cytotoxicity (IC₅₀ in µM) against human embryonic kidney cells (HEK 293T)Selectivity Index (SI = IC₅₀/MIC)
This compound
Compound 111.12>400>357
Compound 220.65244375
Compound 230.888091
Compound 311.23>400>325
Compound 420.98150153
(S)-(+)-2-Amino-1-butanol
(S)-enantiomers of active compoundsNo activity at concentrations 20-32 fold higher than the (R)-enantiomersNot reported due to lack of activity-
Ethambutol (control)7.2>400>55

This data clearly illustrates that the (R)-configuration is a critical determinant for the antimycobacterial activity in this class of compounds.

Application in Asymmetric Synthesis: Chiral Auxiliaries

Both enantiomers of 2-amino-1-butanol can be employed as chiral auxiliaries to control the stereochemical outcome of a reaction. A chiral auxiliary is a temporary stereogenic unit that is incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation.

(S)-(+)-2-Amino-1-butanol in the Synthesis of Ethambutol

The most prominent synthetic application of (S)-(+)-2-Amino-1-butanol is as a key chiral building block for the anti-tuberculosis drug, ethambutol. The synthesis involves the reaction of two equivalents of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane. The resulting (S,S)-ethambutol is the active pharmaceutical ingredient. The other stereoisomers, particularly the (R,R)-enantiomer, are significantly less active and exhibit higher toxicity.

This compound as a Chiral Auxiliary in Diastereoselective Alkylation

While less documented in large-scale industrial processes, This compound serves as a valuable chiral auxiliary in academic and research settings for the synthesis of enantiomerically enriched compounds. For instance, it can be converted into a chiral oxazolidinone, which can then be used to direct diastereoselective alkylation reactions.

Experimental Protocols

Synthesis of N-((R)-1-(hydroxymethyl)propyl)acetamide (A representative derivative from Dobrikov et al.)[1]

Objective: To synthesize a representative antimycobacterial compound derived from this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • A solution of this compound (1.0 eq) in dry DCM is cooled to 0 °C in an ice bath.

  • Pyridine (1.2 eq) is added, followed by the dropwise addition of acetic anhydride (1.1 eq).

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford N-((R)-1-(hydroxymethyl)propyl)acetamide.

Synthesis of (S,S)-Ethambutol Dihydrochloride

Objective: To synthesize the active pharmaceutical ingredient, ethambutol, from (S)-(+)-2-amino-1-butanol.

Materials:

  • (S)-(+)-2-Amino-1-butanol

  • 1,2-Dichloroethane

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid (in ethanol)

Procedure:

  • A mixture of (S)-(+)-2-amino-1-butanol and 1,2-dichloroethane is heated.

  • After the initial reaction, the mixture is cooled, and sodium hydroxide is added. The mixture is then heated again.

  • The excess (S)-(+)-2-amino-1-butanol is recovered by vacuum distillation.

  • The residue is dissolved in absolute ethanol.

  • A solution of hydrochloric acid in ethanol is added dropwise to adjust the pH to 3-3.5, leading to the precipitation of ethambutol dihydrochloride.

  • The mixture is cooled, and the solid product is collected by filtration, washed, and dried.

Conclusion

The choice between this compound and (S)-(+)-2-Amino-1-butanol is not arbitrary but a critical decision dictated by the desired stereochemical outcome and biological application. While (S)-(+)-2-Amino-1-butanol has a well-established and life-saving role in the synthesis of ethambutol, the research on this compound derivatives reveals its potential in the development of new therapeutics. For synthetic chemists, both enantiomers are powerful tools in the construction of complex chiral molecules, with their opposing stereochemistry providing access to a diverse range of stereoisomers. The selection of the appropriate enantiomer is, therefore, a fundamental step in the design of efficient and effective asymmetric syntheses.

References

Comparative Guide to Analytical Methods for (R)-(-)-2-Amino-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the validation of (R)-(-)-2-Amino-1-butanol, a crucial intermediate in the synthesis of pharmaceuticals like (S,S)-ethambutol.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of performance and supporting experimental data for various analytical techniques.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for enantiomeric purity determination, quantification, or routine quality control. Below is a summary of the performance characteristics of three distinct methods: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with derivatization, Gas Chromatography (GC) with derivatization, and an Enantioselective Potentiometric Sensor.

Table 1: Comparison of Quantitative Performance

ParameterRP-HPLC with DerivatizationGas Chromatography with DerivatizationEnantioselective Potentiometric Sensor
Analyte Form Diastereomeric derivativeVolatile derivative (e.g., silylated)Free enantiomer in solution
Linearity Range 1.9 - 1000 µg/mL[2]Analyte and method dependent1.0 x 10⁻⁶ to 1.0 x 10⁻¹ mol/L[1]
Limit of Detection (LOD) 0.001 µg/mL[2]Typically in the low µg/mL to ng/mL rangeNot explicitly stated, but sensitive to 1.0 x 10⁻⁶ mol/L
Limit of Quantitation (LOQ) 0.003 µg/mL[2]Typically in the low µg/mL to ng/mL rangeNot explicitly stated
Accuracy (% Recovery) 98.5% - 101.2%[2]Method dependent, typically >95%Not explicitly stated
Precision (RSD) < 0.88%[2]Typically < 5%Not explicitly stated
Primary Application Enantiomeric purity and quantificationQuantification and impurity profilingEnantioselective recognition and quantification

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is highly sensitive for determining the absolute optical purity of 2-amino-1-butanol by converting the enantiomers into diastereomers, which can be separated on a common C18 column.[2]

2.1.1. Derivatization Protocol

  • Reagent Preparation : Prepare a solution of the chiral derivatizing agent, methyl (5-fluoro-2,4-dinitrophenyl)-(S)-prolinate.

  • Reaction : React this compound with the derivatizing agent. The fluorine atom on the dinitrophenyl ring is substituted by the amino group of 2-amino-1-butanol to form diastereomers.[2]

  • Cyclization (Optional but Recommended) : The resulting diastereomers can be further cyclized using a reagent like bis(trichloromethyl)carbonate to form an oxazolidin-2-one ring, which can enhance the separation and spectral properties.[2]

2.1.2. HPLC Conditions

  • Column : C18 stationary phase.[2]

  • Mobile Phase : A mixture of acetonitrile and water (e.g., 50:50 v/v) or methanol and water.[2] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed.[2]

  • Flow Rate : 1.0 mL/min.[2]

  • Detection : UV detection at 336 nm.[2]

  • Injection Volume : 10 µL.[2]

  • Column Temperature : Ambient or controlled (e.g., 30 °C).

Gas Chromatography (GC)

Due to the low volatility and polar nature of 2-amino-1-butanol, derivatization is required to convert it into a more volatile and thermally stable compound suitable for GC analysis.[3] Silylation is a common and effective derivatization technique for amino alcohols.[3]

2.2.1. Derivatization Protocol (Silylation)

  • Sample Preparation : Accurately weigh the this compound sample into a reaction vial.

  • Reagent Addition : Add a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, and a suitable solvent (e.g., acetonitrile or pyridine).

  • Reaction : Cap the vial and heat at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of the amino and hydroxyl groups.

  • Cooling : Allow the vial to cool to room temperature before injection into the GC.

2.2.2. GC Conditions

  • Column : A column suitable for the analysis of volatile amines, such as an Agilent CP-Wax for Volatile Amines and Diamines, or a general-purpose column like an Agilent CP-Sil 5 CB.

  • Carrier Gas : Hydrogen or Helium at a constant flow rate.

  • Injector Temperature : 250 °C.

  • Detector : Flame Ionization Detector (FID).

  • Detector Temperature : 250 °C.

  • Oven Temperature Program : An initial temperature of around 65 °C, held for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature of approximately 100-170 °C.

Enantioselective Potentiometric Sensor

This novel method utilizes a potentiometric sensor with a chiral porous organic cage (CC3-R) as the chiral selector for the direct recognition of 2-amino-1-butanol enantiomers.[1]

2.3.1. Electrode Preparation

  • Membrane Cocktail : Prepare a PVC membrane cocktail containing the chiral selector (CC3-R), a plasticizer (e.g., o-nitrophenyl octyl ether), and PVC dissolved in a solvent like tetrahydrofuran.

  • Membrane Casting : Cast the cocktail onto a glass plate and allow the solvent to evaporate to form a thin, uniform membrane.

  • Electrode Assembly : Cut a small disk from the membrane and incorporate it into an electrode body containing an internal reference solution and a reference electrode (e.g., Ag/AgCl).

2.3.2. Measurement Protocol

  • Conditioning : Condition the electrode by soaking it in a solution of the target enantiomer (e.g., 1.0 x 10⁻³ mol/L S-2-amino-1-butanol) for 24 hours.[1]

  • Calibration : Measure the potential response of the electrode in a series of standard solutions of this compound with varying concentrations (from 1.0 x 10⁻⁶ to 1.0 x 10⁻¹ mol/L).[1]

  • Sample Measurement : Measure the potential of the sample solution and determine the concentration of this compound using the calibration curve.

  • pH Control : Maintain the pH of the analyte solutions at an optimal value, for instance, pH 9.0, for the best enantioselective response.[1]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample This compound Derivatization Derivatization Reaction Sample->Derivatization Deriv_Agent Chiral Derivatizing Agent Deriv_Agent->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers Injection Inject into HPLC Diastereomers->Injection Separation C18 Column Separation Injection->Separation Mobile Phase Detection UV Detection (336 nm) Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for RP-HPLC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample This compound Derivatization Silylation Reaction (Heating) Sample->Derivatization Silyl_Agent Silylating Reagent (e.g., BSTFA) Silyl_Agent->Derivatization Volatile_Derivative Volatile Derivative Derivatization->Volatile_Derivative Injection Inject into GC Volatile_Derivative->Injection Separation Capillary Column Separation Injection->Separation Carrier Gas Detection FID Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for GC analysis of this compound.

Potentiometric_Sensor_Workflow cluster_setup Sensor Setup cluster_measurement Measurement Electrode Enantioselective Electrode (CC3-R Modified) Conditioning Electrode Conditioning (24h in S-enantiomer) Electrode->Conditioning Calibration Calibration with Standards Conditioning->Calibration Measurement Potential Measurement Calibration->Measurement Sample Sample Solution (pH adjusted) Sample->Measurement Analysis Concentration Determination (from Calibration Curve) Measurement->Analysis

Caption: Workflow for the enantioselective potentiometric sensor method.

References

A Comparative Guide to the Synthesis of (R)-(-)-2-Amino-1-butanol for Researchers and Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-2-Amino-1-butanol is a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the anti-tuberculosis drug Ethambutol. The stereochemistry of this compound is paramount to the drug's efficacy and safety, making the choice of an efficient and stereoselective synthetic route a crucial decision in the drug development process. This guide provides a comparative analysis of the most common and effective synthesis routes to this compound, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflows.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be broadly categorized into two approaches: chemical synthesis from chiral precursors and biocatalytic synthesis. Each method presents a unique set of advantages and disadvantages in terms of yield, purity, cost, and environmental impact.

ParameterReduction of D-2-Aminobutyric AcidCatalytic Hydrogenation of (S)-2-Aminobutyric AcidBiocatalytic Reductive Amination
Starting Material D-2-Aminobutyric Acid(S)-2-Aminobutyric Acid1-Hydroxy-2-butanone, Ammonia
Key Reagents Lithium Aluminium Hydride (LiAlH4)H2 gas, Supported Metal Catalyst (e.g., Ru/C, Pd/C)Engineered Amine Dehydrogenase (AmDH), NADH, Cofactor Regeneration System
Typical Yield ~61%[1]70-86%91-99% (Conversion)
Enantiomeric Purity High (retention of stereochemistry)High (>99% ee)Excellent (>99% ee)
Product Purity Moderate (requires chromatographic purification)High (>99%)High (requires ion-exchange chromatography)
Reaction Conditions Anhydrous THF, Reflux (16h)60-140°C, 2-15 MPa H2 pressure30°C, pH 8.5, Aqueous buffer
Advantages Utilizes a readily available chiral amino acid.High yield and purity, greener solvent (water).High conversion and enantioselectivity, mild reaction conditions, environmentally friendly.
Disadvantages Use of hazardous and expensive LiAlH4, requires anhydrous conditions, moderate yield.Requires high pressure and temperature equipment, use of flammable H2 gas.Requires specialized enzymes and cofactor regeneration system, potential for enzyme inhibition.

Experimental Protocols

Reduction of D-2-Aminobutyric Acid with Lithium Aluminium Hydride (LiAlH4)

This method involves the direct reduction of the carboxylic acid functionality of D-2-aminobutyric acid to a primary alcohol using a powerful reducing agent, lithium aluminum hydride.

Materials:

  • D-2-Aminobutyric Acid

  • Lithium Aluminium Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/isohexane (1:1) for elution

Procedure:

  • A dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH4 in anhydrous THF under a nitrogen atmosphere.

  • A solution of D-2-aminobutyric acid in anhydrous THF is added dropwise to the LiAlH4 suspension with stirring. The rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for 16 hours.

  • The reaction is then cooled in an ice bath and quenched by the sequential and careful dropwise addition of ethyl acetate (to consume excess LiAlH4), followed by water, and then a 15% aqueous NaOH solution.

  • The resulting precipitate is filtered off and washed with THF.

  • The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography, eluting with an ethyl acetate/isohexane (1:1) mixture to yield this compound as a colorless oil.[1]

Catalytic Hydrogenation of (S)-2-Aminobutyric Acid

This route employs the catalytic reduction of the carboxylic acid group of (S)-2-aminobutyric acid using hydrogen gas in the presence of a supported metal catalyst.

Materials:

  • (S)-2-Aminobutyric Acid

  • Supported metal catalyst (e.g., 5% Ru/C or Pd/C)

  • Deionized water

  • Mineral acid (e.g., HCl or H2SO4) to adjust pH

  • Sodium Hydroxide solution for neutralization

  • Ethanol

Procedure:

  • (S)-2-aminobutyric acid is dissolved in deionized water in a high-pressure autoclave.

  • The pH of the solution is adjusted to 1-5 with a mineral acid.

  • The supported metal catalyst is added to the solution.

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 2-15 MPa.

  • The reaction mixture is heated to 60-140°C with stirring and maintained for 4-10 hours, or until hydrogen uptake ceases.

  • After the reaction, the autoclave is cooled to room temperature and depressurized.

  • The catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the pH is adjusted to neutral with a sodium hydroxide solution.

  • Ethanol is added to precipitate any inorganic salts, which are then removed by filtration.

  • The filtrate is concentrated, and the resulting crude product is purified by distillation to afford (S)-(-)-2-Amino-1-butanol (Note: the starting material's stereochemistry dictates the product's). To obtain the (R)-enantiomer, one would start with (R)-2-aminobutyric acid.

Biocatalytic Asymmetric Reductive Amination of 1-Hydroxy-2-butanone

This enantioselective method utilizes an engineered amine dehydrogenase (AmDH) to catalyze the reductive amination of a prochiral ketone.

Materials:

  • 1-Hydroxy-2-butanone

  • Engineered Amine Dehydrogenase (e.g., from Sporosarcina psychrophila)

  • Ammonium chloride/Ammonia buffer (1 M, pH 8.5)

  • NADH (or NAD+ with a cofactor regeneration system)

  • Glucose Dehydrogenase (GDH) and Glucose (for cofactor regeneration)

  • Dowex® 50WX8 ion-exchange resin

  • 5% (w/v) Sulfuric Acid

  • 9% (w/v) Ammonium Hydroxide

Procedure:

  • Enzyme Preparation: The engineered AmDH is typically overexpressed in a suitable host like E. coli and can be used as a whole-cell catalyst or a purified enzyme.

  • Reaction Setup: In a temperature-controlled reactor, a solution is prepared containing the ammonium chloride/ammonia buffer (pH 8.5), NAD+, glucose, and glucose dehydrogenase.

  • The engineered AmDH (as whole cells or purified enzyme) is added to the buffer solution.

  • The reaction is initiated by the addition of 1-hydroxy-2-butanone.

  • The reaction mixture is incubated at 30°C with stirring for 24 hours. The progress of the reaction can be monitored by HPLC.

  • Workup and Purification: The reaction is quenched by adding 5% sulfuric acid to lower the pH to <2.

  • The mixture is centrifuged to remove cells and precipitated proteins.

  • The supernatant is loaded onto a pre-equilibrated Dowex® 50WX8 ion-exchange column.

  • The column is washed with deionized water until the pH of the eluate is neutral.

  • The product is eluted from the column using 9% (w/v) ammonium hydroxide.

  • The eluate is concentrated by rotary evaporation to yield pure this compound.

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of each synthesis route.

G cluster_0 Route 1: Reduction with LiAlH4 cluster_1 Route 2: Catalytic Hydrogenation cluster_2 Route 3: Biocatalytic Amination D_ABA D-2-Aminobutyric Acid LiAlH4 LiAlH4, Anhydrous THF D_ABA->LiAlH4 Reflux Reflux (16h) LiAlH4->Reflux Quench Quench (EtOAc, H2O, NaOH) Reflux->Quench Purify1 Chromatographic Purification Quench->Purify1 Product1 This compound Purify1->Product1 S_ABA (S)-2-Aminobutyric Acid Catalyst H2, Ru/C, H2O (60-140°C, 2-15 MPa) S_ABA->Catalyst Reaction2 Hydrogenation (4-10h) Catalyst->Reaction2 Workup2 Filtration, Neutralization Reaction2->Workup2 Purify2 Distillation Workup2->Purify2 Product2 (S)-(-)-2-Amino-1-butanol Purify2->Product2 Ketone 1-Hydroxy-2-butanone Enzyme Amine Dehydrogenase, NADH Cofactor Regeneration System (30°C, pH 8.5) Ketone->Enzyme Reaction3 Reductive Amination (24h) Enzyme->Reaction3 Workup3 Acidification, Centrifugation Reaction3->Workup3 Purify3 Ion-Exchange Chromatography Workup3->Purify3 Product3 This compound Purify3->Product3

Caption: Comparative workflow of the three main synthesis routes for this compound.

References

Efficacy of (R)-(-)-2-Amino-1-butanol Derivatives as Anti-Tuberculosis Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tubercular efficacy of various (R)-(-)-2-Amino-1-butanol derivatives, supported by experimental data. A critical component of the anti-tuberculosis drug ethambutol, this chiral scaffold is a focal point for the development of new and more potent therapeutic agents.

This compound serves as a fundamental building block in the synthesis of numerous pharmacologically active molecules. Its significance in anti-tuberculosis (TB) research is underscored by its role in ethambutol, a first-line drug for treating TB. Extensive research has confirmed that the stereochemistry of these derivatives is pivotal to their biological function, with the (R)-configuration at the chiral center being indispensable for their anti-mycobacterial properties. This guide synthesizes and compares the in vitro efficacy of several classes of this compound derivatives, offering crucial insights for the advancement of TB drug discovery.

Comparative Efficacy and Cytotoxicity Data

The following table presents a summary of the in vitro anti-mycobacterial activity, specifically the Minimum Inhibitory Concentration (MIC), and the cytotoxicity of selected this compound derivatives against Mycobacterium tuberculosis H37Rv. The data has been aggregated from seminal studies in the field.

Compound IDR1 GroupR2 GroupLinker (X)MIC (µg/mL)IC50 (µM) on HEK293T cellsSelectivity Index (SI = IC50/MIC)
Ethambutol HH-CH2-CH2-1.0>500>500
Dobrikov 11 HH-CH2-CH(CH3)-0.25134.5538
Dobrikov 22 HH-(CH2)4-0.5>500>1000
Dobrikov 23 CH3H-(CH2)4-0.25234.7938.8
Dobrikov 31 HH-CH2-Ph-CH2-0.5>500>1000
Dobrikov 42 HH-(CH2)6-0.2598.6394.4
Yendapally 12a H-CH2-Ph-CH2-CH2-1.6Not ReportedNot Reported
Yendapally 12b H-CH2-CH2-Ph-CH2-CH2-3.1Not ReportedNot Reported
Yendapally 12c H-CH2-(p-F-Ph)-CH2-CH2-1.6Not ReportedNot Reported
Yendapally 17 HAllyl-CH2-CH2-6.25Not ReportedNot Reported
Yendapally 22b CH3H-CH2-CH2-3.1Not ReportedNot Reported
Yendapally 23a H-CH(CH3)-Allyl-CH2-CH2-0.8Not ReportedNot Reported

Key Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical structure-activity relationships for this compound derivatives:

  • Stereochemistry is Paramount : The (R)-configuration at the carbon atom bearing the amino group is essential for anti-tubercular activity. The corresponding (S)-enantiomers of the most potent compounds have been shown to be inactive.

  • Impact of the Linker : Alterations to the linker connecting the two amino alcohol units have a profound effect on efficacy. Extending the linker length from two to four or six carbon atoms can preserve or enhance activity relative to ethambutol. The incorporation of a more rigid linker containing a phenyl group has also yielded highly potent compounds.

  • Influence of Amino Group Substitution : Modifications to the secondary amino groups can modulate activity. While bulky aromatic substitutions have been observed to slightly diminish activity, smaller alkyl substitutions, when paired with an optimized linker, can lead to increased potency.

  • Role of Lipophilicity : An increase in lipophilicity has been explored as a strategy to potentially enhance tissue penetration. However, this property does not consistently correlate with an improvement in in vitro anti-mycobacterial activity.

SAR_Summary backbone (R)-2-Amino-1-butanol linker Linker (X) backbone->linker Attached via N r1_group R1 Substitution backbone->r1_group Substitution on N r2_group R2 Substitution backbone->r2_group activity Efficacy (MIC) linker->activity Length & Rigidity (e.g., -(CH2)4-, -CH2-Ph-CH2-) r1_group->activity Size & Lipophilicity (e.g., H, small alkyl) r2_group->activity Stereochemistry is crucial

Caption: Structure-Activity Relationship of this compound Derivatives.

Experimental Protocols

Detailed methodologies for the key assays cited in the referenced literature are provided below.

In Vitro Anti-Tubercular Activity: Microplate Alamar Blue Assay (MABA)

This assay is employed to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.

  • Bacterial Strain and Culture: The H37Rv strain of Mycobacterium tuberculosis (ATCC 27294) is cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.

  • Plate Preparation: In a 96-well microtiter plate, the outer wells are filled with 200 µL of sterile deionized water to minimize evaporation. The test compounds undergo serial dilution in Middlebrook 7H9 broth directly within the plate.

  • Inoculation: A suspension of M. tuberculosis H37Rv is prepared and its turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted to obtain a final inoculum of approximately 5 x 10^4 colony-forming units (CFU) per well.

  • Incubation: The plates are sealed and incubated for 7 days at 37°C.

  • Addition of Alamar Blue: Following incubation, 30 µL of Alamar Blue solution is added to all wells. The plates are then incubated for an additional 24 hours.

  • MIC Determination: A blue coloration in a well signifies the absence of bacterial growth, whereas a pink color indicates proliferation. The MIC is recorded as the lowest concentration of the compound that inhibits a color change from blue to pink.

MABA_Workflow start Start prepare_plates Prepare 96-well plates with serial dilutions of test compounds start->prepare_plates inoculate Inoculate plates with M. tuberculosis H37Rv prepare_plates->inoculate incubate1 Incubate at 37°C for 7 days inoculate->incubate1 add_alamar Add Alamar Blue solution to each well incubate1->add_alamar incubate2 Re-incubate for 24 hours add_alamar->incubate2 read_results Read results: Blue = No Growth, Pink = Growth incubate2->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end_process End determine_mic->end_process

A Researcher's Guide to Cross-Referencing Spectroscopic Data with Chemical Databases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is a cornerstone of successful experimentation and innovation. Cross-referencing experimentally acquired spectroscopic data with extensive chemical databases is a critical step in structure verification and elucidation. This guide provides an objective comparison of leading software solutions and databases, supported by experimental protocols and data presentation to aid in the selection of the most appropriate tools for your research needs.

Comparison of Leading Spectral Data Analysis Software

The selection of appropriate software for spectral analysis is crucial for efficient and accurate compound identification. The following table summarizes the key features of prominent commercial software suites. While direct quantitative comparisons of search speed and accuracy are not readily published by manufacturers, this table provides a qualitative and feature-based overview.

FeatureMnova (Mestrelab Research)KnowItAll (Wiley)ACD/Spectrus (ACD/Labs)
Supported Techniques NMR, LC/GC-MS, IR, Raman, UV-VisIR, MS, NMR, Raman, UV-VisNMR, LC/MS, GC/MS, IR, Raman, UV-Vis, Chromatography
Vendor Neutrality High - Supports most major instrument vendor formatsHigh - Supports multiple instrument and file formats.[1]High - Compatible with analytical data from various vendors.[2]
Database Integration Integrated database capabilities, including search and creation.Access to the world's largest spectral library with over 2 million spectra.[1][3]Search commercial libraries or internally created databases.[4]
Key Features - Automated structure verification- Advanced processing algorithms- Scripting engine for automation.[5]- Patented tools for mixture analysis and deconvolution- "MineIt" for building user databases.[6][7]- ChemWindow for structure drawing and reporting.[6]- Automated Structure Verification (ASV) system- Chemically intelligent data processing- Tools for handling analytical and chemical data in a unified platform.[2][8]
Known for Strong NMR processing and analysis capabilities.Extensive and high-quality spectral libraries (Sadtler).[9]Integrated, multi-technique data management and interpretation.[2]

Comparison of Major Spectral Databases

The foundation of accurate compound identification lies in the quality and breadth of the reference spectral databases. Here, we compare two of the most widely recognized and utilized collections.

DatabaseWiley RegistryNIST/EPA/NIH Mass Spectral Library
Number of Spectra (EI MS) Over 800,000Over 350,000
Number of Compounds Over 650,000Over 300,000
Data Content Includes mass spectra, chemical structures, and physical properties.Primarily electron ionization (EI) mass spectra.
Key Differentiator The Wiley Registry 11th Edition contains 264,968 more spectra and 229,068 more compounds than the NIST14 library.[5]Considered a standard for mass spectrometry data and is widely integrated into instrument software.
Update Frequency Regularly updated with new spectra from literature and patents.Periodically updated with new data and improved search algorithms.

Workflow for Cross-Referencing Spectroscopic Data

The process of identifying an unknown compound by cross-referencing its spectra with chemical databases follows a systematic workflow. This process ensures a high degree of confidence in the final structural assignment. The following diagram illustrates a typical workflow.

cross_referencing_workflow cluster_experiment Experimental Phase cluster_processing Data Processing cluster_analysis Analysis & Verification Sample Sample Preparation Acquisition Data Acquisition (e.g., NMR, MS) Sample->Acquisition RawData Raw Spectroscopic Data Acquisition->RawData Processing Data Processing (e.g., Fourier Transform, Baseline Correction) RawData->Processing ProcessedData Processed Spectra Processing->ProcessedData DatabaseSearch Database Search (e.g., NIST, Wiley, SDBS) ProcessedData->DatabaseSearch CandidateStructures Candidate Structures DatabaseSearch->CandidateStructures ManualInspection Manual Inspection & Verification CandidateStructures->ManualInspection FinalStructure Final Structure Elucidation ManualInspection->FinalStructure

Caption: A flowchart of the systematic process for acquiring, processing, and cross-referencing spectroscopic data with chemical databases.

Experimental Protocol: Identification of an Unknown Compound using NMR and MS

This protocol outlines a standard procedure for identifying a small organic molecule using a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, followed by cross-referencing with chemical databases.

Objective: To determine the chemical structure of an unknown purified compound.

1. Sample Preparation:

  • NMR: Dissolve 5-10 mg of the unknown compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • MS: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent suitable for the ionization technique to be used (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

2. Data Acquisition:

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Experiment: Standard single-pulse proton experiment.

    • Key Parameters:

      • Number of scans: 16-64

      • Relaxation delay: 1-2 seconds

      • Spectral width: -2 to 12 ppm

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz (or higher) NMR spectrometer.

    • Experiment: Standard proton-decoupled carbon experiment.

    • Key Parameters:

      • Number of scans: 1024 or more

      • Relaxation delay: 2-5 seconds

      • Spectral width: 0-220 ppm

  • High-Resolution Mass Spectrometry (HRMS):

    • Instrument: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Key Parameters:

      • Mass range: m/z 50-1000

      • Resolution: >10,000

3. Data Processing:

  • NMR:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections.

    • Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

  • MS:

    • Process the raw mass spectral data to obtain a list of accurate m/z values.

    • Utilize the instrument software to predict the elemental composition for the most abundant ions.

4. Database Cross-Referencing and Structure Elucidation:

  • Elemental Formula Determination: Use the accurate mass measurement from HRMS to determine the most probable elemental formula(e) for the molecular ion.

  • Substructure Search:

    • Analyze the ¹³C NMR spectrum to identify the types of carbon atoms present (e.g., alkyl, alkenyl, aromatic, carbonyl).

    • Analyze the ¹H NMR spectrum for chemical shifts, coupling patterns, and integrals to deduce structural fragments.

  • Database Query:

    • Use chemical databases such as PubChem, ChemSpider, or the Spectral Database for Organic Compounds (SDBS) to search for structures matching the determined elemental formula.

    • Filter the search results based on the substructures identified from the NMR data.

  • Spectral Comparison:

    • For the remaining candidate structures, compare the experimental ¹H and ¹³C NMR chemical shifts with the data available in the databases.

    • If available, compare the experimental mass fragmentation pattern with database entries.

  • Structure Verification: The structure that shows the best match between the experimental and database spectra is proposed as the identity of the unknown compound. Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to confirm the proposed structure.[10][11]

By following this comprehensive guide, researchers can effectively leverage the power of spectroscopic techniques and chemical databases to confidently identify and characterize chemical compounds, thereby accelerating their research and development efforts.

References

A Comparative Guide to Potentiometric Sensors for Enantioselective Recognition of 2-Amino-1-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective recognition of chiral molecules is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and toxicological profile of a drug can be highly dependent on its stereochemistry. 2-amino-1-butanol is a crucial chiral intermediate in the synthesis of various pharmaceuticals, including the antituberculosis drug (S,S)-ethambutol. Consequently, the development of rapid, sensitive, and selective analytical methods for its enantiomeric discrimination is a significant area of research. Potentiometric sensors offer a simple, cost-effective, and real-time analytical approach for this purpose.

This guide provides a comparative analysis of different potentiometric sensors designed for the enantioselective recognition of 2-amino-1-butanol, with a focus on sensors employing chiral porous organic cages (POCs) as the recognition element. The performance of these sensors is evaluated based on key analytical parameters, and detailed experimental protocols are provided to facilitate the reproduction of these findings.

Performance Comparison of Potentiometric Sensors

The enantioselective response of a potentiometric sensor is primarily dictated by the chiral selector incorporated into the sensor membrane. Porous organic cages have emerged as a promising class of chiral selectors due to their well-defined intrinsic porosity and chiral microenvironment. Below is a comparison of two such sensors based on the chiral POCs CC3-R and CC9 for the recognition of 2-amino-1-butanol enantiomers.

Performance Metric Sensor 1: CC3-R Based Sensor 2: CC9 Based
Chiral Selector Chiral Porous Organic Cage CC3-RChiral Porous Organic Cage CC9
Preferred Enantiomer S-2-amino-1-butanolS-2-aminobutanol
Potentiometric Enantioselectivity Coefficient (log KPotS,R) -0.98[1][2]-1.333
Nernstian Response (Slope) 25.8 ± 0.3 mV/decade[1][2]27 ± 0.5 mV/decade
Linear Dynamic Range 1.0 × 10⁻⁵ to 1.0 × 10⁻¹ mol·L⁻¹10⁻³ to 10⁻¹ mol·L⁻¹
Limit of Detection Not explicitly stated2.5 × 10⁻⁴ mol·L⁻¹
Optimal pH Range 6.0–9.0[1][2]7.0–10.0
Membrane Composition 3% CC3-R, 65% DPE, 32% PVCOptimized with o-NPOE as plasticizer

Note: Sensor 2 was developed for 2-aminobutanol, a very close structural analog of 2-amino-1-butanol. The principles and performance are expected to be highly comparable.

Signaling Pathway and Experimental Workflow

The operational principle of these potentiometric sensors relies on the differential interaction between the enantiomers of 2-amino-1-butanol and the chiral selector embedded within a PVC membrane. This selective interaction leads to a change in the membrane potential, which is measured against a reference electrode.

Signaling_Pathway cluster_membrane Sensor Membrane Chiral_Selector Chiral Selector (e.g., CC3-R) Membrane_Potential Change in Membrane Potential Chiral_Selector->Membrane_Potential Induces Change Analyte 2-amino-1-butanol Enantiomers Analyte->Chiral_Selector Diastereomeric Complex Formation Potentiometer Potentiometer Membrane_Potential->Potentiometer Measured by

Figure 1: Signaling pathway of the potentiometric sensor.

The fabrication and testing of these sensors follow a systematic workflow, from the preparation of the membrane cocktail to the final potentiometric measurements.

Experimental_Workflow Start Start Membrane_Prep Prepare Membrane Cocktail (PVC, Plasticizer, Chiral Selector) Start->Membrane_Prep Electrode_Fab Fabricate Electrode (Cast membrane on electrode body) Membrane_Prep->Electrode_Fab Conditioning Condition Electrode (Soak in analyte solution) Electrode_Fab->Conditioning Measurement Potentiometric Measurement (vs. Reference Electrode) Conditioning->Measurement Data_Analysis Data Analysis (Determine selectivity, slope, etc.) Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for sensor fabrication and testing.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the development and characterization of the porous organic cage-based potentiometric sensors.

Preparation of the PVC Membrane Electrode (Based on CC3-R Sensor)
  • Membrane Cocktail Preparation: A solution is prepared by dissolving 3 mg of the chiral selector (CC3-R), 65 mg of the plasticizer 2,2'-dinitrophenyl ether (DPE), and 32 mg of polyvinyl chloride (PVC) in 1.5 mL of tetrahydrofuran (THF). The mixture is stirred until a homogenous solution is obtained.

  • Electrode Fabrication: The resulting solution is cast onto a glassy carbon electrode and the solvent is allowed to evaporate at room temperature for at least 24 hours.

  • Conditioning: Prior to use, the fabricated electrode is conditioned by soaking it in a 1.0 × 10⁻³ mol·L⁻¹ solution of S-2-amino-1-butanol for 24 hours.[2]

Potentiometric Measurements
  • Electrochemical Cell Setup: The enantioselective electrode is used as the working electrode and a saturated calomel electrode (SCE) or an Ag/AgCl electrode is used as the reference electrode.

  • Measurement Procedure: The potential of the electrochemical cell is measured at room temperature with stirring. The measurements are performed for solutions of S- and R-2-amino-1-butanol over a concentration range of 1.0 × 10⁻⁶ to 1.0 × 10⁻¹ mol·L⁻¹.[2]

  • pH Optimization: The influence of pH on the potential response is investigated by measuring the potential of a 1.0 × 10⁻³ mol·L⁻¹ 2-amino-1-butanol solution across a pH range of 2.0 to 12.0. The pH is adjusted using HCl and NaOH solutions. For the CC3-R based sensor, the optimal pH was found to be 9.0.[2]

Determination of Enantioselectivity

The potentiometric enantioselectivity coefficient (KPotS,R) is calculated using the following equation, derived from the potential difference observed for the two enantiomers at the same concentration:

log KPotS,R = (ER - ES) / S

where:

  • ER and ES are the potentials measured for the R- and S-enantiomers, respectively.

  • S is the slope of the calibration curve for the preferred enantiomer (S-2-amino-1-butanol in this case).

Alternative Chiral Selectors

While porous organic cages have shown significant promise, other classes of chiral selectors are also employed in potentiometric sensors for enantioselective recognition. These include:

  • Cyclodextrins: These cyclic oligosaccharides possess a chiral cavity and have been widely used for the recognition of a variety of chiral molecules.

  • Macrocyclic Antibiotics: Antibiotics like vancomycin and teicoplanin have complex stereochemistry and multiple interaction sites, making them effective chiral selectors.

  • Molecularly Imprinted Polymers (MIPs): These are synthetic polymers with tailor-made recognition sites that can be designed for high selectivity towards a specific enantiomer.[3][4]

The development of potentiometric sensors with these alternative selectors for 2-amino-1-butanol would provide a broader range of analytical tools for its enantioselective analysis.

Conclusion

Potentiometric sensors based on chiral porous organic cages offer a highly effective method for the enantioselective recognition of 2-amino-1-butanol. The CC3-R and CC9 based sensors demonstrate good sensitivity and selectivity, providing a valuable tool for quality control in pharmaceutical synthesis. The simple fabrication process and real-time measurement capabilities of these sensors make them an attractive alternative to more complex and time-consuming chromatographic techniques. Further research into a wider array of chiral selectors and membrane compositions will undoubtedly lead to the development of even more robust and selective potentiometric sensors for this and other critical chiral analytes.

References

Safety Operating Guide

Proper Disposal of (R)-(-)-2-Amino-1-butanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-2-Amino-1-butanol , a combustible and corrosive chemical, requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. This guide provides detailed procedures for its proper disposal, adhering to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This chemical is classified as a combustible liquid that can cause severe skin burns, and eye damage, and is harmful if swallowed.[1][2][3]

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles or a face shield.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. For larger quantities or potential for splashing, a chemical-resistant apron or full suit is recommended.[3][4]
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[1] If vapors or mists are generated, a respirator with an appropriate cartridge is necessary.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[1][2][5] It is classified as a hazardous waste and should never be disposed of down the drain.[1]

1. Waste Collection and Segregation:

  • Collect waste this compound in a dedicated, properly labeled, and compatible waste container.[1][6] The container should be made of a material that does not react with the chemical.[6]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Flammable").[6]

  • Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department. Incompatible materials include strong oxidizing agents.[1]

2. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6]

  • The storage area should be a cool, dry, and well-ventilated location, away from sources of ignition such as heat, sparks, or open flames.[1][2]

  • Keep the container tightly closed when not in use to prevent the release of vapors.[1][2]

3. Accidental Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.[3]

  • Remove all sources of ignition.[1]

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][2] Do not use combustible materials to absorb the spill.

  • Carefully collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[1][3]

  • Clean the spill area thoroughly with soap and water.[2]

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]

  • Ensure all paperwork and manifests for the waste disposal are completed accurately.

Quantitative Data Summary

PropertyValue
UN Number UN2735[1]
Hazard Class 8 (Corrosive)[1]
Packing Group III[1]
Flash Point Approximately 84-87°C[2][4]
log Pow (Partition Coefficient) -0.7 to -0.45[1]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Storage Interim Storage cluster_Disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Use a Dedicated, Labeled, Compatible Waste Container A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Label Container: 'Hazardous Waste' 'this compound' 'Corrosive, Flammable' C->D E Store in a Designated Satellite Accumulation Area (SAA) D->E F Keep Container Tightly Closed E->F G Store Away from Ignition Sources E->G H Contact Environmental Health & Safety (EHS) or Licensed Disposal Contractor F->H G->H I Complete All Necessary Waste Disposal Paperwork H->I J Arrange for Waste Pickup I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (R)-(-)-2-Amino-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (R)-(-)-2-Amino-1-butanol (CAS No: 5856-63-3). Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

This compound is a chemical that requires careful handling due to its hazardous properties. It is harmful if swallowed and causes severe skin burns and eye damage.[1] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict safety protocols are mandatory.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following PPE is required:

  • Eye and Face Protection: Chemical safety goggles and a face shield must be worn, especially when there is a splash hazard.[2] Standard prescription glasses do not offer sufficient protection.[2] An eyewash station should be readily accessible.[2][3]

  • Skin Protection: Chemical-resistant gloves, such as nitrile rubber, are recommended.[2] Disposable nitrile gloves are suitable for incidental contact but must be changed immediately upon contamination.[2] A flame-resistant lab coat or other appropriate protective clothing is necessary to prevent skin exposure.[2][3] Do not wear shorts or open-toed shoes.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing in fumes or vapors.[2][3] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA-approved respirator is necessary.[3][4]

Quantitative Data Summary

The following table summarizes the key hazard classifications and physical properties of this compound.

ParameterValueReference
GHS Hazard Statements H302: Harmful if swallowed[1]
H314: Causes severe skin burns and eye damage[1]
H227: Combustible liquid
H400: Very toxic to aquatic life
H411: Toxic to aquatic life with long lasting effects
Signal Word Danger[1]
Flash Point 84 °C (183.2 °F)[3]
Molecular Mass 89.14 g/mol [1]
Appearance Clear, Colorless Liquid[1]
Partition Coefficient (log Pow) -0.45 (20 °C)

Experimental Protocols

Safe Handling Procedure:

  • Preparation: Before beginning work, ensure all required PPE is correctly worn.[2] Prepare a designated work area, preferably inside a chemical fume hood.[2] Verify that an eyewash station and safety shower are unobstructed and accessible.[2][3]

  • Handling: Avoid direct contact with skin and eyes.[3] Do not breathe in vapors or mists.[5] Keep the container tightly closed when not in use.[1][3] Wash hands thoroughly after handling the substance.[3]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][6] Keep containers tightly sealed in a corrosives area.[3][5]

Spill Response Protocol:

  • Evacuation: Immediately evacuate all unprotected personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material such as sand, earth, or vermiculite.[3]

  • Collection: Collect the absorbed material into a suitable, sealed container for disposal.[3] Use spark-proof tools.[3]

  • Decontamination: Wash the spill site with soap and water after the material has been collected.[3]

Disposal Plan:

Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not mix with other waste. Uncleaned containers should be treated as the product itself.

Workflow and Safety Relationships

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_workspace Prepare Workspace (Chemical Fume Hood) prep_ppe->prep_workspace prep_safety Verify Access to Eyewash & Safety Shower prep_workspace->prep_safety handle_chem Handle Chemical (Avoid Contact & Inhalation) prep_safety->handle_chem Proceed spill Spill Occurs handle_chem->spill Accident exposure Personnel Exposure handle_chem->exposure Accident dispose Dispose of Waste in Accordance with Regulations handle_chem->dispose Routine Operation spill_response Follow Spill Response Protocol spill->spill_response spill_response->dispose first_aid Provide Immediate First Aid & Seek Medical Attention exposure->first_aid

Caption: Safe handling workflow for this compound.

References

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